GSK256066
Description
This compound has been used in trials studying the treatment and diagnostic of SAR, Asthma, Mild Asthma, Allergic Rhinitis, and Seasonal Allergic Rhinitis, among others.
GSK-256066 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5S/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4/h5-15H,1-4H3,(H2,28,32)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHROPTYMMSOLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230090 | |
| Record name | GSK-256066 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13122-87-7, 801312-28-7 | |
| Record name | GSK 256066 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013122877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-256066 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0801312287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-256066 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12137 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-256066 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-({3-[(dimethylamino)carbonyl]phenyl}sulfonyl)-8-methyl-4-{[3-(methyloxy)phenyl]amino}-3-quinolinecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | GSK-256066 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D6GK059SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of GSK256066: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK256066 is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the inflammatory cascade. Developed for inhaled delivery, this compound has been investigated for its therapeutic potential in chronic inflammatory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a detailed examination of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its characterization.
Core Mechanism: Selective PDE4 Inhibition
The primary mechanism of action of this compound is the selective and high-affinity inhibition of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cell signaling pathways. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in inflammatory and immune cells.[1] This elevation in cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a variety of substrates. The net effect of this signaling cascade is the suppression of pro-inflammatory responses, including the reduced release of inflammatory mediators and the inhibition of inflammatory cell trafficking and activation.
Signaling Pathway of this compound Action
Caption: this compound inhibits PDE4, increasing cAMP and PKA activity to suppress inflammation.
Quantitative Data: Potency and Selectivity
This compound demonstrates exceptional potency against PDE4 isoforms and high selectivity over other PDE families. This profile is critical for maximizing therapeutic efficacy while minimizing off-target effects.
Table 1: In Vitro Potency of this compound against Human Recombinant PDE4 Isoforms
| PDE4 Isoform | IC50 (pM) |
| PDE4A | Not specified |
| PDE4B | 3.2 |
| PDE4C | Not specified |
| PDE4D | Not specified |
Data sourced from publicly available research.
Table 2: Selectivity of this compound for PDE4 over other PDE Families
| PDE Family | Fold Selectivity over PDE4 |
| PDE1 | >380,000 |
| PDE2 | >380,000 |
| PDE3 | >380,000 |
| PDE5 | >380,000 |
| PDE6 | >380,000 |
| PDE7 | >2,500 |
Data sourced from publicly available research.
Table 3: In Vitro and In Vivo Efficacy of this compound
| Assay | Species | Stimulant | Effect Measured | Potency (IC50/ED50) |
| TNF-α Production | Human | LPS | Inhibition of TNF-α release | 0.01 nM (IC50) |
| LPS-Induced Pulmonary Neutrophilia | Rat | LPS | Inhibition of Neutrophilia | 1.1 µg/kg (ED50) |
| Ovalbumin-Induced Eosinophilia | Rat | Ovalbumin | Inhibition of Eosinophilia | 0.4 µg/kg (ED50) |
Data sourced from publicly available research.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the mechanism of action of this compound.
In Vitro PDE4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant PDE4 isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE4 isoforms (A, B, C, and D) are expressed and purified. The substrate, [3H]-cAMP, is prepared at a concentration below the Michaelis-Menten constant (Km) to ensure accurate IC50 determination.
-
Assay Reaction: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer, a specific concentration of the PDE4 enzyme, and varying concentrations of this compound or vehicle control.
-
Initiation and Incubation: The reaction is initiated by the addition of [3H]-cAMP. The plate is then incubated at 30°C for a predetermined time, ensuring the reaction remains in the linear phase.
-
Termination and Separation: The reaction is terminated by the addition of a stop solution, often containing unlabeled cAMP and 5'-nucleotidase. The 5'-nucleotidase converts the product of the PDE4 reaction, [3H]-AMP, into [3H]-adenosine. Unreacted [3H]-cAMP is then separated from the [3H]-adenosine product using anion-exchange resin.
-
Quantification: The amount of [3H]-adenosine is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
References
GSK256066: A Technical Guide to a High-Affinity, Selective PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK256066 is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1] By inhibiting PDE4, this compound effectively increases cAMP concentrations, leading to the modulation of various downstream signaling pathways involved in inflammation.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and a visual representation of its role in cellular signaling. Developed for inhaled administration, this compound has been investigated for its therapeutic potential in inflammatory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2][3]
Core Mechanism of Action
This compound exerts its pharmacological effects by selectively inhibiting the PDE4 enzyme family. PDE4 is responsible for the hydrolysis of cAMP to adenosine monophosphate (AMP).[1] By blocking this enzymatic activity, this compound leads to an accumulation of intracellular cAMP.[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB).[1][4] This cascade of events ultimately results in the suppression of pro-inflammatory mediator release and the relaxation of airway smooth muscle.[1]
Signaling Pathway Diagram
Caption: PDE4 Inhibition Signaling Pathway.
Quantitative Pharmacological Data
This compound is distinguished by its exceptional potency and selectivity for the PDE4 enzyme.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 Value | Selectivity vs. Other PDEs | Reference |
| PDE4B | 3.2 pM (apparent) | >380,000-fold vs. PDE1, 2, 3, 5, 6 | [2][5] |
| <0.5 pM (steady-state) | >2,500-fold vs. PDE7 | [2] | |
| PDE4 Isoforms (A-D) | Equal affinity | - | [2][5] |
| TNF-α production (LPS-stimulated human monocytes) | 0.01 nM | - | [2][5] |
| TNF-α production (LPS-stimulated whole blood) | 126 pM | - | [2][6] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Model | Endpoint | ED50 Value | Reference |
| Rat LPS-induced pulmonary neutrophilia (aqueous suspension) | Inhibition of neutrophilia | 1.1 µg/kg | [6] |
| Rat LPS-induced pulmonary neutrophilia (dry powder) | Inhibition of neutrophilia | 2.9 µg/kg | [6] |
| Rat OVA-induced pulmonary eosinophilia | Inhibition of eosinophilia | 0.4 µg/kg | [3][5] |
| Rat LPS-induced exhaled nitric oxide | Inhibition of nitric oxide increase | 92 µg/kg | [5] |
| Ferret LPS-induced pulmonary neutrophilia | Inhibition of neutrophilia | 18 µg/kg | [3] |
Experimental Protocols
In Vitro PDE4 Enzyme Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against PDE4 enzymes.
Objective: To quantify the IC50 value of this compound against recombinant human PDE4 isoforms.
Materials:
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Recombinant human PDE4B, PDE4D enzymes
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[3H]cAMP
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
This compound and other test compounds
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Snake venom nucleotidase
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the diluted compound, recombinant PDE4 enzyme, and [3H]cAMP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15 minutes).
-
Terminate the reaction by boiling.
-
Add snake venom nucleotidase to convert the resulting [3H]5'-AMP to [3H]adenosine.
-
Separate the [3H]adenosine from unreacted [3H]cAMP using ion-exchange chromatography.
-
Quantify the amount of [3H]adenosine using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.[7][8]
Workflow for In Vitro PDE4 Inhibition Assay
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Discovery and Chemical Synthesis of GSK256066: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK256066, chemically known as 6-({3-[(dimethylamino)carbonyl]phenyl}sulfonyl)-8-methyl-4-{[3-(methyloxy)phenyl]amino}-3-quinolinecarboxamide, is a highly potent and selective phosphodiesterase 4 (PDE4) inhibitor developed by GlaxoSmithKline for the potential treatment of inflammatory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and preclinical characterization of this compound. It includes a compilation of its quantitative pharmacological data, detailed experimental protocols for key in vivo and in vitro assays, and visualizations of its mechanism of action and experimental workflows.
Discovery and Rationale
The discovery of this compound was driven by the therapeutic potential of PDE4 inhibition in inflammatory airway diseases.[1][2] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, intracellular cAMP levels increase, leading to the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle. Oral PDE4 inhibitors had shown clinical efficacy but were often limited by systemic side effects like nausea and emesis.[3] Therefore, the development of a potent, selective, and inhaled PDE4 inhibitor was a key objective to maximize therapeutic effects in the lungs while minimizing systemic exposure and associated adverse events. This compound was designed as an exceptionally high-affinity inhibitor suitable for inhaled delivery.[1][3][4]
Chemical Synthesis
While a definitive, step-by-step synthesis of this compound is not publicly available in a single document, the synthesis of its core quinoline-3-carboxamide scaffold and related derivatives is described in the patent literature. The synthesis of such compounds generally involves a multi-step process. A plausible synthetic route, based on established methods for quinoline-3-carboxamide synthesis, is outlined below.
General Synthetic Approach for Quinolone-3-Carboxamide Core:
The synthesis of the quinoline core typically starts from substituted anilines. A common method is the Gould-Jacobs reaction, where an aniline is reacted with an alkoxymethylenemalonate ester to form an intermediate which is then cyclized at high temperature to yield a 4-hydroxyquinoline-3-carboxylate ester. Subsequent modifications, such as chlorination of the 4-hydroxy group followed by nucleophilic substitution with the desired amine (in this case, 3-methoxyaniline), would lead to the 4-aminoquinoline scaffold. The sulfonyl group at the 6-position would likely be introduced via chlorosulfonation of the quinoline ring followed by reaction with 3-(dimethylaminocarbonyl)aniline. Finally, the ester at the 3-position would be converted to the primary amide to yield the final product.
It is important to note that this is a generalized pathway, and the actual synthesis employed by GlaxoSmithKline may involve different reagents, catalysts, and reaction conditions to optimize yield and purity.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP in various inflammatory and structural cells in the airways.
Quantitative Pharmacological Data
This compound is characterized by its exceptional potency and selectivity for PDE4. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| PDE4B IC50 | 3.2 pM | [5] |
| PDE4 Isoform pIC50 | [5] | |
| PDE4A | ≥11.31 | [5] |
| PDE4B | ≥11.5 | [5] |
| PDE4C | ≥11.42 | [5] |
| PDE4D | ≥11.94 | [5] |
| Selectivity vs. other PDEs | >380,000-fold (PDE1/2/3/5/6) | [5] |
| >2,500-fold (PDE7) | [5] | |
| TNF-α Inhibition (LPS-stimulated human peripheral blood monocytes) IC50 | 0.01 nM | [5] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Model | Species | Endpoint | ED50 | Reference |
| LPS-induced pulmonary neutrophilia | Rat | Neutrophil inhibition | 1.1 µg/kg (aqueous suspension, i.t.) | [3] |
| 2.9 µg/kg (dry powder, i.t.) | [3] | |||
| LPS-induced exhaled nitric oxide | Rat | eNO inhibition | 35 µg/kg (i.t.) | [1] |
| Ovalbumin-induced pulmonary eosinophilia | Rat | Eosinophil inhibition | 0.4 µg/kg (i.t.) | [1] |
| LPS-induced pulmonary neutrophilia | Ferret | Neutrophil inhibition | 18 µg/kg (inhaled) | [1] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are crucial for the evaluation and replication of the findings.
In Vitro PDE4 Inhibition Assay
The potency of this compound against PDE4 isoforms is determined using a biochemical assay.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PDE4 enzymes are used. The substrate is radiolabeled [3H]cAMP.
-
Incubation: The assay is performed in a multi-well plate format. Each well contains the PDE4 enzyme, [3H]cAMP, and varying concentrations of this compound or a vehicle control. The reaction is incubated at 30°C for a defined period.
-
Reaction Termination: The enzymatic reaction is stopped, typically by boiling or the addition of a stop reagent.
-
Separation: The product of the reaction, [3H]AMP, is separated from the unreacted [3H]cAMP using anion exchange chromatography.
-
Detection: The amount of [3H]AMP is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a concentration-response curve.
In Vivo Models of Pulmonary Inflammation
This model is used to assess the anti-inflammatory effects of compounds on neutrophil influx into the lungs.
Protocol:
-
Animal Acclimatization: Male rats (e.g., Sprague-Dawley) are acclimatized to the laboratory conditions.
-
Compound Administration: this compound, formulated as an aqueous suspension or dry powder, is administered intratracheally (i.t.) at various doses. A vehicle control group is also included.
-
LPS Challenge: A solution of lipopolysaccharide (LPS) from E. coli is administered intratracheally, typically 1 hour after the test compound.
-
Bronchoalveolar Lavage (BAL): At a specified time point after the LPS challenge (e.g., 4-6 hours), the rats are euthanized, and a bronchoalveolar lavage is performed by instilling and retrieving a buffered saline solution into the lungs via a tracheal cannula.
-
Cell Analysis: The BAL fluid is centrifuged, and the cell pellet is resuspended. Total cell counts are performed, and differential cell counts (neutrophils, macrophages, etc.) are determined by microscopic examination of stained cytospin preparations.
-
Data Analysis: The number of neutrophils in the BAL fluid is calculated for each treatment group and compared to the vehicle-treated, LPS-challenged group to determine the percentage of inhibition. The ED50 is then calculated.
This model is used to evaluate the efficacy of compounds on allergic airway inflammation, characterized by eosinophil infiltration.
Protocol:
-
Sensitization: Rats (e.g., Brown Norway) are sensitized to ovalbumin (OVA) by intraperitoneal injections of OVA emulsified with an adjuvant (e.g., alum). This is typically done on days 0 and 7.
-
Compound Administration: this compound is administered intratracheally prior to the OVA challenge.
-
OVA Challenge: On a later day (e.g., day 14), the sensitized rats are challenged with an aerosolized solution of OVA to induce an allergic inflammatory response in the lungs.
-
Bronchoalveolar Lavage (BAL): 24 to 48 hours after the OVA challenge, BAL is performed as described in the LPS model.
-
Cell Analysis: Total and differential cell counts, with a focus on eosinophils, are performed on the BAL fluid.
-
Data Analysis: The number of eosinophils is quantified, and the inhibitory effect of this compound is determined, allowing for the calculation of the ED50.
Conclusion
This compound is a pioneering example of a highly potent and selective inhaled PDE4 inhibitor. Its discovery was a significant step forward in the quest for more targeted and better-tolerated treatments for inflammatory respiratory diseases. The preclinical data robustly demonstrate its potent anti-inflammatory effects in relevant animal models of asthma and COPD. While its clinical development was not pursued to market authorization, the in-depth understanding of its pharmacology and the methodologies used in its evaluation continue to be of great value to researchers and scientists in the field of drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for those working on the next generation of respiratory therapeutics.
References
- 1. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor this compound in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Target Validation of GSK256066 in Respiratory Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation for GSK256066, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document details the mechanism of action, key preclinical and clinical findings, and the experimental methodologies employed to validate PDE4 as a therapeutic target for this compound.
Executive Summary
This compound is an exceptionally high-affinity inhibitor of phosphodiesterase 4 (PDE4) designed for inhaled delivery to treat respiratory diseases.[1][2] The rationale for its development is based on the established role of PDE4 in modulating inflammatory pathways and airway smooth muscle function.[3][4] PDE4 inhibitors exert their effects by preventing the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[3] Increased cAMP levels lead to a dampening of inflammatory cell activity and promote bronchodilation, addressing key pathologies in asthma and COPD.[3][5] Preclinical studies in various animal models of pulmonary inflammation demonstrated the potent and long-lasting anti-inflammatory effects of this compound.[1] Clinical trials in asthmatic patients have shown protective effects against allergen challenges.[6][7] However, its development was discontinued, with some studies in COPD showing a lack of significant effect on inflammatory markers and a low therapeutic index observed in a preclinical toxicology study.[8][9] This guide synthesizes the available data to provide a comprehensive resource on the target validation of this compound.
Mechanism of Action: Targeting PDE4
The primary molecular target of this compound is phosphodiesterase 4 (PDE4), an enzyme responsible for the hydrolysis of cAMP.[2][10] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in key pro-inflammatory and structural cells within the airways.[3] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates and regulates the function of multiple downstream targets involved in inflammation and smooth muscle contraction.
The key outcomes of PDE4 inhibition by this compound include:
-
Anti-inflammatory effects: Suppression of inflammatory cell functions, including the release of pro-inflammatory mediators from macrophages, neutrophils, and eosinophils.[2][3]
-
Bronchodilation: Relaxation of airway smooth muscle, leading to improved airflow.[3]
This compound is a highly potent and selective inhibitor of PDE4, with an apparent IC50 of 3.2 pM for PDE4B.[2][10][11] It exhibits marked selectivity for PDE4 over other PDE isoforms (PDE1–7).[11]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro, preclinical, and clinical studies of this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell/Enzyme Source | Reference |
| IC50 (PDE4B) | 3.2 pM (apparent) | Recombinant Human PDE4B | [2][10][11] |
| IC50 (PDE4) | 0.003 nM | Not Specified | [12] |
| IC50 (TNF-α release) | 0.01 nM | LPS-stimulated human peripheral blood monocytes | |
| IC50 (TNF-α release) | 126 pM | LPS-stimulated whole blood | [2] |
| Selectivity | >380,000-fold vs PDE1,2,3,5,6 | Recombinant Human PDEs | [2] |
| Selectivity | >2,500-fold vs PDE7 | Recombinant Human PDEs | [2] |
Table 2: Preclinical Efficacy in Animal Models
| Model | Species | Endpoint | ED50 | Reference |
| LPS-induced pulmonary neutrophilia | Rat | Neutrophil influx | 1.1 µg/kg (aqueous suspension) | [2] |
| LPS-induced pulmonary neutrophilia | Rat | Neutrophil influx | 2.9 µg/kg (dry powder) | [2] |
| LPS-induced exhaled nitric oxide | Rat | Exhaled nitric oxide | 35 µg/kg | [1] |
| Ovalbumin-induced pulmonary eosinophilia | Rat | Eosinophil influx | 0.4 µg/kg | [1] |
| LPS-induced pulmonary neutrophilia | Ferret | Neutrophil influx | 18 µg/kg | [1] |
| LPS-induced pulmonary neutrophilia | Cynomolgus Monkey | Neutrophil influx | 4.9 µg/kg | [13] |
Table 3: Clinical Efficacy in Respiratory Disease
| Study Population | Intervention | Primary Outcome | Result | Reference |
| Mild Asthmatics | This compound 87.5 mcg once daily for 7 days | Late Asthmatic Response (LAR) - fall in FEV1 | 26.2% attenuation in minimum FEV1 fall (p=0.007) | [6][7] |
| Mild Asthmatics | This compound 87.5 mcg once daily for 7 days | Early Asthmatic Response (EAR) - fall in FEV1 | 40.9% inhibition in minimum FEV1 fall (p=0.014) | [6][7] |
| Moderate COPD | This compound 25 µg or 87.5 µg for 28 days | Inflammatory markers in sputum and blood | No statistically significant changes | [8] |
| Moderate COPD | This compound 87.5 µg for 28 days | Residual Volume | Mean reduction of 0.367 L | [8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding the target validation process.
Preclinical In Vivo Models of Pulmonary Inflammation
Objective: To assess the anti-inflammatory potency and duration of action of this compound in relevant animal models of respiratory disease.
a) Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia in Rats [1][2]
-
Animals: Male Wistar rats.
-
Induction of Inflammation: Animals are challenged with an intratracheal instillation of LPS.
-
Drug Administration: this compound (as an aqueous suspension or dry powder) is administered intratracheally at various doses prior to LPS challenge.
-
Endpoint Measurement: At a specified time post-LPS challenge (e.g., 6 hours), animals are euthanized, and bronchoalveolar lavage (BAL) is performed. The total number of neutrophils in the BAL fluid is quantified.
-
Data Analysis: The dose-response relationship is analyzed to determine the ED50 value, the dose required to achieve 50% inhibition of the inflammatory response.
b) Ovalbumin (OVA)-Induced Pulmonary Eosinophilia in Rats [1]
-
Animals: Male Brown Norway rats.
-
Sensitization and Challenge: Rats are sensitized with an intraperitoneal injection of OVA and subsequently challenged with an OVA aerosol to induce an eosinophilic inflammatory response.
-
Drug Administration: this compound is administered intratracheally prior to the OVA challenge.
-
Endpoint Measurement: BAL is performed at a specified time post-challenge (e.g., 24 hours), and the number of eosinophils is quantified.
-
Data Analysis: The ED50 for inhibition of eosinophilia is calculated.
c) Therapeutic Index Assessment in Ferrets [1]
-
Rationale: Ferrets are used to assess the emetic potential of PDE4 inhibitors, a common dose-limiting side effect.
-
Methodology: Ferrets are exposed to inhaled LPS to induce pulmonary inflammation. This compound is administered by inhalation. The anti-inflammatory effect (inhibition of BAL neutrophilia) is measured and correlated with the incidence of emetic episodes.
-
Outcome: This allows for the determination of a therapeutic index, comparing the anti-inflammatory dose to the dose that induces emesis.
Clinical Trial in Mild Asthmatics
Objective: To evaluate the efficacy and safety of inhaled this compound in attenuating allergen-induced airway responses in patients with mild asthma.[6][7]
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Participants: Steroid-naive atopic asthmatics with a documented early and late asthmatic response to a specific inhaled allergen.
-
Intervention: Participants received inhaled this compound (87.5 mcg once daily) and placebo for 7 days in separate treatment periods, with a washout period in between.
-
Allergen Challenge: On day 7 of each treatment period, an allergen challenge was performed.
-
Primary Endpoint: The effect on the late asthmatic response (LAR), measured as the fall in Forced Expiratory Volume in 1 second (FEV1) between 3 and 7 hours post-allergen challenge.
-
Secondary Endpoints: Included the effect on the early asthmatic response (EAR, fall in FEV1 within the first 2 hours), methacholine reactivity post-allergen, and plasma pharmacokinetics.
-
Safety Monitoring: Adverse events were recorded throughout the study.
Target Validation Conclusion and Future Directions
The collected data provides strong validation for PDE4 as a therapeutic target in inflammatory respiratory diseases. This compound demonstrated exceptional in vitro potency and significant efficacy in preclinical models of asthma and COPD.[1][2] Clinical studies in asthmatics confirmed its ability to protect against allergen-induced bronchoconstriction.[6][7]
However, the target validation process also highlighted challenges. The lack of a significant effect on inflammatory biomarkers in a study of moderate COPD patients suggests that the anti-inflammatory effects observed preclinically may not readily translate to all patient populations or disease severities.[8] Furthermore, the discontinuation of this compound's development, reportedly due to a low therapeutic index in a preclinical toxicology study, underscores the importance of balancing efficacy with safety.[9]
Future research in this area should focus on:
-
Developing PDE4 inhibitors with an improved therapeutic index, potentially through isoform-selective targeting (e.g., PDE4B-specific inhibitors) or by designing compounds with optimal pharmacokinetic and pharmacodynamic properties for inhaled delivery.
-
Identifying patient populations most likely to respond to PDE4 inhibition through biomarker-driven clinical trial designs.
-
Exploring combination therapies, where PDE4 inhibitors are co-administered with other classes of respiratory medications to achieve synergistic effects.
References
- 1. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 4. Phosphodiesterase-4 Inhibitors for Non-COPD Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ether-assets.ams3.cdn.digitaloceanspaces.com [ether-assets.ams3.cdn.digitaloceanspaces.com]
- 6. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor this compound in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]
- 12. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 13. The in vivo efficacy and side effect pharmacology of GS-5759, a novel bifunctional phosphodiesterase 4 inhibitor and long-acting β2-adrenoceptor agonist in preclinical animal species - PMC [pmc.ncbi.nlm.nih.gov]
GSK256066: A Potent and Selective PDE4 Inhibitor for Modulating cAMP Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK256066 is an exceptionally potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound effectively elevates intracellular cAMP levels, thereby modulating a variety of cellular processes, most notably inflammatory responses. This technical guide provides a comprehensive overview of the role of this compound in cAMP signaling pathways, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development.
Introduction to this compound and its Therapeutic Potential
This compound is a novel, high-affinity phosphodiesterase 4 (PDE4) inhibitor designed for inhaled administration.[1][2] Oral PDE4 inhibitors have shown clinical efficacy in treating chronic obstructive pulmonary disease (COPD) and asthma; however, their use is often limited by side effects such as nausea and emesis.[2] By delivering this compound directly to the lungs via inhalation, a higher therapeutic index may be achieved by maximizing local anti-inflammatory effects while minimizing systemic exposure.[3] Preclinical studies have demonstrated the potent and long-lasting anti-inflammatory effects of this compound in various animal models of pulmonary inflammation.[1] Furthermore, clinical trials in patients with mild asthma have shown that inhaled this compound can protect against allergen-induced airway responses.[3] These findings highlight the potential of this compound as a therapeutic agent for inflammatory airway diseases.
Mechanism of Action: Modulation of the cAMP Signaling Pathway
The primary mechanism of action of this compound is the inhibition of PDE4, a key enzyme in the cAMP signaling cascade.
The cAMP Signaling Pathway
Cyclic AMP is a ubiquitous second messenger that regulates numerous cellular functions. Its intracellular concentration is tightly controlled by the balance between its synthesis by adenylyl cyclase (AC) and its degradation by phosphodiesterases (PDEs). Upon stimulation of Gs protein-coupled receptors (GPCRs), adenylyl cyclase is activated to convert adenosine triphosphate (ATP) to cAMP. Elevated cAMP levels lead to the activation of downstream effectors, most notably Protein Kinase A (PKA). Activated PKA can then phosphorylate various substrate proteins, leading to a cascade of events that ultimately results in a cellular response, such as the suppression of inflammatory mediator release.
Role of PDE4 and its Inhibition by this compound
The PDE4 enzyme family specifically hydrolyzes cAMP to its inactive form, 5'-AMP.[4] By selectively inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell.[4] This sustained elevation in cAMP levels enhances the activation of PKA and subsequent downstream signaling, which in inflammatory cells, leads to the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), and other inflammatory responses.[2]
Quantitative Data on this compound Activity
This compound exhibits exceptional potency and selectivity for PDE4. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Condition | IC50 Value | Reference |
| PDE4B | Enzymatic Activity | 3.2 pM (apparent) | [2] |
| PDE4B | Enzymatic Activity | <0.5 pM (steady-state) | [2] |
| TNF-α production | LPS-stimulated human peripheral blood monocytes | 0.01 nM | [2][5] |
| TNF-α production | LPS-stimulated whole blood | 126 pM | [2] |
| PDE4A | Enzymatic Activity | pIC50 ≥ 11.31 | [5] |
| PDE4C | Enzymatic Activity | pIC50 ≥ 11.42 | [5] |
| PDE4D | Enzymatic Activity | pIC50 ≥ 11.94 | [5] |
Table 2: In Vivo Efficacy of this compound
| Model | Endpoint | Route of Administration | ED50 Value | Reference |
| Rat LPS-induced pulmonary neutrophilia | Inhibition of neutrophil influx | Intratracheal (aqueous suspension) | 1.1 µg/kg | [2] |
| Rat LPS-induced pulmonary neutrophilia | Inhibition of neutrophil influx | Intratracheal (dry powder) | 2.9 µg/kg | [2] |
| Rat ovalbumin-induced pulmonary eosinophilia | Inhibition of eosinophil influx | Intratracheal | 0.4 µg/kg | [1] |
| Rat LPS-induced exhaled nitric oxide | Inhibition of nitric oxide increase | Intratracheal | 35 µg/kg | [1] |
| Ferret LPS-induced pulmonary neutrophilia | Inhibition of neutrophil influx | Inhaled | 18 µg/kg | [1] |
Table 3: Selectivity Profile of this compound
| PDE Family | Selectivity Fold vs. PDE4 | Reference |
| PDE1, PDE2, PDE3, PDE5, PDE6 | >380,000 | [2] |
| PDE7 | >2,500 | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
In Vitro PDE4 Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound against the PDE4 enzyme.
Methodology:
-
Enzyme and Compound Preparation: Recombinant human PDE4 enzyme is diluted in an appropriate assay buffer. This compound is serially diluted to a range of concentrations.
-
Reaction Initiation: The reaction is initiated by adding a radiolabeled substrate, typically [3H]-cAMP, to the mixture of the enzyme and the inhibitor.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for enzymatic activity.
-
Reaction Termination: The enzymatic reaction is stopped, often by heat inactivation or the addition of a stop solution.
-
Product Separation: The product of the reaction, [3H]-5'-AMP, is separated from the unreacted substrate, [3H]-cAMP, using methods such as anion-exchange chromatography.
-
Quantification: The amount of [3H]-5'-AMP produced is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular cAMP Measurement Assay
This protocol describes a general method for measuring intracellular cAMP levels in response to this compound treatment.
Methodology:
-
Cell Culture: Human peripheral blood monocytes (PBMCs) or other relevant cell types are cultured in appropriate media and conditions.
-
Cell Stimulation: Cells are pre-incubated with various concentrations of this compound for a defined period.
-
cAMP Induction: Intracellular cAMP production is stimulated using an agonist such as forskolin or a specific GPCR ligand.
-
Cell Lysis: The cells are lysed to release the intracellular contents, including cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The fold-increase or absolute concentration of cAMP is calculated for each treatment condition.
TNF-α Release Assay in LPS-Stimulated Human Monocytes
This protocol details a common method to assess the anti-inflammatory effect of this compound.[2][6]
Methodology:
-
Isolation of Monocytes: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. Monocytes can be further purified by adherence or magnetic cell sorting.
-
Cell Culture and Treatment: Monocytes are cultured and pre-treated with a range of concentrations of this compound for a specified time (e.g., 1 hour).
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the production and release of TNF-α.[6]
-
Supernatant Collection: After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.[6]
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an ELISA kit.
-
Data Analysis: The percentage inhibition of TNF-α release by this compound is calculated relative to the LPS-stimulated control, and an IC50 value is determined.
In Vivo Rat Model of LPS-Induced Pulmonary Inflammation
This protocol provides an overview of an in vivo model used to evaluate the efficacy of this compound in a disease-relevant context.[1][7]
Methodology:
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the laboratory conditions.
-
Compound Administration: this compound is formulated as an aqueous suspension or a dry powder and administered to the rats via intratracheal instillation at various doses.[1][2]
-
LPS Challenge: At a specified time point after this compound administration (e.g., 2 hours), the rats are challenged with an intratracheal or aerosolized dose of LPS to induce pulmonary inflammation.[1]
-
Bronchoalveolar Lavage (BAL): At a predetermined time after the LPS challenge (e.g., 4-6 hours), the animals are euthanized, and a bronchoalveolar lavage is performed to collect cells from the lungs.
-
Cell Counting and Differentiation: The total number of cells in the BAL fluid is counted, and differential cell counts are performed to determine the number of neutrophils, a key marker of inflammation in this model.
-
Data Analysis: The percentage inhibition of neutrophil influx into the lungs by this compound is calculated compared to the vehicle-treated, LPS-challenged group, and an ED50 value is determined.
Conclusion
This compound is a highly potent and selective PDE4 inhibitor that effectively elevates intracellular cAMP levels, leading to significant anti-inflammatory effects. Its high affinity and selectivity, combined with the potential for inhaled delivery, make it a promising therapeutic candidate for the treatment of inflammatory airway diseases such as asthma and COPD. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and characterize the role of this compound and other PDE4 inhibitors in modulating cAMP signaling pathways.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 7. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
The Binding Affinity and Kinetics of GSK256066: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetic properties of GSK256066, a high-affinity, selective inhibitor of phosphodiesterase 4 (PDE4). The information is compiled from key studies to assist researchers and professionals in drug development.
Core Binding Affinity and Potency
This compound is distinguished by its exceptionally high binding affinity and potency for the PDE4 enzyme. This is evident from its low picomolar apparent IC50 value and sub-picomolar steady-state IC50 for PDE4B.[1][2] The compound demonstrates slow and tight binding characteristics, suggesting a prolonged interaction with the target enzyme.[1][2][3]
In Vitro Inhibition of PDE4
The inhibitory activity of this compound has been quantified against various PDE4 isoforms, showcasing its potent and broad-spectrum inhibition within this enzyme subfamily.
| Target | Apparent IC50 (pM) | Steady-State IC50 (pM) | Reference |
| PDE4B | 3.2 | < 0.5 | [1][2] |
| PDE4 Isoform | pIC50 | Reference |
| PDE4A | ≥ 11.31 | [4] |
| PDE4B | ≥ 11.5 | [4] |
| PDE4C | ≥ 11.42 | [4] |
| PDE4D | ≥ 11.94 | [4] |
Selectivity Profile
A key feature of this compound is its remarkable selectivity for PDE4 over other phosphodiesterase (PDE) families. This high degree of selectivity is crucial for minimizing off-target effects.
| PDE Family | Selectivity (fold vs. PDE4) | Reference |
| PDE1, PDE2, PDE3, PDE5, PDE6 | > 380,000 | [1][2] |
| PDE7 | > 2,500 | [1][2] |
Cellular Potency
The potent enzymatic inhibition of this compound translates to significant cellular activity, as demonstrated by its ability to inhibit the production of the pro-inflammatory cytokine TNF-α in various human cell systems.
| Cell System | IC50 | Reference |
| LPS-stimulated human peripheral blood monocytes | 0.01 nM | [1][2] |
| LPS-stimulated human whole blood | 126 pM | [1][2] |
Binding Kinetics
This compound is consistently described as a "slow and tight binding inhibitor" of PDE4.[1][2][3] This qualitative description implies a slow dissociation rate from the enzyme, leading to a prolonged duration of action. However, specific quantitative kinetic parameters such as the association rate constant (k_on) and the dissociation rate constant (k_off) are not publicly available in the reviewed literature. The long-lasting anti-inflammatory effects observed in animal models are consistent with slow-binding kinetics.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By blocking PDE4, this compound leads to an increase in intracellular cAMP levels. Elevated cAMP activates downstream effectors such as Protein Kinase A (PKA), which in turn modulates the activity of various transcription factors and cellular proteins, ultimately leading to a reduction in the inflammatory response.
Experimental Protocols
The following sections describe the general methodologies employed in the key studies to determine the binding affinity and enzyme inhibition of this compound.
PDE4 Enzyme Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.
-
Enzyme and Substrate Preparation : Recombinant human PDE4 enzyme is used. The substrate, cyclic AMP (cAMP), is typically radiolabeled (e.g., [3H]cAMP) or fluorescently labeled.
-
Reaction Mixture : The assay is performed in a multi-well plate format. Each well contains the PDE4 enzyme, the substrate, and varying concentrations of the test compound (this compound) or a vehicle control.
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific period to allow the enzyme to catalyze the hydrolysis of cAMP to AMP.
-
Termination of Reaction : The enzymatic reaction is stopped. In the case of radiolabeled assays, this is often achieved by adding a slurry of beads (e.g., snake venom nucleotidase-coated beads) that bind to the product (AMP) but not the substrate (cAMP).
-
Detection : The amount of product formed is quantified. For radiolabeled assays, this is done using a scintillation counter. For fluorescence-based assays, a plate reader is used to measure the change in fluorescence.
-
Data Analysis : The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.
Competitive Radioligand Binding Assay (General Workflow)
This type of assay is used to determine the binding affinity of a non-radiolabeled compound (the competitor, this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target.
Conclusion
This compound is a highly potent and selective inhibitor of PDE4 with a distinct "slow and tight" binding kinetic profile. Its exceptional affinity for the target enzyme, coupled with its high selectivity, underscores its potential as a therapeutic agent. The provided data and methodologies offer a foundational understanding for further research and development in the field of PDE4 inhibition.
References
- 1. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Preclinical Efficacy of GSK256066: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical efficacy of GSK256066, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. The data herein is compiled from various in vitro and in vivo studies, demonstrating its potential as a therapeutic agent for inflammatory respiratory diseases.
Core Efficacy Data
This compound has demonstrated exceptional potency in inhibiting PDE4 and subsequent anti-inflammatory effects across a range of preclinical models. A summary of its key efficacy data is presented below.
In Vitro Potency
This compound is a slow and tight binding inhibitor of PDE4B with an apparent IC50 of 3.2 pM and a steady-state IC50 of less than 0.5 pM.[1] Its potency is significantly greater than other PDE4 inhibitors such as roflumilast, tofimilast, and cilomilast.[1] The compound is highly selective for PDE4, showing over 380,000-fold selectivity against PDE1, PDE2, PDE3, PDE5, and PDE6, and over 2,500-fold selectivity against PDE7.[1] It inhibits all PDE4 isoforms (A-D) with similar affinity.[1]
| Assay | Cell Type/System | Parameter | This compound | Roflumilast | Tofimilast | Cilomilast | Reference |
| PDE4B Enzyme Inhibition | Purified Enzyme | Apparent IC50 | 3.2 pM | 390 pM | 1.6 nM | 74 nM | [1] |
| PDE4B Enzyme Inhibition | Purified Enzyme | Steady-State IC50 | <0.5 pM | - | - | - | [1] |
| TNF-α Production | LPS-stimulated human peripheral blood monocytes | IC50 | 0.01 nM | 5 nM | 22 nM | 389 nM | [1] |
| TNF-α Production | LPS-stimulated human whole blood | IC50 | 126 pM | - | - | - | [1] |
In Vivo Efficacy in Animal Models
This compound has shown potent and long-lasting anti-inflammatory effects in various animal models of pulmonary inflammation.[1][2]
| Animal Model | Species | Inflammatory Stimulus | Key Endpoint | This compound ED50 | Comparator ED50 | Reference |
| Pulmonary Neutrophilia | Rat | Lipopolysaccharide (LPS) | Inhibition of Neutrophil Influx | 1.1 µg/kg (aqueous suspension) | Fluticasone Propionate: 9.3 µg/kg | [1] |
| Pulmonary Neutrophilia | Rat | Lipopolysaccharide (LPS) | Inhibition of Neutrophil Influx | 2.9 µg/kg (dry powder) | - | [1] |
| Exhaled Nitric Oxide | Rat | Lipopolysaccharide (LPS) | Inhibition of eNO increase | 35 µg/kg | Fluticasone Propionate: 92 µg/kg | [2] |
| Pulmonary Eosinophilia | Rat | Ovalbumin (OVA) | Inhibition of Eosinophil Influx | 0.4 µg/kg | Fluticasone Propionate: 33 µg/kg | [2][3] |
| Pulmonary Neutrophilia | Ferret | Lipopolysaccharide (LPS) | Inhibition of Neutrophil Influx | 18 µg/kg | - | [2] |
| Pulmonary Neutrophilia | Rat | Lipopolysaccharide (LPS) | Inhibition of Neutrophil Influx | 55 µg/kg | - |
Experimental Protocols
Detailed methodologies for the key preclinical efficacy studies are provided below.
Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia in Rats
This model assesses the ability of a compound to inhibit acute lung inflammation characterized by neutrophil influx.
-
Animals: Male Sprague-Dawley rats.
-
Inflammatory Challenge: Rats are challenged with an intratracheal (i.t.) administration of lipopolysaccharide (LPS). Doses of 10 to 300 µ g/rat have been shown to induce a robust inflammatory response.[4][5]
-
Drug Administration: this compound is administered intratracheally as either an aqueous suspension or a dry powder formulation at various doses (e.g., 10 µg/kg) and at different time points (e.g., 2, 6, 12, 18, 24, and 36 hours) prior to or after LPS challenge to determine efficacy and duration of action.[6]
-
Outcome Measures:
-
Bronchoalveolar Lavage (BAL): At a specified time post-LPS challenge (e.g., 4 or 24 hours), animals are euthanized, and a BAL is performed to collect lung inflammatory cells.
-
Cell Differentials: Total and differential cell counts (neutrophils, macrophages, lymphocytes) in the BAL fluid (BALF) are determined.
-
Biomarker Analysis: Levels of inflammatory mediators such as TNF-α, IL-1β, IL-6, and CINC-1 in the BALF can be measured by ELISA.[4][5]
-
Exhaled Nitric Oxide (eNO): eNO levels can be measured as a marker of airway inflammation.[2]
-
Ovalbumin (OVA)-Induced Pulmonary Eosinophilia in Rats
This model is used to evaluate the efficacy of compounds in an allergen-induced model of asthma, characterized by eosinophilic inflammation.
-
Animals: Brown Norway rats, a strain known to be genetically predisposed to a Th2-type response, are commonly used.[7]
-
Sensitization and Challenge:
-
Drug Administration: this compound is administered intratracheally at various doses 30 minutes before and 6 hours after the OVA challenge.[3]
-
Outcome Measures:
-
Bronchoalveolar Lavage (BAL): BAL is performed 18 to 24 hours after the final OVA challenge.[7][9]
-
Eosinophil Count: The primary endpoint is the number of eosinophils in the BALF.
-
Cytokine Analysis: Levels of Th2 cytokines such as IL-4, IL-5, and IL-13 in the serum or BALF can be measured.[8]
-
Histology: Lung tissue can be examined for inflammatory cell infiltration and mucus hypersecretion.[8]
-
Cigarette Smoke-Induced Pulmonary Inflammation in Mice
This model mimics the inflammatory changes observed in chronic obstructive pulmonary disease (COPD).
-
Animals: Mice (e.g., C57BL/6) are used.
-
Exposure Protocol:
-
Acute Model: Mice are exposed to the smoke of a set number of cigarettes (e.g., two 2R4f reference cigarettes) daily for a short duration, such as 4 days.[10]
-
Sub-chronic/Chronic Model: Mice are exposed to cigarette smoke for several hours a day, 5 days a week, for multiple weeks.[11] The exposure can be whole-body or nose-only.
-
-
Drug Administration: this compound can be administered via inhalation (e.g., as a dry powder) prior to each smoke exposure.
-
Outcome Measures:
-
Bronchoalveolar Lavage (BAL): BAL is performed after the final smoke exposure to assess cellular inflammation.
-
Cellular Infiltration: The number of neutrophils and macrophages in the BALF is a key endpoint.
-
Cytokine and Chemokine Analysis: Levels of inflammatory mediators like KC (the murine equivalent of IL-8) and pro-MMP-9 can be measured in the BALF.
-
Signaling Pathways and Experimental Workflows
PDE4 Inhibition and cAMP Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting PDE4, the primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory cells.[12] This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation of various downstream targets, ultimately resulting in the suppression of inflammatory responses.
Caption: this compound inhibits PDE4, increasing cAMP levels and PKA activity, which suppresses inflammation.
Experimental Workflow for LPS-Induced Pulmonary Neutrophilia in Rats
The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in the rat LPS model.
Caption: Workflow for assessing this compound efficacy in the rat LPS-induced neutrophilia model.
Experimental Workflow for OVA-Induced Pulmonary Eosinophilia in Rats
This diagram outlines the key steps in the rat ovalbumin-induced allergic inflammation model.
Caption: Workflow for evaluating this compound in the rat OVA-induced eosinophilia model.
References
- 1. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. The strength of the OVA-induced airway inflammation in rats is strain dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. labcorp.com [labcorp.com]
- 11. Chronic Cigarette Smoke Exposure Generates Pathogenic T Cells Capable of Driving COPD-like Disease in Rag2−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Selectivity Profile of GSK256066 Against Other Phosphodiesterases
This technical guide provides a comprehensive overview of the selectivity profile of this compound, a potent phosphodiesterase 4 (PDE4) inhibitor. The document details its inhibitory activity against various PDE families, the experimental methods used to determine this profile, and the relevant signaling pathways.
Introduction to this compound
This compound is an exceptionally high-affinity, selective inhibitor of phosphodiesterase 4 (PDE4) designed for inhaled administration.[1][2][3] Oral PDE4 inhibitors have shown therapeutic potential in treating respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD); however, their efficacy is often limited by mechanism-related side effects such as nausea and emesis.[2][3] By delivering this compound via inhalation, a better therapeutic index may be achieved.[2][3] this compound has demonstrated significant anti-inflammatory effects in preclinical models of pulmonary inflammation.[4][5]
Selectivity Profile of this compound
This compound exhibits remarkable selectivity for the PDE4 enzyme family over other PDE families. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory potency of this compound against various PDEs is summarized in the table below.
Table 1: Quantitative Selectivity Profile of this compound Against Various PDE Enzymes
| PDE Family | Isoform | IC50 (pM) | pIC50 | Selectivity Fold vs. PDE4B | Reference |
| PDE4 | PDE4B | 3.2 | ≥ 11.5 | 1 | [1][2][6] |
| PDE4A | - | ≥ 11.31 | - | [1][6] | |
| PDE4C | - | ≥ 11.42 | - | [1][6] | |
| PDE4D | - | ≥ 11.94 | - | [1][6] | |
| PDE1 | - | >1,216,000 | - | >380,000 | [1][2][3] |
| PDE2 | - | >1,216,000 | - | >380,000 | [1][2][3] |
| PDE3 | - | >1,216,000 | - | >380,000 | [1][2][3] |
| PDE5 | - | >1,216,000 | - | >380,000 | [1][2][3] |
| PDE6 | - | >1,216,000 | - | >380,000 | [1][2][3] |
| PDE7 | - | >8,000 | - | >2,500 | [1][2][3] |
Note: IC50 values for PDEs 1, 2, 3, 5, 6, and 7 were calculated based on the reported >380,000-fold and >2,500-fold selectivity compared to the PDE4B IC50 of 3.2 pM.
Signaling Pathway of PDE4 Inhibition
PDE4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, predominantly expressed in inflammatory cells.[7] By inhibiting PDE4, this compound prevents the degradation of cAMP to AMP, leading to an accumulation of intracellular cAMP.[8] This elevation in cAMP activates downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylates various substrates, leading to the suppression of inflammatory responses and relaxation of airway smooth muscle.[8]
Caption: PDE4 Inhibition Signaling Pathway.
Experimental Protocols for Determining PDE Selectivity
The determination of the inhibitory activity and selectivity of compounds like this compound typically involves in vitro enzyme assays. While the specific protocol for this compound is proprietary, a general methodology based on standard practices for PDE inhibition assays is outlined below.
a. Enzyme and Substrate Preparation:
-
Enzyme Source: Recombinant human PDE enzymes (PDE1-PDE11) are expressed in and purified from host systems like Spodoptera frugiperda (Sf9) cells or Escherichia coli.[9]
-
Substrate: Radiolabeled [3H]-cAMP or [3H]-cGMP is used as the substrate for the enzymatic reaction.
b. Inhibition Assay (Radiometric Method):
-
Reaction Mixture: The assay is typically performed in a 96-well or 1536-well plate format.[10] Each well contains the specific recombinant PDE enzyme, the radiolabeled substrate ([3H]-cAMP for PDE4), and varying concentrations of the test inhibitor (this compound).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for enzymatic hydrolysis of the substrate.
-
Reaction Termination: The enzymatic reaction is stopped by the addition of a quenching agent or by heat inactivation.
-
Separation: The product of the reaction (e.g., [3H]-AMP) is separated from the unreacted substrate. This can be achieved using methods like scintillation proximity assay (SPA) beads or column chromatography.
-
Detection: The amount of radiolabeled product is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control (no inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | PDE4B inhibitor | CAS 801312-28-7 | Buy GSK-256066 from Supplier InvivoChem [invivochem.com]
- 7. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Early-Stage Research on GSK256066
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK256066 is a potent and highly selective phosphodiesterase 4 (PDE4) inhibitor that was investigated for the treatment of inflammatory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] As an inhaled therapeutic, it was designed to maximize local efficacy in the lungs while minimizing the systemic side effects commonly associated with oral PDE4 inhibitors.[3] This document provides a comprehensive overview of the early-stage preclinical and clinical research on this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and initial clinical findings.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4] By blocking PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and regulates various downstream targets involved in the inflammatory response.[5] This ultimately leads to the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle.[4]
Quantitative Pharmacology Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Assay | Value | Reference(s) |
| IC50 (PDE4B) | Human | Recombinant Enzyme Assay | 3.2 pM (apparent) | [6][7] |
| IC50 (PDE4B) | Human | Recombinant Enzyme Assay | <0.5 pM (steady-state) | [6] |
| pIC50 (PDE4A) | Human | Recombinant Enzyme Assay | ≥11.31 | [5] |
| pIC50 (PDE4C) | Human | Recombinant Enzyme Assay | ≥11.42 | [5] |
| pIC50 (PDE4D) | Human | Recombinant Enzyme Assay | ≥11.94 | [5] |
| IC50 (TNF-α release) | Human | LPS-stimulated PBMCs | 0.01 nM | [6][8] |
| IC50 (TNF-α release) | Human | LPS-stimulated Whole Blood | 126 pM | [6] |
| Selectivity vs. PDE1, 2, 3, 5, 6 | Human | Recombinant Enzyme Assays | >380,000-fold | [6][7] |
| Selectivity vs. PDE7 | Human | Recombinant Enzyme Assays | >2,500-fold | [6][7] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Model | Species | Endpoint | Route of Administration | ED50 | Reference(s) |
| LPS-induced Pulmonary Neutrophilia | Rat | Neutrophil Influx | Intratracheal (aqueous) | 1.1 µg/kg | [6][7] |
| LPS-induced Pulmonary Neutrophilia | Rat | Neutrophil Influx | Intratracheal (dry powder) | 2.9 µg/kg | [6][7] |
| LPS-induced Exhaled Nitric Oxide | Rat | eNO levels | Intratracheal | 35 µg/kg | [1] |
| OVA-induced Pulmonary Eosinophilia | Rat | Eosinophil Influx | Intratracheal | 0.4 µg/kg | [1][9] |
| LPS-induced Pulmonary Neutrophilia | Ferret | Neutrophil Influx | Inhaled | 18 µg/kg | [1][9] |
Key Experimental Protocols
Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Rats
This model is used to assess the anti-inflammatory effects of compounds on neutrophil influx into the lungs.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Animals are anesthetized with a mixture of isoflurane, nitrous oxide, and oxygen.
-
This compound, a vehicle control, or a comparator such as fluticasone propionate is administered intratracheally as an aqueous suspension or dry powder.[6][7]
-
After a specified pre-treatment time (e.g., 2 hours), rats are exposed to an aerosol of LPS (e.g., 1 mg/mL) for 30 minutes in a perspex chamber.[1]
-
At a designated time point post-LPS challenge (e.g., 6 hours), animals are euthanized.
-
Bronchoalveolar lavage (BAL) is performed to collect lung fluid.
-
Total and differential cell counts in the BAL fluid are determined to quantify neutrophil influx.
-
Ovalbumin (OVA)-Induced Pulmonary Inflammation in Rats
This model is used to evaluate the efficacy of compounds in an allergen-induced model of eosinophilic inflammation.
-
Animals: Brown Norway rats.
-
Procedure:
-
Rats are sensitized with intraperitoneal injections of ovalbumin mixed with an adjuvant (e.g., aluminum hydroxide) on specific days (e.g., day 0 and day 7).
-
Following the sensitization period, animals are challenged with an aerosol of OVA.
-
This compound or a vehicle control is administered intratracheally prior to the OVA challenge.
-
24 hours after the final OVA challenge, animals are euthanized.
-
Bronchoalveolar lavage is performed, and the BAL fluid is analyzed for total and differential cell counts, with a focus on eosinophils.[1]
-
Inhibition of TNF-α Release from Human Peripheral Blood Monocytes (PBMCs)
This in vitro assay measures the potency of a compound to inhibit the release of a key pro-inflammatory cytokine.
-
Cell Source: Human peripheral blood monocytes are isolated from whole blood.
-
Procedure:
-
Aliquots of whole blood or isolated PBMCs are pre-incubated with various concentrations of this compound or a vehicle control for a short period (e.g., 15 minutes) at 37°C.
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce TNF-α production.[10]
-
After an incubation period (e.g., 4 to 24 hours), the cell supernatant or plasma is collected.
-
The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit.[11][12]
-
The IC50 value is calculated from the concentration-response curve.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound via PDE4 inhibition.
Experimental Workflow for In Vivo Anti-Inflammatory Studies
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Machine learning prediction of emesis and gastrointestinal state in ferrets | PLOS One [journals.plos.org]
- 4. Computational investigation of the dynamic control of cAMP signaling by PDE4 isoform types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for GSK256066 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK256066 is an exceptionally potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade.[1][2][3] By inhibiting PDE4, this compound leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the activity of various inflammatory cells and the production of pro-inflammatory mediators.[4] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, along with its mechanism of action and quantitative data to facilitate its evaluation in a research setting.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme, which is responsible for the degradation of cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the downregulation of inflammatory responses. This includes the suppression of cytokine and chemokine release from inflammatory cells, such as monocytes and macrophages, and the inhibition of leukocyte adhesion to endothelial cells.[4][5]
Caption: Signaling pathway of this compound in an inflammatory cell.
Quantitative Data
This compound demonstrates exceptional potency and selectivity for PDE4 enzymes. The following tables summarize key quantitative data from in vitro studies.
Table 1: Inhibitory Potency (IC50) of this compound against PDE Isoforms
| PDE Isoform | Apparent IC50 (pM) | Selectivity vs. PDE4B |
| PDE4B | 3.2[1][2] | - |
| PDE4A | pIC50 ≥ 11.31[2] | - |
| PDE4C | pIC50 ≥ 11.42[2] | - |
| PDE4D | pIC50 ≥ 11.94[2] | - |
| PDE1 | >380,000-fold[1][2] | >380,000 |
| PDE2 | >380,000-fold[1][2] | >380,000 |
| PDE3 | >380,000-fold[1][2] | >380,000 |
| PDE5 | >380,000-fold[1][2] | >380,000 |
| PDE6 | >380,000-fold[1][2] | >380,000 |
| PDE7 | >2,500-fold[1][2] | >2,500 |
Table 2: Functional Inhibitory Potency (IC50) of this compound in Cellular Assays
| Assay | Cell Type | Stimulus | IC50 |
| TNF-α Production | Human Peripheral Blood Monocytes | LPS | 0.01 nM[1][2] |
| TNF-α Production | Human Whole Blood | LPS | 126 pM[1] |
| Monocyte/Endothelial Cell Interaction | Leukocytes from healthy individuals | - | 2.2 ± 0.1 nM[6] |
| Monocyte/Endothelial Cell Interaction | Leukocytes from COPD patients | - | 3.2 ± 0.2 nM[6] |
Experimental Protocols
PDE4B Enzyme Inhibition Assay
This protocol is adapted from commercially available PDE assay kits and is designed to determine the IC50 of this compound against the PDE4B enzyme.
Materials:
-
Recombinant human PDE4B1 (BPS Bioscience, #60041)
-
PDE Assay Buffer (BPS Bioscience, #60300)
-
cAMP substrate
-
Detection reagents (e.g., Kinase-Glo, Promega)
-
This compound
-
DMSO
-
96-well white microplates
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in 10% DMSO, with the final DMSO concentration in the assay being 1%.
-
Add reagents to wells: To a 96-well plate, add 5 µL of the diluted this compound solution.
-
Add PDE4B enzyme: Dilute the PDE4B enzyme in PDE Assay Buffer and add 20 µL to each well.
-
Initiate the reaction: Add 25 µL of the cAMP substrate solution to each well to start the enzymatic reaction.
-
Incubate: Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect: Add 50 µL of the detection reagent to each well to stop the reaction and generate a luminescent signal.
-
Measure luminescence: Read the luminescence on a microplate reader.
-
Data analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Caption: Workflow for the PDE4 enzyme inhibition assay.
TNF-α Release Assay in LPS-Stimulated Human Peripheral Blood Monocytes (PBMCs)
This protocol describes how to measure the inhibitory effect of this compound on the release of TNF-α from LPS-stimulated human PBMCs.
Materials:
-
Human Peripheral Blood Monocytes (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit (MP Biomedicals or similar)
Procedure:
-
Isolate and culture PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in RPMI-1640 with 10% FBS.
-
Seed cells: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-treat with this compound: Prepare serial dilutions of this compound in culture medium (final DMSO concentration < 0.1%). Add the diluted compound to the cells and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate with LPS: Add LPS to each well to a final concentration of 10 ng/mL.
-
Incubate: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Collect supernatant: Centrifuge the plate and carefully collect the supernatant.
-
Measure TNF-α: Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data analysis: Calculate the percent inhibition of TNF-α release for each this compound concentration and determine the IC50 value.
Caption: Workflow for the TNF-α release assay.
Leukocyte-Endothelial Cell Adhesion Assay (Flow Chamber)
This protocol details a method to assess the effect of this compound on the adhesion of leukocytes to endothelial cells under physiological flow conditions.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Human leukocytes (e.g., isolated neutrophils or PBMCs)
-
TNF-α (for endothelial cell activation)
-
This compound
-
Parallel plate flow chamber system
-
Inverted microscope with a camera
-
Syringe pump
Procedure:
-
Culture HUVECs: Culture HUVECs on gelatin-coated glass slides or coverslips until a confluent monolayer is formed.
-
Activate HUVECs: Treat the HUVEC monolayer with TNF-α (10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.
-
Prepare leukocytes: Isolate human leukocytes and pre-treat them with various concentrations of this compound for 1 hour.
-
Assemble flow chamber: Assemble the parallel plate flow chamber with the HUVEC-coated coverslip.
-
Perfusion: Perfuse the leukocyte suspension over the HUVEC monolayer at a constant shear stress (e.g., 1-2 dyn/cm²) using a syringe pump.
-
Record adhesion: Record several fields of view for a set period (e.g., 5-10 minutes) to observe leukocyte rolling and firm adhesion.
-
Quantify adhesion: Analyze the recorded videos to quantify the number of adherent leukocytes per unit area.
-
Data analysis: Calculate the percent inhibition of leukocyte adhesion for each this compound concentration and determine the IC50 value.
Caption: Workflow for the leukocyte-endothelial cell adhesion assay.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. It is recommended to consult the original research articles and manufacturer's instructions for further details. The information provided is for research purposes only and not for clinical use.
References
- 1. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Leukocyte Adhesion to (Primary) Endothelial Cells after Photon and Charged Particle Exposure with a Dedicated Laminar Flow Chamber - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mpbio.com [mpbio.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for In Vivo Administration of GSK256066 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK256066 is a high-affinity, selective phosphodiesterase 4 (PDE4) inhibitor designed for inhaled administration to treat inflammatory respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] By inhibiting PDE4, this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the activity of various inflammatory cells and mediators.[1][3] These application notes provide detailed protocols for the in vivo administration of this compound in established animal models of pulmonary inflammation, offering a guide for preclinical efficacy and proof-of-concept studies.
Mechanism of Action: PDE4 Inhibition
This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme, which is highly expressed in inflammatory cells like eosinophils, neutrophils, and lymphocytes.[4] Inhibition of PDE4 leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which subsequently phosphorylates and activates the cAMP response element-binding protein (CREB).[1][3] This signaling cascade ultimately leads to a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nwpii.com [nwpii.com]
Application Notes and Protocols: GSK256066 for the Study of COPD and Asthma Models
Introduction
GSK256066, also known as 6-({3-[(Dimethylamino)carbonyl]phenyl}sulfonyl)-8-methyl-4-{[3-methyloxy)phenyl]amino}-3-quinolinecarboxamide, is an exceptionally potent and selective phosphodiesterase 4 (PDE4) inhibitor designed for inhaled delivery.[1][2] PDE4 is a critical enzyme in the inflammatory cascade, particularly in respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[3][4] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), an intracellular signaling molecule that suppresses the activity of various inflammatory cells.[5] Its high affinity and selectivity make it a valuable tool for researchers studying the mechanisms of airway inflammation and for drug development professionals exploring novel anti-inflammatory therapies.[1][6] These notes provide detailed applications and protocols for using this compound in preclinical models of COPD and asthma.
Mechanism of Action: PDE4 Inhibition
The phosphodiesterase (PDE) superfamily of enzymes regulates cellular activity by hydrolyzing cyclic nucleotides cAMP and cGMP.[6] The PDE4 subfamily is predominantly expressed in key inflammatory cells, including neutrophils, eosinophils, T-cells, and macrophages.[4][6] In inflammatory conditions, the breakdown of cAMP by PDE4 allows for pro-inflammatory signaling to proceed.
This compound selectively inhibits PDE4, leading to an accumulation of intracellular cAMP.[5] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates transcription factors and other proteins to suppress inflammatory cell functions. The ultimate effect is a broad anti-inflammatory action, reducing the recruitment and activation of inflammatory cells in the airways.[3]
Quantitative Data Summary
This compound has demonstrated exceptional potency in both in vitro and in vivo assays. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Potency of this compound
| Assay Target | Cell/Enzyme Source | IC₅₀ Value | Comparator IC₅₀ Values | Reference |
|---|---|---|---|---|
| PDE4B Enzyme | Recombinant Human | Apparent: 3.2 pM | Roflumilast: 390 pM | [2] |
| Steady-state: <0.5 pM | Tofimilast: 1.6 nM | [2] | ||
| Cilomilast: 74 nM | [2] | |||
| TNF-α Production | LPS-stimulated human peripheral blood monocytes | 0.01 nM | Roflumilast: 5 nM | [2] |
| Tofimilast: 22 nM | [2] | |||
| Cilomilast: 389 nM | [2] |
| TNF-α Production | LPS-stimulated human whole blood | 126 pM | - |[2] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Model | Species | Endpoint | Route | ED₅₀ Value | Reference |
|---|---|---|---|---|---|
| LPS-Induced Pulmonary Inflammation | Rat | Neutrophilia | Intratracheal | 1.1 µg/kg (aqueous) | [2] |
| 2.9 µg/kg (dry powder) | [2] | ||||
| Rat | Exhaled Nitric Oxide | Intratracheal | 35 µg/kg | [1] | |
| Ferret | Neutrophilia | Inhaled | 18 µg/kg | [1] |
| Ovalbumin-Induced Allergic Inflammation | Rat | Eosinophilia | Intratracheal | 0.4 µg/kg |[1] |
Experimental Protocols
Application 1: Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation Model (COPD)
This model is used to simulate the neutrophilic airway inflammation often seen in COPD exacerbations. This compound is effective at inhibiting the LPS-induced influx of neutrophils into the lungs.[1][2]
Objective: To evaluate the anti-inflammatory efficacy of this compound in an acute model of pulmonary inflammation.
Materials:
-
This compound
-
Vehicle (e.g., aqueous suspension, dry powder formulation)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal administration device (e.g., microsprayer)
-
Bronchoalveolar lavage (BAL) equipment
-
Cell counting materials (hemocytometer, cell staining dyes)
-
ELISA kits for cytokine analysis (e.g., TNF-α, IL-6)
Methodology:
-
Animal Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Compound Preparation: Prepare a homogenous suspension of this compound in the desired vehicle at various concentrations.
-
Animal Groups: Randomize animals into groups (n=6-8 per group):
-
Vehicle Control + Saline Challenge
-
Vehicle Control + LPS Challenge
-
This compound (Low Dose) + LPS Challenge
-
This compound (High Dose) + LPS Challenge
-
-
Drug Administration: Anesthetize the animals. Administer a single dose of this compound or vehicle via intratracheal instillation. This is typically done 1-2 hours before the LPS challenge.
-
Inflammatory Challenge: Administer LPS (dissolved in sterile saline) via intratracheal instillation or nebulization.[1][8]
-
Endpoint Analysis (4-24 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): Euthanize animals and perform BAL by instilling and retrieving a known volume of saline into the lungs.
-
Cell Counting: Centrifuge the BAL fluid, resuspend the cell pellet, and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain (e.g., with Diff-Quik) to perform differential cell counts (neutrophils, macrophages).
-
Cytokine Analysis: Use the BAL fluid supernatant to measure levels of pro-inflammatory cytokines (TNF-α, IL-6, etc.) by ELISA.
-
Histology: Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration.
-
Application 2: Ovalbumin (OVA)-Induced Allergic Airway Model (Asthma)
This is a widely used model to study the eosinophilic inflammation and airway hyperresponsiveness characteristic of allergic asthma.[9][10] this compound potently inhibits pulmonary eosinophilia in this model.[1]
Objective: To assess the effect of this compound on allergen-induced eosinophilic inflammation and airway hyperresponsiveness (AHR).
Materials:
-
This compound and vehicle
-
Ovalbumin (OVA), Grade V
-
Adjuvant (e.g., Aluminum hydroxide, Alum)
-
Sterile saline
-
Female BALB/c mice[11]
-
Aerosol delivery system/nebulizer
-
Airway hyperresponsiveness measurement system (e.g., whole-body plethysmography)
-
Methacholine
-
BAL equipment and analysis materials
-
ELISA kits for IgE measurement
Methodology:
-
Sensitization (Day 0 and Day 7): Sensitize mice via intraperitoneal (IP) injection of OVA emulsified in an alum adjuvant.[11] A typical protocol involves injecting 20 µg of OVA on two separate days.[11]
-
Drug Administration: Beginning on the first day of challenge (e.g., Day 14), administer this compound or vehicle intratracheally or via inhalation, typically 30-60 minutes prior to each OVA challenge.
-
Airway Challenge (e.g., Day 14, 15, 16): Expose the sensitized mice to an aerosolized solution of OVA (e.g., 1% in saline) for a set duration (e.g., 20-30 minutes) on several consecutive days.
-
Endpoint Analysis (24-48 hours after final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR by exposing mice to increasing concentrations of aerosolized methacholine and recording changes in airway resistance using a plethysmograph.
-
BAL Analysis: Perform BAL and conduct total and differential cell counts, with a focus on eosinophils.
-
Serum Analysis: Collect blood to measure total and OVA-specific IgE levels by ELISA.
-
Lung Histology: Prepare lung tissue sections and stain with Periodic acid-Schiff (PAS) to assess mucus production and goblet cell metaplasia.
-
Logical Framework: From Mechanism to Therapeutic Effect
The utility of this compound in COPD and asthma models stems from the direct link between its molecular mechanism and its physiological effects. By inhibiting PDE4, the compound elevates cAMP levels, which acts as a brake on inflammatory cell function. This cellular suppression translates directly to a reduction in the hallmark inflammatory infiltrates observed in preclinical disease models, thereby validating the therapeutic hypothesis.
References
- 1. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-4 Inhibitors for Non-COPD Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 5. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 6. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in pre-clinical mouse models of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tobaccoinduceddiseases.org [tobaccoinduceddiseases.org]
- 9. Inhaled pan-phosphodiesterase inhibitors ameliorate ovalbumin-induced airway inflammation and remodeling in murine model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. Inhibition of neutrophil elastase attenuates airway hyperresponsiveness and inflammation in a mouse model of secondary allergen challenge: neutrophil elastase inhibition attenuates allergic airway responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for GSK256066 in Cell Culture Experiments
Introduction
GSK256066 is an exceptionally potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme family responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3][4] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling cascades, primarily through Protein Kinase A (PKA).[5][6] This mechanism underlies its significant anti-inflammatory properties, making it a valuable tool for research in respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma, as well as other inflammatory conditions.[2][7][8] this compound is noted for its high affinity and slow-binding kinetics, with an IC50 value for PDE4B as low as 3.2 pM.[1][2][3]
Mechanism of Action
This compound selectively targets and inhibits PDE4 isoforms (A, B, C, and D), which are highly expressed in inflammatory cells such as T-cells, neutrophils, monocytes, and eosinophils.[1][5] The inhibition of PDE4 prevents the hydrolysis of cAMP to adenosine monophosphate (AMP).[5] The resulting increase in intracellular cAMP levels leads to the activation of PKA, which can phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). This cascade ultimately suppresses the expression and release of pro-inflammatory mediators.[6]
Key Applications in Cell Culture
-
Anti-inflammatory Studies: Investigating the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-2, IFN-γ) in immune cells like peripheral blood mononuclear cells (PBMCs), CD8+ T cells, and macrophages stimulated with lipopolysaccharide (LPS) or other agents.[1][9]
-
Airway Inflammation Models: Studying the effects on human airway epithelial and smooth muscle cells to model diseases like asthma and COPD.[2]
-
Signal Transduction Research: Elucidating the role of the cAMP/PKA signaling pathway and its crosstalk with other pathways, such as NF-κB and PI3K/Akt.[6][10]
-
Drug Discovery: Screening for synergistic or additive effects when used in combination with other anti-inflammatory drugs like corticosteroids.[9]
Data Presentation: In Vitro Efficacy of this compound
Table 1: Inhibitory Activity of this compound against PDE4 Isoforms
| PDE4 Isoform | pIC50 |
| PDE4A | ≥11.31 |
| PDE4B | ≥11.5 (IC50: 3.2 pM) |
| PDE4C | ≥11.42 |
| PDE4D | ≥11.94 |
Data compiled from MedchemExpress and Selleck Chemicals.[1][3]
Table 2: Functional Inhibitory Concentrations of this compound in Human Cells
| Cell Type / Assay | Stimulant | Measured Effect | IC50 / pIC50 |
| Peripheral Blood Monocytes (PBMCs) | LPS | TNF-α Production | 0.01 nM (10 pM) |
| Whole Blood | LPS | TNF-α Production | 126 pM |
| Peripheral Blood CD8+ Cells | anti-CD2/3/28 | IL-2 Release | ~1 nM (EC50) |
| Peripheral Blood CD8+ Cells | anti-CD2/3/28 | IFN-γ Release | ~1 nM (EC50) |
Data compiled from Tralau-Stewart et al. (2011), Giembycz et al. (2016), and other sources.[2][3][9][11]
Experimental Protocols
Protocol 1: General Preparation and Handling of this compound
This protocol outlines the steps for preparing stock solutions of this compound for use in cell culture experiments.
Materials:
-
This compound powder (Cat. No. HY-10469, MedChemExpress or similar)[12]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in DMSO. Warming to 60°C and ultrasonic treatment may be required for complete dissolution.[12]
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C for up to one year or -80°C for up to two years.[1]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare fresh serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should be kept constant across all conditions and should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 2: Cytokine Release Assay Using ELISA
This protocol describes how to measure the effect of this compound on the production of inflammatory cytokines by immune cells.
Materials:
-
Human PBMCs or other relevant immune cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound working solutions
-
Stimulant (e.g., Lipopolysaccharide (LPS) at 1 µg/mL)
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., human TNF-α)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., 1x10^5 PBMCs/well) into a 96-well plate and allow them to adhere for 2 hours.
-
Pre-treatment: Remove the medium and add fresh medium containing the desired concentrations of this compound (e.g., 0.001 pM to 10 nM) or vehicle control (DMSO). Incubate for 1 hour at 37°C, 5% CO2.
-
Stimulation: Add the stimulant (e.g., LPS) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.[13]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Perform the ELISA according to the manufacturer's protocol to quantify the concentration of the target cytokine in the supernatants.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each this compound concentration relative to the stimulated vehicle control. Plot the results to determine the IC50 value.
Protocol 3: Cell Viability and Apoptosis Assay by Flow Cytometry
This protocol is used to determine if the observed effects of this compound are due to its specific mechanism or to general cytotoxicity, and to quantify apoptosis.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound working solutions
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit or similar[14]
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with various concentrations of this compound for the desired duration (e.g., 24-48 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge all cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[15]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway Analysis
This compound-mediated elevation of cAMP and PKA activation can influence other critical signaling pathways involved in inflammation, such as the NF-κB pathway. PKA can phosphorylate the p65 subunit of NF-κB, which may modulate its transcriptional activity.[10] This crosstalk highlights the complex regulatory role of PDE4 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Additive anti-inflammatory effects of corticosteroids and phosphodiesterase-4 inhibitors in COPD CD8 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-talk between PKA-Cβ and p65 mediates synergistic induction of PDE4B by roflumilast and NTHi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Apoptotic Cell Death | Proteintech Group [ptglab.com]
- 15. biocompare.com [biocompare.com]
Application Notes and Protocols for GSK256066 in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK256066 is an exceptionally potent and selective inhibitor of phosphodiesterase 4 (PDE4), with a particularly high affinity for the PDE4B isoform (IC50 of 3.2 pM).[1][2][3] Its primary mechanism of action involves the inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4] By preventing cAMP hydrolysis, this compound leads to elevated intracellular cAMP levels, which in turn activates downstream signaling pathways, such as the Protein Kinase A (PKA) pathway, resulting in smooth muscle relaxation and suppression of inflammatory responses.[4][5] This makes this compound a valuable tool for preclinical research in inflammatory diseases, particularly respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][6][7]
These application notes provide an overview of this compound's characteristics and detailed protocols for its use in common laboratory experiments.
Data Presentation
In Vitro Potency and Selectivity
| Target | IC50 | Selectivity | Reference |
| PDE4B | 3.2 pM (apparent) | >380,000-fold vs PDE1/2/3/5/6 | [1][2] |
| PDE4A | pIC50 ≥ 11.31 | >2500-fold vs PDE7 | [1] |
| PDE4C | pIC50 ≥ 11.42 | - | [1] |
| PDE4D | pIC50 ≥ 11.94 | - | [1] |
| TNF-α production (LPS-stimulated human peripheral blood monocytes) | 0.01 nM | - | [1] |
In Vivo Efficacy in Animal Models
| Animal Model | Administration Route | Dosage (ED50) | Effect | Reference |
| Rat (LPS-induced pulmonary neutrophilia) | Intratracheal | 1.1 µg/kg (aqueous suspension) | Inhibition of pulmonary neutrophilia | [8][9] |
| Rat (LPS-induced pulmonary neutrophilia) | Intratracheal | 2.9 µg/kg (dry powder) | Inhibition of pulmonary neutrophilia | [8][9] |
| Rat (LPS-induced exhaled nitric oxide) | Intratracheal | 35 µg/kg | Inhibition of nitric oxide increase | [6] |
| Rat (Ovalbumin-induced pulmonary eosinophilia) | Intratracheal | 0.4 µg/kg | Inhibition of pulmonary eosinophilia | [6] |
| Ferret (LPS-induced pulmonary neutrophilia) | Inhaled | 18 µg/kg | Inhibition of pulmonary neutrophilia | [6] |
| Cynomolgus Monkey (LPS-induced pulmonary neutrophilia) | Insufflation | 4.9 µg/kg | Inhibition of pulmonary neutrophilia | [10] |
| Cynomolgus Monkey (Methacholine-induced bronchoconstriction) | Insufflation | 70 µg/kg | Bronchodilation | [10] |
Signaling Pathway
The mechanism of action of this compound involves the inhibition of PDE4, leading to an increase in intracellular cAMP and subsequent activation of anti-inflammatory pathways.
Caption: this compound inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory responses.
Experimental Protocols
Protocol 1: In Vitro Inhibition of TNF-α Production in Human Peripheral Blood Monocytes (PBMCs)
Objective: To determine the in vitro potency of this compound in inhibiting lipopolysaccharide (LPS)-induced TNF-α production in human PBMCs.
Materials:
-
This compound
-
Human Peripheral Blood Monocytes (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells with PBS and resuspend in RPMI-1640 medium with 10% FBS to a final concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 1 pM to 1 µM). Ensure the final DMSO concentration is below 0.1%.
-
Cell Treatment: Seed 100 µL of the PBMC suspension into each well of a 96-well plate. Add 50 µL of the diluted this compound or vehicle control (medium with DMSO) to the respective wells and pre-incubate for 1 hour at 37°C.
-
Stimulation: Add 50 µL of LPS solution (final concentration of 100 ng/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Collect the supernatant for TNF-α measurement.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each this compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: In Vivo Evaluation in a Rat Model of LPS-Induced Pulmonary Neutrophilia
Objective: To assess the in vivo efficacy of this compound in reducing LPS-induced airway inflammation in rats.
Materials:
-
This compound
-
Male Sprague-Dawley rats (200-250 g)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Vehicle for this compound (e.g., aqueous suspension)
-
Intratracheal administration device (e.g., microsprayer)
-
Anesthesia (e.g., isoflurane)
-
Bronchoalveolar lavage (BAL) fluid collection supplies
Procedure:
-
Animal Acclimatization: Acclimate rats to the facility for at least one week before the experiment.
-
Compound Administration: Anesthetize the rats. Administer this compound (e.g., 0.1, 1, 10 µg/kg) or vehicle intratracheally 1 hour prior to LPS challenge.
-
LPS Challenge: Administer LPS (e.g., 1 mg/mL in sterile saline) via intratracheal instillation.
-
Inflammation Period: Allow inflammation to develop for 4-6 hours post-LPS challenge.
-
Bronchoalveolar Lavage (BAL): Euthanize the rats and perform a BAL by instilling and retrieving a known volume of sterile saline into the lungs.
-
Cell Counting: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and perform a total cell count. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number of neutrophils.
-
Data Analysis: Compare the number of neutrophils in the BAL fluid of this compound-treated groups to the vehicle-treated, LPS-challenged group. Calculate the percentage inhibition of neutrophil infiltration. Determine the ED50 value.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound in a rat model of LPS-induced lung inflammation.
Storage and Handling
This compound should be stored as a solid at -20°C. For stock solutions, it is recommended to dissolve in a suitable solvent like DMSO and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] Ensure to refer to the manufacturer's specific instructions for optimal storage conditions.
Disclaimer: This document is intended for research use only. The provided protocols are examples and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The in vivo efficacy and side effect pharmacology of GS-5759, a novel bifunctional phosphodiesterase 4 inhibitor and long-acting β2-adrenoceptor agonist in preclinical animal species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK256066 as a Tool Compound for PDE4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK256066 is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme family crucial for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, a key second messenger involved in modulating inflammatory responses. This document provides detailed information on the use of this compound as a tool compound for in vitro and in vivo research, including its biochemical properties, experimental protocols, and relevant signaling pathways. This compound's exceptional affinity and selectivity make it an invaluable tool for investigating the role of PDE4 in various physiological and pathological processes, particularly in the context of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3]
Mechanism of Action
This compound exerts its pharmacological effects by inhibiting the enzymatic activity of PDE4. PDE4 is a key enzyme that hydrolyzes cAMP to its inactive form, 5'-AMP. The inhibition of PDE4 by this compound results in elevated intracellular levels of cAMP. This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB). The activation of the cAMP/PKA/CREB signaling pathway ultimately leads to the suppression of pro-inflammatory mediator production, such as tumor necrosis factor-alpha (TNF-α), and the promotion of anti-inflammatory responses. This compound is a slow and tight-binding inhibitor of PDE4B, contributing to its high potency.[1]
Data Presentation
Table 1: In Vitro Potency of this compound Against PDE4 Isoforms
| PDE4 Isoform | Apparent IC₅₀ (pM) | pIC₅₀ |
| PDE4A | - | ≥11.31 |
| PDE4B | 3.2 | ≥11.5 |
| PDE4C | - | ≥11.42 |
| PDE4D | - | ≥11.94 |
Data compiled from multiple sources. The apparent IC₅₀ for PDE4B is reported as 3.2 pM, with a steady-state IC₅₀ of <0.5 pM.[1]
Table 2: Selectivity of this compound for PDE4 Over Other PDE Families
| PDE Family | Selectivity (fold vs. PDE4) |
| PDE1 | >380,000 |
| PDE2 | >380,000 |
| PDE3 | >380,000 |
| PDE5 | >380,000 |
| PDE6 | >380,000 |
| PDE7 | >2,500 |
Data demonstrates the high selectivity of this compound for the PDE4 enzyme family.[1]
Table 3: In Vitro and In Vivo Efficacy of this compound
| Assay | Model System | Endpoint | IC₅₀ / ED₅₀ |
| TNF-α Production | LPS-stimulated human peripheral blood monocytes | Inhibition of TNF-α | 0.01 nM |
| TNF-α Production | LPS-stimulated human whole blood | Inhibition of TNF-α | 126 pM |
| Pulmonary Neutrophilia | LPS-induced in rats | Inhibition of neutrophil infiltration | 1.1 µg/kg (aqueous suspension, i.t.) |
| Pulmonary Neutrophilia | LPS-induced in rats | Inhibition of neutrophil infiltration | 2.9 µg/kg (dry powder, i.t.) |
| Pulmonary Eosinophilia | Ovalbumin-induced in rats | Inhibition of eosinophil infiltration | 0.4 µg/kg (i.t.) |
| Exhaled Nitric Oxide | LPS-induced in rats | Inhibition of eNO increase | 35 µg/kg (i.t.) |
i.t. = intratracheal administration[1][2]
Mandatory Visualization
Caption: PDE4 Signaling Pathway and Inhibition by this compound.
Caption: Preclinical Workflow for Evaluating this compound.
Experimental Protocols
PDE4 Inhibition Scintillation Proximity Assay (SPA)
This protocol is adapted from standard radiometric PDE4 assays and is suitable for determining the IC₅₀ of this compound.
Materials:
-
Recombinant human PDE4B enzyme
-
[³H]-cAMP
-
SPA beads (e.g., yttrium silicate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
This compound
-
96-well or 384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer to the desired final concentrations.
-
In a microplate, add the assay buffer, the diluted this compound or vehicle (DMSO), and the PDE4B enzyme.
-
Initiate the reaction by adding [³H]-cAMP. The final reaction volume is typically 25-100 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to allow for enzymatic reaction. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding a stop buffer containing SPA beads.
-
Seal the plate and allow the beads to settle for at least 60 minutes at room temperature.
-
Measure the radioactivity in a microplate scintillation counter. The signal is proportional to the amount of [³H]-5'-AMP produced.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
Inhibition of LPS-Induced TNF-α Production in Human Peripheral Blood Monocytes (PBMCs)
This protocol describes a cell-based assay to evaluate the anti-inflammatory activity of this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells with LPS (e.g., 10 ng/mL) for 4-6 hours.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of this compound.
In Vivo LPS-Induced Pulmonary Neutrophilia in Rats
This in vivo model is used to assess the efficacy of this compound in an animal model of acute lung inflammation.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for administration (e.g., aqueous suspension or dry powder formulation)
-
Anesthesia (e.g., isoflurane)
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Cell counting equipment (hemocytometer or automated cell counter)
-
Cytology stains
Procedure:
-
Compound Preparation:
-
Aqueous Suspension: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., saline with a small percentage of a suspending agent like Tween 80).
-
Dry Powder Formulation: For inhalation studies, this compound can be formulated as a dry powder, often blended with a carrier such as lactose.
-
-
Administration:
-
Anesthetize the rats with isoflurane.
-
Administer this compound or vehicle intratracheally (i.t.) using a microsprayer or a similar device to ensure delivery to the lungs.[4] Doses can range from 0.1 to 10 µg/kg.
-
-
LPS Challenge:
-
One to two hours after compound administration, challenge the rats with an intratracheal instillation of LPS (e.g., 5 µg in 50 µL of saline).
-
-
Bronchoalveolar Lavage (BAL):
-
Four to six hours after the LPS challenge, euthanize the rats.
-
Perform a BAL by instilling and retrieving a known volume of phosphate-buffered saline (PBS) into the lungs via a tracheal cannula.
-
-
Cell Analysis:
-
Determine the total number of cells in the BAL fluid using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the percentage of neutrophils.
-
Calculate the total number of neutrophils in the BAL fluid.
-
-
Data Analysis:
-
Compare the neutrophil counts in the this compound-treated groups to the vehicle-treated, LPS-challenged group to determine the percent inhibition.
-
Calculate the ED₅₀ value from the dose-response curve.
-
Ovalbumin-Induced Pulmonary Eosinophilia in Rats
This model is used to evaluate the effect of this compound on allergic airway inflammation.
Materials:
-
Brown Norway rats
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
This compound
-
Aerosol generation system
Procedure:
-
Sensitization:
-
Sensitize the rats by intraperitoneal injection of OVA emulsified in aluminum hydroxide on day 0 and day 7.
-
-
Compound Administration:
-
On day 14, administer this compound or vehicle intratracheally 30 minutes before the OVA challenge.
-
-
OVA Challenge:
-
Expose the sensitized rats to an aerosol of OVA for 30 minutes.
-
-
BAL and Cell Analysis:
-
Twenty-four hours after the OVA challenge, perform a BAL as described in the LPS model.
-
Determine the total and differential cell counts in the BAL fluid, with a focus on eosinophils.
-
-
Data Analysis:
-
Calculate the percent inhibition of eosinophil infiltration in the this compound-treated groups compared to the vehicle-treated group.
-
Determine the ED₅₀ value.
-
References
- 1. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor this compound in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intratracheal Instillation Methods and the Distribution of Administered Material in the Lung of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK256066 in Lipopolysaccharide (LPS)-Induced Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK256066 is a highly potent and selective phosphodiesterase 4 (PDE4) inhibitor designed for inhaled delivery.[1][2] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of various inflammatory cells and the production of pro-inflammatory mediators.[3] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and is widely used to induce inflammatory responses in preclinical research, creating models that mimic aspects of diseases like chronic obstructive pulmonary disease (COPD) and asthma.[4][5][6] These application notes provide a comprehensive overview of the use of this compound in LPS-induced inflammation models, including its mechanism of action, efficacy data, and detailed experimental protocols.
Mechanism of Action
In LPS-induced inflammation, LPS binds to Toll-like receptor 4 (TLR4) on the surface of immune cells, such as macrophages and neutrophils.[7][8] This interaction triggers downstream signaling cascades, prominently involving the NF-κB and PI3K/Akt pathways, leading to the transcription and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[9][10][11][12]
This compound, as a PDE4 inhibitor, elevates intracellular cAMP levels. Increased cAMP activates Protein Kinase A (PKA), which can interfere with the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines.[3] Specifically, PDE4B has been identified as a key regulator in modulating inflammatory responses in macrophages.[8] By inhibiting PDE4, this compound effectively dampens the inflammatory response initiated by LPS.
Efficacy Data
This compound has demonstrated exceptional potency in both in vitro and in vivo models of LPS-induced inflammation.
In Vitro Potency
The inhibitory concentration (IC50) of this compound against PDE4 and its effect on TNF-α production in LPS-stimulated human peripheral blood monocytes and whole blood are summarized below.
| Assay | Cell Type | Parameter | This compound | Roflumilast | Tofimilast | Cilomilast |
| PDE4B Inhibition | - | Apparent IC50 (pM) | 3.2 | 390 | 1,600 | 74,000 |
| TNF-α Production | Human Peripheral Blood Monocytes | IC50 (nM) | 0.01 | 5 | 22 | 389 |
| TNF-α Production | Human Whole Blood | IC50 (pM) | 126 | - | - | - |
| Data compiled from Tralau-Stewart et al., 2011 and Nials et al., 2011.[2][13] |
In Vivo Efficacy
The effective dose (ED50) of this compound in inhibiting LPS-induced pulmonary neutrophilia and increases in exhaled nitric oxide in animal models is presented below.
| Animal Model | Administration | Parameter | This compound ED50 (µg/kg) | Fluticasone Propionate ED50 (µg/kg) |
| Rat | Intratracheal | Pulmonary Neutrophilia (Aqueous Suspension) | 1.1 | 9.3 |
| Rat | Intratracheal | Pulmonary Neutrophilia (Dry Powder) | 2.9 | - |
| Rat | Intratracheal | Exhaled Nitric Oxide | 35 | 92 |
| Ferret | Inhaled | Pulmonary Neutrophilia | 18 | - |
| Data compiled from Tralau-Stewart et al., 2011.[1][2] |
Experimental Protocols
The following are generalized protocols for inducing and assessing pulmonary inflammation using LPS in rodents, and for evaluating the efficacy of this compound.
LPS-Induced Pulmonary Inflammation Model in Rats
This protocol describes the induction of acute pulmonary inflammation in rats using LPS, a widely used model to study the effects of anti-inflammatory compounds.[1][7]
Materials:
-
Male Sprague-Dawley rats (or other suitable strain)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
This compound (or vehicle control)
-
Intratracheal administration device (e.g., microsprayer)
-
Anesthesia (e.g., isoflurane)
-
Bronchoalveolar lavage (BAL) equipment
-
Cell counting and analysis equipment (e.g., hemocytometer, flow cytometer)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the facility for at least one week prior to the experiment.
-
Preparation of Reagents:
-
Reconstitute LPS in sterile, pyrogen-free saline to the desired concentration.
-
Prepare this compound in a suitable vehicle (e.g., aqueous suspension or dry powder formulation).[2]
-
-
Drug Administration:
-
LPS Challenge:
-
Typically 1-2 hours after drug administration, challenge the animals with an intratracheal dose of LPS.
-
-
Assessment of Inflammation:
-
At a predetermined time point post-LPS challenge (e.g., 4-24 hours), euthanize the animals.[7]
-
Perform bronchoalveolar lavage (BAL) to collect cells and fluid from the lungs.
-
Analyze the BAL fluid for:
-
Total and differential cell counts (neutrophils, macrophages, etc.).
-
Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) using ELISA.
-
-
Exhaled nitric oxide can also be measured in conscious rats as a biomarker of inflammation.[1]
-
In Vitro TNF-α Release Assay
This protocol is for assessing the in vitro potency of this compound in inhibiting TNF-α release from LPS-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human whole blood or isolated PBMCs
-
LPS from E. coli
-
This compound
-
DMSO (for drug dissolution)
-
Cell culture medium (e.g., RPMI 1640)
-
96-well cell culture plates
-
CO2 incubator
-
Centrifuge
-
ELISA kit for human TNF-α
Procedure:
-
Cell Preparation:
-
If using PBMCs, isolate them from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend cells in culture medium at the desired density.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.1%).
-
Add the drug dilutions to the wells of a 96-well plate.
-
-
LPS Stimulation:
-
Add LPS to the wells to a final concentration known to induce a robust TNF-α response (e.g., 100 ng/mL).
-
-
Incubation:
-
Incubate the plate in a humidified CO2 incubator at 37°C for a specified period (e.g., 4-24 hours).
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for TNF-α analysis.
-
-
TNF-α Measurement:
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the TNF-α concentration against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
This compound is a potent inhibitor of LPS-induced inflammation, demonstrating significant efficacy in both in vitro and in vivo models. Its high affinity and selectivity for PDE4 make it a valuable tool for research into inflammatory airway diseases. The protocols outlined in these notes provide a foundation for researchers to investigate the anti-inflammatory properties of this compound and similar compounds in a reproducible and controlled manner. The favorable therapeutic index observed in preclinical studies, particularly the lack of emetic episodes in ferrets at effective anti-inflammatory doses, highlights its potential as an inhaled therapeutic.[1]
References
- 1. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 5. Application of lipopolysaccharide in establishing inflammatory models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 8. Phosphodiesterase 4B negatively regulates endotoxin-activated interleukin-1 receptor antagonist responses in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PI3K/Akt pathway is required for LPS activation of microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipopolysaccharide-induced Activation of NF-κB Non-Canonical Pathway Requires BCL10 Serine 138 and NIK Phosphorylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application of GSK256066 in Primary Cell Lines: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK256066 is a highly potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor.[1] PDE4 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger that modulates the activity of various immune cells.[2] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.[3] This application note provides detailed protocols for the use of this compound in primary human cell lines, focusing on its anti-inflammatory effects and the underlying signaling pathways.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of PDE4, leading to an accumulation of intracellular cAMP.[3] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).[4][5] Activated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of various genes, leading to the transcription of anti-inflammatory cytokines like IL-10 and the suppression of pro-inflammatory cytokine transcription, including tumor necrosis factor-alpha (TNF-α).[6][7] While the cAMP-PKA-CREB pathway is the principal mechanism, emerging evidence suggests potential crosstalk with other signaling pathways, such as the PI3K/Akt pathway, which is also involved in regulating immune cell function.[8]
Data Presentation
The following tables summarize the quantitative data regarding the potency and efficacy of this compound in primary human cell lines.
Table 1: Inhibitory Potency of this compound on PDE4 and TNF-α Production
| Parameter | Cell Type | Value | Reference |
| IC₅₀ for PDE4B | Recombinant Human | 3.2 pM | [1] |
| IC₅₀ for TNF-α production | LPS-stimulated Human Peripheral Blood Monocytes | 0.01 nM | [1] |
| IC₅₀ for TNF-α production | LPS-stimulated Human Whole Blood | 126 pM | [1] |
Table 2: Comparative IC₅₀ Values for TNF-α Inhibition by PDE4 Inhibitors
| Compound | Cell Type | IC₅₀ (nM) | Reference |
| This compound | LPS-stimulated Human Peripheral Blood Monocytes | 0.01 | [1] |
| Roflumilast | LPS-stimulated Human Peripheral Blood Monocytes | 5 | [1] |
| Tofimilast | LPS-stimulated Human Peripheral Blood Monocytes | 22 | [1] |
| Cilomilast | LPS-stimulated Human Peripheral Blood Monocytes | 389 | [1] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Peripheral Blood Monocytes (PBMCs)
This protocol describes a standard method for isolating PBMCs from whole blood using density gradient centrifugation, followed by monocyte enrichment.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
CD14 MicroBeads (for positive selection) or Monocyte Isolation Kit (for negative selection)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the "buffy coat" layer of mononuclear cells undisturbed at the plasma-Ficoll interface.
-
Collect the buffy coat using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the collected cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate buffer for monocyte isolation.
-
Isolate monocytes using either positive selection with CD14 MicroBeads or negative selection with a monocyte isolation kit according to the manufacturer's instructions.
-
Count the purified monocytes and assess viability using Trypan Blue exclusion.
-
Resuspend the monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at a desired cell density for subsequent experiments.
Protocol 2: Inhibition of TNF-α Production in Primary Human Monocytes
This protocol details the treatment of primary human monocytes with this compound and subsequent measurement of TNF-α production.
Materials:
-
Isolated primary human monocytes
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture medium (RPMI-1640 + 10% FBS + 1% P/S)
-
96-well cell culture plates
-
ELISA kit for human TNF-α
Procedure:
-
Seed primary human monocytes in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of culture medium and allow them to adhere for 2 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Pre-treat the cells by adding 50 µL of the this compound dilutions to the respective wells and incubate for 1 hour at 37°C, 5% CO₂.
-
Stimulate the cells by adding 50 µL of LPS solution (final concentration of 10 ng/mL) to each well. Include a vehicle control (DMSO) and an unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Collect the supernatant and measure the concentration of TNF-α using a human TNF-α ELISA kit according to the manufacturer's protocol.
Protocol 3: Measurement of Intracellular cAMP Levels
This protocol outlines a method for measuring changes in intracellular cAMP levels in primary monocytes following treatment with this compound.
Materials:
-
Isolated primary human monocytes
-
This compound
-
Forskolin (optional, as a positive control for adenylyl cyclase activation)
-
cAMP assay kit (e.g., FRET-based or ELISA-based)
-
Cell lysis buffer (provided with the cAMP assay kit)
Procedure:
-
Seed primary human monocytes in a suitable plate format as recommended by the cAMP assay kit manufacturer.
-
Pre-treat cells with various concentrations of this compound for 30-60 minutes.
-
(Optional) Stimulate the cells with an adenylyl cyclase activator like forskolin for 10-15 minutes.
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Perform the cAMP measurement according to the manufacturer's instructions.
-
Quantify the cAMP levels and normalize to the total protein concentration of the cell lysate.
Protocol 4: Western Blot Analysis of CREB Phosphorylation
This protocol describes the detection of phosphorylated CREB (p-CREB) in primary monocytes treated with this compound.
Materials:
-
Isolated primary human monocytes
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed primary human monocytes in 6-well plates at a density of 1-2 x 10⁶ cells/well and allow them to adhere.
-
Treat the cells with this compound and/or LPS for the desired time points.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-CREB overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB for normalization.
Visualization of Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in primary immune cells.
References
- 1. Increased cAMP in Monocytes Augments Notch Signaling Mechanisms by Elevating RBP-J and Transducin-like Enhancer of Split (TLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage Survival Assay Using High Content Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Role of the Transcription Factor CREB in Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of tumor necrosis factor alpha production by cAMP in human monocytes: dissociation with mRNA level and independent of interleukin-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Inflammatory Cell Function with GSK256066
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK256066 is a highly potent and selective phosphodiesterase 4 (PDE4) inhibitor, designed for inhaled delivery to minimize systemic side effects.[1][2] As an exceptionally high-affinity, slow- and tight-binding inhibitor of PDE4, it serves as a critical tool for investigating inflammatory pathways.[1][3][4] PDE4 is a key enzyme in inflammatory cells—including neutrophils, eosinophils, lymphocytes, and macrophages—where it degrades cyclic adenosine monophosphate (cAMP).[1][3] By inhibiting PDE4, this compound elevates intracellular cAMP levels, which in turn suppresses a variety of inflammatory cell functions and relaxes airway smooth muscle.[3][5][6] These characteristics make this compound a valuable pharmacological probe for dissecting the role of PDE4 in inflammatory and respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[2][3]
Mechanism of Action
The primary mechanism of this compound is the inhibition of the PDE4 enzyme. PDE4 specifically hydrolyzes the second messenger cAMP into its inactive form, 5'-AMP.[5] An increase in intracellular cAMP activates downstream effectors like Protein Kinase A (PKA), which leads to the phosphorylation of various substrates that ultimately suppress pro-inflammatory activities. This includes down-regulating the production of inflammatory cytokines and inhibiting the activity of immune cells.[7][8]
References
- 1. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE4 inhibition drives resolution of neutrophilic inflammation by inducing apoptosis in a PKA-PI3K/Akt-dependent and NF-kappaB-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK256066 solubility and stability issues
This technical support center provides essential information for researchers, scientists, and drug development professionals working with GSK256066. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger.[3] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels.[3] This elevation in cAMP activates downstream signaling pathways, such as protein kinase A (PKA), which in turn modulates the activity of various inflammatory cells.[1][3] This mechanism underlies the anti-inflammatory effects of this compound.[1][4]
Q2: What are the primary solubility limitations of this compound?
A2: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. It is practically insoluble in water and has low solubility in ethanol. Its primary recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO).
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a stock solution in high-purity, anhydrous DMSO. To enhance solubility, warming the solution to 37°C or short-term sonication can be employed. A stock solution of up to 25 mg/mL can be achieved in DMSO with warming to 60°C and ultrasonication. It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can significantly reduce the solubility of the compound.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: To maintain the stability of your this compound stock solution, it is crucial to aliquot it into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[2] Store these aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2]
Q5: I observed precipitation when diluting my this compound DMSO stock solution into my cell culture medium. What should I do?
A5: This is a common issue known as "solvent shock," which occurs when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous medium where it is less soluble. Please refer to the detailed Troubleshooting Guide: Precipitation in Cell Culture below for a step-by-step approach to resolve this issue.
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | Up to 25 mg/mL | With warming to 60°C and ultrasonication. Use of anhydrous DMSO is critical. |
| Water | <1 mg/mL | Practically insoluble. |
| Ethanol | <1 mg/mL | Low solubility. |
| In Vivo Formulation | 30 mg/mL | In a vehicle of 30% propylene glycol, 5% Tween 80, and 65% D5W. |
Stability Profile
While detailed stability data under various pH and light conditions for this compound is not extensively published, general guidance for quinoline-carboxamide derivatives suggests that they may be susceptible to degradation under harsh acidic or alkaline conditions and prolonged exposure to UV light. It is recommended to protect solutions from light and maintain a near-neutral pH whenever possible. For stock solutions in DMSO, storage at -20°C or -80°C ensures stability for up to 1 and 2 years, respectively.[2]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is fully dissolved. If necessary, gently warm the tube to 37°C or sonicate for short intervals. Visually inspect the solution to ensure no undissolved material remains.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol for Preparing Working Solutions for Cell-Based Assays
-
Pre-warm Media: Pre-warm the required volume of complete cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, perform an intermediate dilution step. Dilute the DMSO stock solution in a small volume of serum-free medium or PBS. For example, create a 1:10 intermediate dilution.
-
Final Dilution: Add the stock solution or the intermediate dilution dropwise to the pre-warmed cell culture medium while gently swirling. This gradual addition helps in better dispersion and reduces the risk of precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the this compound-treated samples.
-
Use Immediately: It is recommended to use the freshly prepared working solutions immediately to avoid potential stability issues or precipitation over time.
Troubleshooting Guides
Troubleshooting Precipitation in Cell Culture
Issue: A precipitate is observed after adding this compound to the cell culture medium.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon addition | Solvent Shock: The rapid change in solvent polarity causes the hydrophobic compound to crash out of solution. | 1. Reduce Final Concentration: Lower the final concentration of this compound in the medium. 2. Serial Dilution: Instead of a single dilution, perform serial dilutions of the stock solution in the culture medium. 3. Slow Addition: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. |
| Precipitate forms over time in the incubator | Temperature-Dependent Solubility: The compound may be less soluble at 37°C than at room temperature where the solution was prepared. Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media over time. | 1. Pre-warm Media: Ensure the cell culture media is pre-warmed to 37°C before adding the compound. 2. Test in Simpler Buffer: Check the solubility in a simpler buffer like PBS to determine if media components are contributing to precipitation. 3. Reduce Incubation Time: If experimentally feasible, reduce the incubation time. |
| Precipitate appears as fine, crystalline structures | Exceeding Solubility Limit: The final concentration of this compound is above its solubility limit in the cell culture medium. | 1. Determine Kinetic Solubility: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. 2. Use a Lower Concentration: Work with concentrations at or below the determined solubility limit. |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Recommended workflow for preparing this compound.
References
Technical Support Center: Optimizing GSK256066 Concentration for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the use of GSK256066 in your in vitro experiments.
Troubleshooting Guides
This section addresses common issues that may arise during the use of this compound in cell culture.
Issue 1: Precipitate Formation Upon Dilution of this compound in Aqueous Media
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | This compound has limited solubility in aqueous solutions. To minimize precipitation, it is crucial to first dissolve it in a suitable organic solvent, such as DMSO, to create a concentrated stock solution.[1] When preparing working concentrations, pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution to the medium and vortex gently immediately to ensure rapid and thorough mixing.[1] |
| Temperature Shock | Adding a cold stock solution to warmer cell culture media can cause the compound to precipitate.[2] Always allow the this compound stock solution to equilibrate to room temperature before adding it to pre-warmed (37°C) media. |
| High Final Concentration | Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation. Determine the optimal, non-precipitating concentration range for your specific cell culture medium through a solubility test. |
| Interaction with Media Components | Components in the cell culture medium, such as proteins and salts, can sometimes interact with the compound and cause precipitation.[1] If precipitation persists, consider testing the solubility of this compound in a simpler buffered saline solution (e.g., PBS) to identify if media components are the primary issue. |
Issue 2: Lack of Expected Biological Effect
| Potential Cause | Recommended Solution |
| Suboptimal Concentration | The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment to determine the optimal effective concentration for your specific cell type and assay. |
| Low PDE4 Expression | The cell line you are using may not express Phosphodiesterase 4 (PDE4) at a high enough level for this compound to have a significant effect. Confirm PDE4 expression in your cell line using methods like qPCR or Western blotting. |
| Insensitive Assay Readout | The downstream assay may not be sensitive enough to detect the changes induced by PDE4 inhibition. Consider using a more direct and sensitive assay, such as a cAMP accumulation assay, to confirm the on-target effect of this compound. |
| Incorrect Experimental Conditions | Ensure that all experimental parameters, such as cell density, stimulation time, and reagent concentrations, are optimized for your specific assay. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4).[3][4] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), an important intracellular second messenger.[5][6] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling pathways, often resulting in anti-inflammatory effects.[5][7]
Q2: What is a recommended starting concentration for in vitro experiments?
A2: this compound is a very potent inhibitor with IC50 values in the picomolar to low nanomolar range for its primary target, PDE4B, and for cellular effects like the inhibition of TNF-α release.[3][8] A good starting point for most cell-based assays is to perform a dose-response curve ranging from 0.01 nM to 100 nM. The optimal concentration will depend on the cell type, the specific endpoint being measured, and the level of PDE4 expression.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. To ensure the compound is fully dissolved, gentle warming at 37°C and vortexing may be necessary.[1] Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3]
Q4: What are the potential off-target effects of this compound?
A4: this compound is highly selective for PDE4, with over 380,000-fold selectivity against other PDE families (PDE1, 2, 3, 5, and 6) and over 2,500-fold selectivity against PDE7.[3] While off-target effects are minimal at concentrations where it potently inhibits PDE4, it is always good practice to use the lowest effective concentration to minimize the potential for any non-specific effects. One study noted that a derivative of this compound did not show cytotoxicity in THP-1 cells at concentrations up to 10 µM.[9]
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
A5: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with many researchers recommending 0.1% or lower to avoid solvent-induced cytotoxicity or other confounding effects.[1] It is crucial to include a vehicle control (media with the same final concentration of DMSO as your highest this compound concentration) in all experiments to account for any effects of the solvent.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Assay | Cell Type/System | IC50 / pIC50 | Reference |
| PDE4B | Enzyme Assay | 3.2 pM | [3][8] |
| PDE4A | Enzyme Assay | pIC50 ≥ 11.31 | [3] |
| PDE4C | Enzyme Assay | pIC50 ≥ 11.42 | [3] |
| PDE4D | Enzyme Assay | pIC50 ≥ 11.94 | [3] |
| TNF-α Production | LPS-stimulated human peripheral blood monocytes (PBMCs) | 0.01 nM | [3] |
| TNF-α Production | LPS-stimulated whole blood | 126 pM | [8] |
Table 2: Selectivity Profile of this compound
| PDE Isoform | Selectivity (fold vs. PDE4) | Reference |
| PDE1, 2, 3, 5, 6 | > 380,000 | [3] |
| PDE7 | > 2,500 | [3] |
Experimental Protocols
Protocol 1: Inhibition of TNF-α Release from LPS-Stimulated Human PBMCs
This protocol provides a method to assess the inhibitory effect of this compound on the release of Tumor Necrosis Factor-alpha (TNF-α) from Lipopolysaccharide (LPS)-stimulated human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
This compound
-
DMSO (for stock solution)
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.01 nM to 100 nM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., ≤ 0.1%).
-
-
Cell Seeding:
-
Isolate human PBMCs from whole blood using standard methods.
-
Resuspend the cells in complete RPMI-1640 medium and adjust the cell density to 1 x 106 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Treatment:
-
Add 50 µL of the prepared this compound working solutions or vehicle control (media with DMSO) to the appropriate wells.
-
Pre-incubate the plate at 37°C in a humidified 5% CO2 incubator for 1 hour.
-
-
Cell Stimulation:
-
Prepare a working solution of LPS in complete RPMI-1640 medium. A final concentration of 10-100 ng/mL is typically effective for stimulating TNF-α release.
-
Add 50 µL of the LPS solution to all wells except for the unstimulated control wells. Add 50 µL of medium to the unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol describes how to evaluate the potential cytotoxic effects of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO
-
Adherent or suspension cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, trypsinize and resuspend the cells in complete medium. For suspension cells, directly use the cell suspension.
-
Determine the optimal cell seeding density for your cell line to ensure they are in the exponential growth phase at the end of the experiment.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a DMSO stock solution. It is advisable to test a wide range of concentrations, including those significantly higher than the expected efficacious concentrations, to assess cytotoxicity.
-
Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[10]
-
Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking, to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies.
Caption: Troubleshooting logic for unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PDE4B inhibitor | CAS 801312-28-7 | Buy GSK-256066 from Supplier InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting GSK256066 experimental results
Welcome to the technical support center for GSK256066. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
Q1: My this compound is not dissolving properly. What should I do?
A1: this compound has limited solubility in aqueous solutions. For in vitro experiments, it is recommended to prepare a stock solution in DMSO.[1] One supplier suggests a solubility of up to 25 mg/mL in DMSO with the aid of ultrasonic treatment and warming to 60°C.[2] For in vivo studies, aqueous suspensions can be prepared, and the efficacy of such formulations has been demonstrated.[3] If precipitation is observed in your cell culture media after adding the DMSO stock, it may be due to the final DMSO concentration being too high or the this compound concentration exceeding its solubility limit in the media. Ensure the final DMSO concentration is kept low (typically <0.5%) and vortex the diluted solution well before adding it to your cells.[4][5][6]
Q2: I am observing inconsistent results in my cell-based assays. What are the possible causes?
A2: Inconsistent results with this compound can stem from several factors:
-
Compound Stability: Ensure your stock solution is stored correctly. This compound stock solutions are stable for up to 2 years at -80°C and 1 year at -20°C.[7] Avoid repeated freeze-thaw cycles by preparing aliquots.[7]
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Cellular responses can change with increasing passage number.
-
Assay Conditions: Variations in cell density, incubation times, and reagent concentrations can all contribute to variability. Optimize and standardize these parameters for your specific cell type and assay. For example, in a cell-based PDE4 assay, a cell density of 1000 cells/well in a 1536-well plate was found to be optimal.[8]
-
Stimulus Potency: If you are using a stimulus like lipopolysaccharide (LPS), ensure its potency is consistent across experiments. The source and batch of LPS can significantly impact the inflammatory response.
Q3: I am not seeing the expected level of TNF-α inhibition. Why might this be?
A3: Several factors could lead to lower-than-expected efficacy:
-
Sub-optimal Compound Concentration: this compound is a highly potent inhibitor, with reported IC50 values for TNF-α inhibition in the picomolar to low nanomolar range.[3][7] Ensure your concentration range is appropriate to capture the full dose-response curve.
-
Timing of Treatment and Stimulation: The timing of this compound addition relative to the inflammatory stimulus (e.g., LPS) is critical. Pre-incubating cells with the inhibitor before adding the stimulus is a common practice.[9] The duration of LPS stimulation can also affect the outcome.[10]
-
Cell Type Differences: The magnitude of the TNF-α response and the potency of its inhibition can vary between different cell types (e.g., PBMCs vs. whole blood).[3]
-
Assay Readout Sensitivity: Ensure your TNF-α detection method (e.g., ELISA) is sensitive enough to detect the changes at the concentrations of this compound you are using.
Q4: Am I likely to see off-target effects with this compound?
A4: this compound is a highly selective inhibitor for PDE4. It has been shown to be over 380,000-fold selective for PDE4 over PDE1, PDE2, PDE3, PDE5, and PDE6, and over 2,500-fold selective against PDE7.[3][7] While this high selectivity minimizes the likelihood of off-target effects at appropriate concentrations, it is always good practice in drug research to consider and test for potential off-target activities, especially at higher concentrations.
Q5: Are there any known issues with this compound in clinical trials that I should be aware of for my translational research?
A5: While this compound showed protective effects in allergen challenge studies in mild asthmatics, it did not produce statistically significant changes in inflammatory markers in a study with patients with moderate COPD.[11][12] One hypothesis for the lack of efficacy in the COPD trial was that the concentration of the free compound in the lung was too low to exert a pharmacological effect, potentially due to its low solubility and lipophilic nature.[13] When designing translational studies, particularly those involving inhalation, these findings should be considered.
Quantitative Data
The following tables summarize the in vitro and in vivo potency of this compound from various studies.
Table 1: In Vitro Potency of this compound
| Assay | Cell Type/Enzyme | IC50/pIC50 | Reference |
| PDE4B Inhibition | Recombinant Human PDE4B | 3.2 pM (apparent IC50) | [3] |
| PDE4A Inhibition | Recombinant Human PDE4A | pIC50 ≥ 11.31 | [7] |
| PDE4C Inhibition | Recombinant Human PDE4C | pIC50 ≥ 11.42 | [7] |
| PDE4D Inhibition | Recombinant Human PDE4D | pIC50 ≥ 11.94 | [7] |
| TNF-α Inhibition | LPS-stimulated human PBMCs | 0.01 nM | [3][7] |
| TNF-α Inhibition | LPS-stimulated human whole blood | 126 pM | [3] |
| IFN-γ Release Inhibition | Human blood mononuclear cells | 3 pM | [14] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Endpoint | Route of Administration | ED50 | Reference |
| Rat | LPS-induced pulmonary neutrophilia | Intratracheal (aqueous suspension) | 1.1 µg/kg | [3] |
| Rat | LPS-induced pulmonary neutrophilia | Intratracheal (dry powder) | 2.9 µg/kg | [3] |
| Rat | Ovalbumin-induced pulmonary eosinophilia | Intratracheal | 0.4 µg/kg | [15] |
| Rat | LPS-induced increase in exhaled nitric oxide | Intratracheal | 92 µg/kg | [7][15] |
| Ferret | LPS-induced pulmonary neutrophilia | Inhaled | 18 µg/kg | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 518.58 g/mol .
-
Add the calculated volume of sterile DMSO to the vial of this compound powder.
-
Vortex the solution thoroughly to dissolve the compound.
-
If solubility issues persist, gentle warming (up to 60°C) and/or sonication can be applied to facilitate dissolution.[2]
-
Once fully dissolved, create small-volume aliquots of the stock solution in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[7]
Protocol 2: In Vitro Inhibition of LPS-Induced TNF-α Production in Human PBMCs
Objective: To determine the potency of this compound in inhibiting the production of TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI 1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Isolate human PBMCs from whole blood using standard density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells with PBS and resuspend them in complete RPMI 1640 medium.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of medium.
-
Prepare serial dilutions of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (e.g., 0.1%).
-
Add 50 µL of the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
Pre-incubate the plate at 37°C in a humidified 5% CO2 incubator for 1 hour.
-
Prepare an LPS solution in complete medium at a concentration that induces a robust TNF-α response (e.g., 20 ng/mL, final concentration 10 ng/mL). This concentration may need to be optimized for your specific cell source and LPS batch.
-
Add 50 µL of the LPS solution to all wells except for the unstimulated control wells (add 50 µL of medium instead).
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatants for TNF-α analysis.
-
Measure the TNF-α concentration in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of TNF-α production for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the this compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathway of this compound Action
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Process characterization strategy for a precipitation step for host cell protein reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced PDE4B expression augments LPS-inducible TNF expression in ethanol-primed monocytes: relevance to alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor this compound in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Challenge model of TNFα turnover at varying LPS and drug provocations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK256066 off-target effects in research assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK256066, a high-affinity and selective phosphodiesterase 4 (PDE4) inhibitor. The information provided will help address specific issues that may be encountered during experiments and ensure accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for PDE4 compared to other phosphodiesterase (PDE) families?
A1: this compound is exceptionally selective for PDE4. It exhibits over 380,000-fold selectivity for PDE4 compared to PDE1, PDE2, PDE3, PDE5, and PDE6, and over 2,500-fold selectivity against PDE7.[1][2][3] This high selectivity is a key feature of the compound.
Q2: Does this compound inhibit all PDE4 isoforms equally?
A2: Yes, this compound is a pan-PDE4 inhibitor and demonstrates equal affinity for PDE4 isoforms A, B, C, and D.[1][2][3]
Q3: What are the known off-target effects of this compound?
A3: Published literature extensively highlights the high selectivity of this compound for PDE4, with minimal discussion of classic off-target binding to other receptors or enzymes. However, some preclinical toxicology findings may not be directly related to PDE4 inhibition, suggesting the potential for off-target effects at concentrations significantly higher than its IC50 for PDE4.[2] It is crucial to use the lowest effective concentration in your experiments to minimize the risk of any potential off-target activities.
Q4: I am observing an unexpected effect in my assay. Could it be an off-target effect of this compound?
A4: While this compound is highly selective, it is essential to rigorously test whether an observed effect is mediated by PDE4 inhibition. We recommend implementing the following controls:
-
Use a structurally different PDE4 inhibitor: Compare the effects of this compound with another well-characterized PDE4 inhibitor (e.g., Roflumilast, Cilomilast). If the effect is consistent across different inhibitors, it is more likely to be a PDE4-mediated phenomenon.
-
Rescue experiment: After treatment with this compound, try to rescue the phenotype by introducing a cell-permeable cAMP analog (e.g., 8-bromo-cAMP). If the effect of this compound is reversed, it strongly suggests an on-target mechanism.
-
Knockdown/knockout of PDE4: In cell-based assays, if genetically depleting PDE4 mimics the effect of this compound, it provides strong evidence for on-target activity.
Q5: What are the typical working concentrations for this compound in in vitro assays?
A5: this compound is extremely potent, with an IC50 for PDE4B of approximately 3.2 pM.[1][3] For cell-based assays, such as inhibiting TNF-α production from LPS-stimulated human peripheral blood monocytes, the IC50 is around 0.01 nM.[2][3] It is recommended to perform a dose-response curve starting from low picomolar concentrations to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected results in my cell-based assay.
-
Question: I am not observing the expected potent inhibition with this compound in my cell culture experiments. What could be the reason?
-
Answer:
-
Compound Stability and Storage: Ensure that your this compound stock solution is stored correctly. It is recommended to aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1]
-
Assay Conditions: The high potency of this compound means that it can be depleted from the media if it binds tightly to cellular components or plasticware. Consider using low-binding plates and including a suitable carrier protein like BSA in your assay buffer.
-
Cellular PDE4 Expression: The level of PDE4 expression can vary significantly between cell types. Confirm that your cells express PDE4 at a sufficient level to observe an effect.
-
Slow Binding Kinetics: this compound is a slow and tight binding inhibitor.[2][3] Ensure that your pre-incubation time with the compound is sufficient to allow for equilibrium to be reached before starting your assay.
-
Issue 2: Observing significant cell toxicity or other unexpected phenotypes.
-
Question: At higher concentrations, I am seeing effects that may not be related to PDE4 inhibition, such as cytotoxicity. How can I confirm if this is an off-target effect?
-
Answer:
-
Concentration is Key: As with any inhibitor, very high concentrations can lead to non-specific effects. The reported selectivity of this compound is based on assays conducted at concentrations relevant to its on-target potency. Effects observed at micromolar concentrations are more likely to be off-target.
-
Control Experiments: As mentioned in FAQ 4, using a structurally unrelated PDE4 inhibitor is crucial. If another potent PDE4 inhibitor does not produce the same toxic effect at its effective concentration, it is likely an off-target effect of this compound at high concentrations.
-
Quantitative Data Summary
Table 1: Selectivity Profile of this compound
| Target | IC50 / Fold Selectivity | Reference |
| PDE4B | IC50: 3.2 pM | [1][3] |
| PDE4A | pIC50 ≥ 11.31 | [1] |
| PDE4C | pIC50 ≥ 11.42 | [1] |
| PDE4D | pIC50 ≥ 11.94 | [1] |
| PDE1, PDE2, PDE3, PDE5, PDE6 | >380,000-fold selectivity vs. PDE4 | [1][2][3] |
| PDE7 | >2,500-fold selectivity vs. PDE4 | [1][2][3] |
Visualizations
Caption: Canonical PDE4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
Experimental Protocols
Protocol: Cell-Based cAMP Measurement Assay
This protocol provides a general framework for assessing the on-target effect of this compound by measuring intracellular cAMP levels.
1. Materials:
-
Cells expressing PDE4 (e.g., U937, HEK293)
-
Cell culture medium and supplements
-
This compound
-
Forskolin or other adenylate cyclase activator
-
Cell-based cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Low-binding microplates (e.g., 96-well or 384-well)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (if required by the assay kit)
2. Experimental Procedure:
-
Cell Seeding: Seed cells in a low-binding microplate at a density appropriate for your cell type and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your assay buffer. It is recommended to start from a high concentration (e.g., 1 nM) and perform dilutions down to the low picomolar range. Also, prepare a vehicle control (e.g., DMSO).
-
Pre-incubation with Inhibitor: Remove the cell culture medium and wash the cells once with PBS. Add the this compound dilutions or vehicle control to the respective wells. Incubate for a sufficient duration (e.g., 30-60 minutes) to allow for inhibitor binding. This time may need to be optimized due to the slow-binding nature of this compound.
-
Stimulation: Add a fixed concentration of an adenylate cyclase activator (e.g., forskolin) to all wells except for the negative control. The concentration of the activator should be optimized to produce a submaximal cAMP response. Incubate for a specified time (e.g., 15-30 minutes).
-
Cell Lysis (if applicable): If required by your cAMP assay kit, add the lysis buffer to each well and incubate as per the manufacturer's instructions.
-
cAMP Measurement: Follow the protocol of your chosen cAMP assay kit to measure the levels of intracellular cAMP.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
3. Expected Outcome: Treatment with this compound should lead to a dose-dependent increase in intracellular cAMP levels in stimulated cells, as the inhibition of PDE4 prevents cAMP degradation. This will confirm the on-target activity of the compound in your cellular system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the therapeutic index of GSK256066 in preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the inhaled phosphodiesterase 4 (PDE4) inhibitor, GSK256066. The focus is on strategies to understand and improve its therapeutic index in preclinical settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP) in inflammatory and airway smooth muscle cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, which leads to the relaxation of airway smooth muscle and a reduction in inflammatory responses.[3] The compound was specifically designed for inhaled delivery to target the lungs directly.[1]
Q2: Why is the therapeutic index a critical consideration for PDE4 inhibitors?
A2: The clinical use of oral PDE4 inhibitors has been limited by a narrow therapeutic index.[4] While effective at reducing inflammation, they are often associated with dose-limiting, mechanism-related side effects such as nausea, vomiting, and other gastrointestinal disturbances.[4][5][6] Improving the therapeutic index—the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity—is the primary challenge in this drug class.
Q3: How was this compound designed to have an improved therapeutic index?
A3: this compound was designed for administration by inhalation.[4] This route of delivery aims to improve the therapeutic index by delivering the drug directly to the target organ (the lungs), thus achieving therapeutic concentrations locally while limiting systemic exposure and minimizing systemic side effects.[7] Preclinical studies in ferrets, a model for emesis, showed that inhaled this compound did not induce vomiting, unlike many oral PDE4 inhibitors.[1]
Q4: What are the common preclinical models used to evaluate this compound's efficacy and safety?
A4: Common preclinical models include:
-
For Efficacy (Anti-inflammatory Effects): Lipopolysaccharide (LPS)-induced pulmonary neutrophilia in rats and ovalbumin (OVA)-induced pulmonary eosinophilia in rats.[1][2] These models mimic key inflammatory features of COPD and asthma, respectively.[8][9]
-
For Safety (Side Effects): LPS-induced pulmonary inflammation in ferrets is used to concurrently assess anti-inflammatory activity and the potential for emesis, a key dose-limiting side effect.[1][5]
Troubleshooting Guides
Problem 1: High variability in anti-inflammatory response in our rat LPS model.
-
Possible Cause 1: Inconsistent Drug Delivery. Intratracheal administration of dry powder or aqueous suspensions can be variable.
-
Troubleshooting Tip: Ensure the administration technique is consistent across all animals. For suspensions, vortex thoroughly before each administration to prevent settling. Consider using a nebulizer for more uniform lung deposition, although this will require protocol adaptation.
-
-
Possible Cause 2: Formulation Issues. The particle size and solubility of this compound can significantly impact its distribution in the lungs.[10]
-
Troubleshooting Tip: Characterize the particle size distribution of your formulation. If preparing in-house, ensure consistent milling or precipitation processes. Poor solubility may lead to low concentrations of the free compound in the lung.[10]
-
-
Possible Cause 3: Timing of Administration. The timing of this compound administration relative to the LPS challenge is critical.
-
Troubleshooting Tip: Standardize the dosing schedule. Administer this compound at a fixed time point (e.g., 1-2 hours) before the LPS challenge to ensure the compound is present at the target site when the inflammatory cascade begins.
-
Problem 2: Observing unexpected gastrointestinal side effects (e.g., diarrhea, weight loss) in animal models despite inhaled delivery.
-
Possible Cause 1: Poor Lung Targeting. A significant portion of the inhaled dose may be deposited in the oropharynx and subsequently swallowed, leading to oral absorption and systemic side effects.[11]
-
Troubleshooting Tip: Refine the inhalation/intratracheal administration technique to maximize lung deposition. For dry powder inhalers, the efficiency is influenced by the device design and the animal's inspiratory flow.[12] Evaluate systemic plasma levels of this compound to correlate with the observed side effects.
-
-
Possible Cause 2: High Dose Level. The dose being administered may be high enough that even the small fraction absorbed systemically is sufficient to cause adverse effects.
-
Troubleshooting Tip: Perform a dose-ranging study to identify the minimum effective dose for anti-inflammatory activity and establish a dose-response relationship for both efficacy and side effects. This is crucial for defining the therapeutic index.
-
-
Possible Cause 3: Species-Specific Sensitivity. The animal model may be particularly sensitive to the systemic effects of PDE4 inhibition.
-
Troubleshooting Tip: While ferrets are standard for emesis, rodents may exhibit other gastrointestinal effects.[5] Carefully document all observed adverse events and consider them as part of the overall therapeutic index assessment.
-
Data Presentation: Quantitative Summaries
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | This compound | Roflumilast | Cilomilast |
|---|---|---|---|
| PDE4B Apparent IC₅₀ | 3.2 pM | 390 pM | 74 nM |
| TNF-α Inhibition IC₅₀ (LPS-stimulated human PBMC) | 0.01 nM | 5 nM | 389 nM |
| Selectivity over PDE1, 2, 3, 5, 6 | >380,000-fold | Not specified | Not specified |
| Selectivity over PDE7 | >2,500-fold | Not specified | Not specified |
Data sourced from Tralau-Stewart et al., 2011.[4][13]
Table 2: In Vivo Efficacy of Intratracheally Administered this compound in Rats
| Preclinical Model | Endpoint | ED₅₀ (Aqueous Suspension) | Comparator: Fluticasone Propionate (ED₅₀) |
|---|---|---|---|
| LPS-Induced Inflammation | Pulmonary Neutrophilia Inhibition | 1.1 µg/kg | 9.3 µg/kg |
| LPS-Induced Inflammation | Exhaled Nitric Oxide Inhibition | 35 µg/kg | 92 µg/kg |
| OVA-Induced Inflammation | Pulmonary Eosinophilia Inhibition | 0.4 µg/kg | Not specified |
Data sourced from Nials et al., 2011 and Tralau-Stewart et al., 2011.[1][4]
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits PDE4, increasing cAMP levels and leading to reduced inflammation.
Caption: Workflow for preclinical evaluation of the therapeutic index of an inhaled compound.
Key Experimental Protocols
Protocol 1: LPS-Induced Pulmonary Inflammation in Rats
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Objective: To assess the anti-inflammatory efficacy of inhaled this compound by measuring the inhibition of neutrophil influx into the lungs following an LPS challenge.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Materials:
-
This compound (formulated as an aqueous suspension or dry powder).
-
Lipopolysaccharide (LPS) from E. coli.
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Sterile, pyrogen-free saline.
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Anesthesia (e.g., isoflurane).
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Intratracheal administration device (e.g., Penn-Century MicroSprayer).
-
-
Methodology:
-
Acclimatization: Acclimatize animals for at least 3 days before the experiment.
-
Drug Administration: Lightly anesthetize rats. Administer this compound or vehicle control via intratracheal (i.t.) instillation. Doses typically range from 0.1 to 10 µg/kg.[1]
-
Inflammatory Challenge: One hour after drug administration, administer LPS (e.g., 100 µg/kg) via i.t. instillation to all animals except the negative control group (which receives saline).
-
Bronchoalveolar Lavage (BAL): 4-6 hours after the LPS challenge, euthanize the animals. Perform a bronchoalveolar lavage by instilling and retrieving a fixed volume of phosphate-buffered saline (PBS) into the lungs.
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Cell Counting: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and determine the total number of cells. Prepare a cytospin slide and stain (e.g., with Diff-Quik) to perform a differential cell count and determine the number of neutrophils.
-
-
Primary Endpoint: Percentage inhibition of LPS-induced neutrophil accumulation in BAL fluid compared to the vehicle-treated control group.
Protocol 2: Assessment of Therapeutic Index (Efficacy vs. Emesis) in Ferrets
-
Objective: To determine the therapeutic index of inhaled this compound by comparing its anti-inflammatory efficacy with its potential to induce emesis.
-
Animals: Male Fitch ferrets (1-1.5 kg).
-
Materials:
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This compound formulated for inhalation.
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LPS from E. coli.
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Inhalation exposure system or intratracheal administration device.
-
-
Methodology:
-
Acclimatization: Acclimatize animals and observe for baseline health.
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Drug and LPS Administration: Administer inhaled this compound (e.g., ED₅₀ dose of 18 µg/kg) or vehicle control.[1] One hour later, challenge with inhaled LPS.
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Emesis Observation: Immediately after dosing, place animals in individual observation cages. Continuously monitor for emetic episodes (retching and vomiting) for at least 3-4 hours. Record the number and latency of any episodes.
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Efficacy Assessment: At a predetermined time point (e.g., 6 hours post-LPS), euthanize the animals and perform a bronchoalveolar lavage as described in Protocol 1 to quantify pulmonary neutrophilia.
-
-
Primary Endpoint: The therapeutic index is determined by the separation between the dose required for significant anti-inflammatory effect (e.g., ED₅₀ for neutrophil inhibition) and the dose that causes emesis. For this compound, no emetic episodes were observed at efficacious doses.[1]
References
- 1. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in vivo efficacy and side effect pharmacology of GS-5759, a novel bifunctional phosphodiesterase 4 inhibitor and long-acting β2-adrenoceptor agonist in preclinical animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 4 inhibitors for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical animal models of asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Respiratory Preclinical Disease Models - Asthma, COPD, Cough | Syncrosome [syncrosome.com]
- 10. scienceopen.com [scienceopen.com]
- 11. Establishing a therapeutic index for the inhaled corticosteroids: part I. Pharmacokinetic/pharmacodynamic comparison of the inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Editorial: Strategies to overcome the barriers to effective inhaled treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Overcoming limitations of GSK256066 in clinical trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the inhaled phosphodiesterase 4 (PDE4) inhibitor, GSK256066.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and relaxes airway smooth muscle.[2] It was developed as an inhaled therapeutic for inflammatory respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[3][4]
Q2: What were the key findings from clinical trials of this compound?
A2: In clinical trials with mild asthmatics, this compound demonstrated a significant reduction in both early and late asthmatic responses to allergen challenges.[5][6] However, in trials involving patients with moderate COPD, it failed to produce statistically significant changes in inflammatory markers in sputum and blood.[5][7] While the drug was generally well-tolerated with low systemic exposure, its development was discontinued.[5][8]
Q3: What are the primary limitations of this compound that led to its discontinuation in clinical development?
A3: The clinical development of this compound was hampered by several key limitations:
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Lack of Efficacy in COPD: In a 4-week study with moderate COPD patients, this compound did not significantly alter inflammatory markers.[7][9]
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Physicochemical Properties: It has been suggested that the low aqueous solubility and high lipophilicity of this compound may have resulted in insufficient free drug concentration in the lungs to exert a pharmacological effect.[5]
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Low Therapeutic Index in Preclinical Studies: A 14-day inhalation toxicology study in rats indicated a low therapeutic index for the compound.[5]
Q4: How does the inhaled route of administration for this compound aim to overcome the limitations of oral PDE4 inhibitors?
A4: Oral PDE4 inhibitors, such as roflumilast, are often associated with dose-limiting side effects like nausea, vomiting, and diarrhea.[5] The inhaled delivery of this compound was designed to deliver the drug directly to the lungs, thereby maximizing local anti-inflammatory effects while minimizing systemic exposure and associated adverse events.[6][8] Clinical studies confirmed that inhaled this compound resulted in very low plasma concentrations.[6]
Troubleshooting Guide
Problem 1: Inconsistent or lack of anti-inflammatory effect in in vitro cell-based assays.
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Possible Cause 1: Poor Compound Solubility. this compound has low aqueous solubility.
-
Troubleshooting Tip: Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing final dilutions in your cell culture medium. Perform a solubility test at the highest concentration to be used. Consider the use of a surfactant or a different formulation approach if solubility issues persist.
-
-
Possible Cause 2: Inappropriate Cell Type or Stimulant. The anti-inflammatory effects of PDE4 inhibitors can be cell-type and stimulus-dependent.
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Possible Cause 3: Incorrect Dosing or Incubation Time.
-
Troubleshooting Tip: this compound is a very potent inhibitor (IC50 = 3.2 pM for PDE4B).[1] Ensure your concentration range is appropriate to observe a dose-response. Optimize incubation times with the inhibitor before and during cell stimulation.
-
Problem 2: High variability in results from in vivo animal models of pulmonary inflammation.
-
Possible Cause 1: Inefficient or Inconsistent Intratracheal/Inhaled Delivery.
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Troubleshooting Tip: The method of delivery is critical for inhaled compounds. For intratracheal administration, ensure proper technique to deliver the compound directly to the lungs. For aerosol delivery, characterize the particle size and distribution to ensure it is within the respirable range. In preclinical studies, both aqueous suspensions and dry powder formulations have been used.[4]
-
-
Possible Cause 2: Animal Model Selection. The choice of animal model and inflammatory stimulus is crucial.
-
Troubleshooting Tip: this compound has demonstrated efficacy in rat models of LPS- and ovalbumin-induced pulmonary inflammation.[3] Ensure the chosen model is appropriate for the specific inflammatory pathway being investigated.
-
-
Possible Cause 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch. The timing of drug administration relative to the inflammatory challenge can significantly impact outcomes.
-
Troubleshooting Tip: In rats, the duration of action of this compound at a 10 µg/kg dose was found to be 12 hours.[3] Conduct pilot PK/PD studies to determine the optimal dosing schedule for your specific model and endpoint.
-
Data Presentation
Table 1: In Vitro Potency of this compound and Other PDE4 Inhibitors
| Compound | Apparent IC50 (PDE4B) | TNF-α Inhibition IC50 (Human PBMCs) |
| This compound | 3.2 pM [10] | 0.01 nM [4] |
| Roflumilast | 390 pM[10] | 5 nM[4] |
| Tofimilast | 1.6 nM[10] | 22 nM[4] |
| Cilomilast | 74 nM[10] | 389 nM[4] |
Table 2: In Vivo Efficacy of this compound in Rat Models of Pulmonary Inflammation
| Model | Endpoint | Formulation | ED50 |
| LPS-induced Neutrophilia | Inhibition of Neutrophil Influx | Aqueous Suspension | 1.1 µg/kg[4] |
| LPS-induced Neutrophilia | Inhibition of Neutrophil Influx | Dry Powder | 2.9 µg/kg[4] |
| Ovalbumin-induced Eosinophilia | Inhibition of Eosinophil Influx | Not Specified | 0.4 µg/kg[3] |
| LPS-induced Nitric Oxide | Inhibition of Exhaled Nitric Oxide | Not Specified | 92 µg/kg[3] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of TNF-α Production in Human Peripheral Blood Monocytes (PBMCs)
-
Isolation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment and Stimulation: Pre-incubate the cells with varying concentrations of this compound or vehicle control (DMSO) for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
TNF-α Measurement: Centrifuge the plate and collect the supernatant. Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: In Vivo Assessment of Anti-Inflammatory Activity in a Rat LPS-Induced Pulmonary Inflammation Model
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment, with free access to food and water.
-
Compound Formulation and Administration: Prepare this compound as an aqueous suspension or a dry powder for inhalation. Administer the compound or vehicle control to the rats via intratracheal instillation or nose-only inhalation at the desired doses.
-
Induction of Inflammation: One hour after compound administration, challenge the rats with an intratracheal instillation of lipopolysaccharide (LPS) from E. coli (e.g., 50 µg in 50 µL of sterile saline).
-
Bronchoalveolar Lavage (BAL): At a predetermined time point after the LPS challenge (e.g., 4-6 hours), euthanize the animals and perform a bronchoalveolar lavage with phosphate-buffered saline (PBS).
-
Cell Counting and Differentiation: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and determine the total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the percentage of neutrophils, macrophages, and lymphocytes.
-
Data Analysis: Calculate the total number of neutrophils in the BAL fluid for each treatment group. Determine the percentage inhibition of neutrophil influx compared to the vehicle-treated, LPS-challenged group. Calculate the ED50 value using non-linear regression.
Visualizations
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor this compound in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 10. researchgate.net [researchgate.net]
GSK256066 delivery methods for enhanced efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK256066. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1] Its primary mechanism of action is to prevent the breakdown of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators.
2. What are the main applications of this compound in research?
This compound is primarily investigated for its anti-inflammatory effects in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It is often used in preclinical and clinical research to study the role of PDE4 inhibition in modulating inflammatory responses.
3. What is the recommended delivery method for in vivo studies?
The intended and most effective route of administration for this compound in in vivo studies is inhalation.[1][2] This method delivers the compound directly to the lungs, maximizing its therapeutic effect while minimizing systemic exposure and potential side effects.[2] Preclinical studies have utilized both aqueous suspensions and dry powder formulations for intratracheal administration.[1]
4. What are the known challenges associated with using this compound?
The primary challenge with this compound is its low aqueous solubility and lipophilic nature. This can make it difficult to achieve the desired concentrations in aqueous buffers for in vitro assays and may impact its bioavailability and efficacy if not formulated properly for in vivo studies.
Troubleshooting Guides
Solubility and Preparation of Stock Solutions
Q: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
A: this compound is known to have limited solubility. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. To prepare a stock solution:
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It is recommended to use a fresh, unopened vial of DMSO as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.
-
A stock solution of up to 25 mg/mL (48.21 mM) in DMSO can be prepared.
-
To aid dissolution, it is recommended to warm the solution to 37°C for 10 minutes and/or sonicate it in an ultrasonic bath.
Q: How should I store this compound stock solutions?
A: Proper storage is crucial to maintain the stability of this compound.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
In Solvent (DMSO): Store at -80°C for up to 2 years or at -20°C for up to 1 year. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
In Vitro Experiment Issues
Q: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What could be the issue?
A: Several factors could contribute to a lack of efficacy in in vitro assays:
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Precipitation of the compound: Due to its low aqueous solubility, this compound may precipitate when diluted from a DMSO stock into aqueous culture media. This would significantly lower the effective concentration.
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Troubleshooting: Visually inspect the media for any signs of precipitation after adding the compound. Consider using a lower final concentration of this compound or including a small percentage of a solubilizing agent in your media, if compatible with your cell type.
-
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Inadequate pre-incubation time: this compound is a slow- and tight-binding inhibitor.[1] A short pre-incubation time may not be sufficient to achieve maximal inhibition of PDE4.
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Troubleshooting: Increase the pre-incubation time of your cells with this compound before adding the stimulus (e.g., LPS). A pre-incubation of at least 1 hour is a good starting point.
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Cell type and PDE4 expression: The level of PDE4 expression can vary between different cell types.
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Troubleshooting: Confirm that your cell line expresses PDE4 isoforms. You may need to use a higher concentration of this compound for cell lines with lower PDE4 expression.
-
Q: What are typical working concentrations for in vitro assays?
A: this compound is exceptionally potent.
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The IC50 for inhibiting TNF-α production in LPS-stimulated human peripheral blood mononuclear cells (PBMCs) is approximately 0.01 nM.[1]
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The IC50 in LPS-stimulated whole blood is around 126 pM.[1]
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For cell-based assays, a starting concentration range of 0.1 pM to 1 nM is recommended.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay System | IC50 Value | Reference |
| PDE4B Enzyme Assay | 3.2 pM | [1] |
| TNF-α production in LPS-stimulated PBMCs | 0.01 nM | [1] |
| TNF-α production in LPS-stimulated whole blood | 126 pM | [1] |
Table 2: In Vivo Efficacy of this compound in Rats
| Model | Formulation | ED50 Value | Reference |
| LPS-induced pulmonary neutrophilia | Aqueous suspension | 1.1 μg/kg | [1] |
| LPS-induced pulmonary neutrophilia | Dry powder | 2.9 μg/kg | [1] |
| Ovalbumin-induced pulmonary eosinophilia | Not specified | 0.4 μg/kg |
Experimental Protocols
Protocol: Inhibition of TNF-α Release from LPS-Stimulated Human PBMCs
This protocol provides a general framework for assessing the inhibitory activity of this compound on TNF-α production.
Materials:
-
This compound
-
DMSO (cell culture grade, fresh)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in fresh DMSO to a stock concentration of 1 mM. As previously mentioned, warming and sonication may be necessary.
-
Prepare serial dilutions of the this compound stock solution in DMSO.
-
-
Cell Seeding:
-
Isolate PBMCs from healthy donor blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation).
-
Resuspend PBMCs in RPMI 1640 medium supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
-
Compound Treatment:
-
Prepare working dilutions of this compound in cell culture medium. Ensure the final DMSO concentration in all wells is consistent and ideally below 0.1% to avoid solvent-induced toxicity.
-
Add the this compound working solutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare a working solution of LPS in cell culture medium.
-
Add LPS to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of TNF-α:
-
After the incubation period, centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.
-
Mandatory Visualizations
Caption: PDE4 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound's inhibition of TNF-α release.
References
Mitigating potential side effects of GSK256066 in animal studies
This technical support center provides guidance for researchers and scientists utilizing the potent and selective inhaled phosphodiesterase 4 (PDE4) inhibitor, GSK256066, in animal studies. The information herein is designed to help mitigate potential side effects and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP).[3] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and relaxes airway smooth muscle.[3]
Q2: Why is this compound administered via inhalation in most studies?
A2: The inhaled route of administration is intended to deliver the drug directly to the lungs, maximizing its anti-inflammatory effects in the target tissue while minimizing systemic exposure.[2][4][5] This approach is designed to improve the therapeutic index compared to orally administered PDE4 inhibitors, which are often associated with dose-limiting side effects like nausea and emesis.[2]
Q3: What are the most common side effects observed with oral PDE4 inhibitors, and how does inhaled this compound compare in animal studies?
A3: Oral PDE4 inhibitors, such as roflumilast and cilomilast, are frequently associated with gastrointestinal side effects, primarily emesis (vomiting) and nausea.[2][6] In preclinical animal models, inhaled this compound has demonstrated a significant advantage. Specifically, in ferret studies, inhaled this compound effectively reduced lung inflammation without inducing the emetic episodes that are observed with oral PDE4 inhibitors.[7][8] This suggests a wider therapeutic window for the inhaled formulation.[7]
Q4: Have any adverse effects been reported for this compound in animal studies?
A4: While generally well-tolerated when inhaled, a 14-day inhalation toxicology study in rats indicated a low therapeutic index for this compound, which may have impacted its clinical development.[9][10] However, specific details of the adverse findings from this study are not extensively published. In human clinical trials with moderate COPD patients, the most frequently reported adverse event was nasopharyngitis, and the overall incidence of gastrointestinal side effects was low and similar to placebo.[11]
Q5: What is the potency of this compound?
A5: this compound is a highly potent PDE4 inhibitor with an IC50 of 3.2 pM for PDE4B.[1] It is significantly more potent than other well-known PDE4 inhibitors like roflumilast, tofimilast, and cilomilast.[2]
Troubleshooting Guides
Issue 1: Observation of Systemic Side Effects (e.g., Emesis, Gastrointestinal Distress) in Ferrets or Other Species.
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Cause: This is unexpected with inhaled this compound, as preclinical studies in ferrets showed no emesis.[7] The observation of such effects may indicate unintended high systemic exposure. This could be due to incorrect administration technique leading to oral deposition and subsequent ingestion, or the use of an excessively high dose that results in significant systemic absorption from the lungs.
-
Solution:
-
Review Administration Protocol: Ensure that the inhalation or intratracheal administration technique is optimized to target the lungs specifically. For intratracheal administration, use a well-established method to minimize deposition in the upper airways and esophagus.
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Dose-Response Study: Conduct a dose-ranging study to determine the minimal effective dose for the desired anti-inflammatory effect in your specific animal model. This will help to establish the therapeutic window and avoid unnecessarily high doses.
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Vehicle and Formulation: Confirm that the vehicle used for formulating this compound is appropriate and not contributing to the observed adverse effects.
-
Issue 2: Lack of Efficacy in a Pulmonary Inflammation Model.
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Cause: Insufficient drug deposition in the lungs or a dose that is too low may lead to a lack of efficacy. The timing of drug administration relative to the inflammatory challenge is also critical.
-
Solution:
-
Verify Drug Delivery: Confirm that the nebulizer or dry powder delivery system is functioning correctly and delivering the intended dose. For intratracheal instillation, ensure the technique is precise.
-
Adjust Dosing Regimen: The duration of action for a 10 µg/kg dose in rats was found to be 12 hours.[7] Consider the timing of your dose administration in relation to the peak of the inflammatory response in your model. It may be necessary to adjust the timing or frequency of dosing.
-
Re-evaluate Dose Level: Consult published efficacy data (see Table 1) and consider if a higher dose is warranted for your specific model and species.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of Intratracheally Administered this compound in Animal Models
| Animal Model | Inflammatory Stimulus | Endpoint Measured | ED50 Value | Reference |
| Rat | Lipopolysaccharide (LPS) | Pulmonary Neutrophilia | 1.1 µg/kg (aqueous suspension) | [2][12] |
| Rat | Lipopolysaccharide (LPS) | Pulmonary Neutrophilia | 2.9 µg/kg (dry powder) | [2][12] |
| Rat | Ovalbumin (OVA) | Pulmonary Eosinophilia | 0.4 µg/kg | [7] |
| Ferret | Lipopolysaccharide (LPS) | Pulmonary Neutrophilia | 18 µg/kg | [7] |
Experimental Protocols
Protocol: Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Rats
This protocol provides a general framework for assessing the anti-inflammatory efficacy of inhaled this compound.
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Animal Model: Male Sprague-Dawley rats (or other suitable strain).
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Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
This compound Administration:
-
Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., saline with a small percentage of a suspending agent).
-
Anesthetize the rats using a suitable anesthetic (e.g., isoflurane).
-
Administer this compound or vehicle control via intratracheal instillation using a fine cannula. Doses can be selected based on the data in Table 1.
-
-
Induction of Inflammation:
-
Approximately 1-2 hours after this compound administration, induce pulmonary inflammation by intratracheal instillation of LPS (e.g., 1 mg/ml in saline).
-
-
Endpoint Measurement (Bronchoalveolar Lavage - BAL):
-
At a predetermined time point after LPS challenge (e.g., 4-6 hours), humanely euthanize the animals.
-
Perform a bronchoalveolar lavage by instilling and retrieving a known volume of sterile saline into the lungs.
-
Analyze the BAL fluid for total and differential inflammatory cell counts (e.g., neutrophils).
-
-
Data Analysis: Compare the inflammatory cell counts in the BAL fluid of this compound-treated animals to the vehicle-treated control group to determine the percentage of inhibition.
Visualizations
Caption: Mechanism of action of this compound via PDE4 inhibition.
Caption: Workflow for assessing this compound in an animal model.
Caption: Route of administration impacts side effect likelihood.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The in vivo efficacy and side effect pharmacology of GS-5759, a novel bifunctional phosphodiesterase 4 inhibitor and long-acting β2-adrenoceptor agonist in preclinical animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 10. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor this compound in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating GSK256066: A Guide to Reproducible Results
Technical Support Center
For researchers, scientists, and drug development professionals working with the potent and selective phosphodiesterase 4 (PDE4) inhibitor, GSK256066, this technical support center provides essential guidance for achieving reproducible experimental outcomes. This compound has been investigated for its anti-inflammatory effects, primarily in the context of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its exceptionally high affinity and selectivity for PDE4 make it a valuable tool for studying the role of this enzyme in various cellular processes.[3][4] However, its physicochemical properties, particularly its low solubility, present challenges that require careful consideration in experimental design.
This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to support your research endeavors.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no biological activity observed | Compound Precipitation: Due to its low solubility, this compound may have precipitated out of your experimental medium. | - Visually inspect your solutions for any precipitate before use.- Prepare fresh stock solutions and dilute them to the final working concentration immediately before the experiment.- Consider using a solvent with better solubilizing capacity for your stock, such as DMSO, and ensure the final solvent concentration in your assay is low and consistent across all conditions.[5] |
| Inadequate Compound Concentration: The actual concentration of the compound in the assay may be lower than intended due to adsorption to plasticware. | - Use low-adhesion plasticware for preparing and storing solutions.- Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) might help in some cell-based assays. | |
| Cellular Viability Issues: High concentrations of the solvent (e.g., DMSO) or the compound itself might be causing cytotoxicity. | - Perform a dose-response curve for cytotoxicity of the solvent and the compound on your specific cell line.- Ensure the final DMSO concentration is typically below 0.5%. | |
| Inconsistent results between experiments | Variability in Stock Solution Preparation: this compound has limited solubility, and slight variations in preparation can lead to different effective concentrations.[5][6] | - Standardize your stock solution preparation method. Use sonication and gentle warming (e.g., 37°C for 10 minutes) to aid dissolution in DMSO.[6]- Aliquot stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] |
| Batch-to-Batch Variability of the Compound: The purity and quality of this compound can vary between suppliers or batches. | - Purchase from a reputable supplier and request a certificate of analysis for each new batch.- If possible, perform an internal quality control check (e.g., by HPLC-MS) to confirm identity and purity. | |
| Difficulty dissolving this compound | Inappropriate Solvent: this compound is practically insoluble in water and ethanol.[6] | - Use 100% DMSO to prepare high-concentration stock solutions. Warming and sonication can assist in dissolution.[5][6] |
| Precipitation upon Dilution: The compound may precipitate when the DMSO stock is diluted into aqueous buffers or media. | - Dilute the stock solution in a stepwise manner, vortexing between each dilution.- Ensure the final concentration of DMSO in the aqueous solution is as low as possible while maintaining solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4).[3][4] By inhibiting PDE4, it prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.[7] This elevation in cAMP has two primary effects: relaxation of smooth muscle and suppression of inflammatory cell activity.[7][8] this compound is a slow and tight-binding inhibitor, which contributes to its high potency.[3][9] It demonstrates high selectivity for PDE4 over other PDE families.[3][9]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound is practically insoluble in water and ethanol.[6] For in vitro experiments, it is recommended to prepare a stock solution in 100% DMSO.[5] To aid dissolution, gentle warming (e.g., to 37°C or up to 60°C with caution) and sonication may be necessary.[5][6] Stock solutions in DMSO can be stored at -20°C for up to a year or -80°C for up to two years.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Q3: What are the typical working concentrations for in vitro and in vivo studies?
A3:
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In Vitro: this compound is exceptionally potent in vitro. For instance, it inhibits TNF-α production from LPS-stimulated human peripheral blood monocytes with an IC50 of 0.01 nM.[3][9] Its IC50 for PDE4B is approximately 3.2 pM.[3][4] Therefore, working concentrations in the picomolar to low nanomolar range are typically effective.
-
In Vivo: In animal models of pulmonary inflammation, this compound has been administered intratracheally. For example, in rats, it inhibited LPS-induced pulmonary neutrophilia with an ED50 of 1.1 µg/kg (as an aqueous suspension) and 2.9 µg/kg (as a dry powder).[3] In a ferret model, the ED50 for inhibiting LPS-induced pulmonary neutrophilia was 18 µg/kg.[1]
Q4: Are there any known off-target effects of this compound?
A4: this compound is highly selective for PDE4, showing over 380,000-fold selectivity against PDE1, PDE2, PDE3, PDE5, and PDE6, and over 2,500-fold selectivity against PDE7.[3][9] While this high selectivity minimizes the likelihood of direct off-target effects through other PDEs, it is always good practice in drug research to consider potential unforeseen off-target activities and include appropriate controls in your experiments.
Q5: Why was the clinical development of this compound discontinued?
A5: Although showing promise in early studies, the clinical development of this compound was discontinued.[2][10] This was hypothesized to be due to its low solubility and lipophilic nature, which may have resulted in a low concentration of the free compound in the lung, thereby limiting its pharmacological effect in some clinical settings.[2][10] Additionally, a 14-day inhalation toxicology study in rats revealed a low therapeutic index.[2][10]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Assay | Cell/Enzyme Source | IC50 / pIC50 | Reference(s) |
| PDE4B | Recombinant Human | 3.2 pM | [3][4] |
| PDE4A | Recombinant Human | ≥11.31 (pIC50) | [4] |
| PDE4C | Recombinant Human | ≥11.42 (pIC50) | [4] |
| PDE4D | Recombinant Human | ≥11.94 (pIC50) | [4] |
| TNF-α Production | LPS-stimulated human PBMCs | 0.01 nM | [3][9] |
| TNF-α Production | LPS-stimulated human whole blood | 126 pM | [3][9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Endpoint | Route of Administration | Formulation | ED50 | Reference(s) |
| Rat (LPS-induced pulmonary inflammation) | Neutrophilia | Intratracheal | Aqueous suspension | 1.1 µg/kg | [3] |
| Rat (LPS-induced pulmonary inflammation) | Neutrophilia | Intratracheal | Dry powder | 2.9 µg/kg | [3] |
| Rat (LPS-induced pulmonary inflammation) | Exhaled Nitric Oxide | Intratracheal | Not specified | 35 µg/kg | [1] |
| Rat (Ovalbumin-induced pulmonary inflammation) | Eosinophilia | Intratracheal | Not specified | 0.4 µg/kg | [1] |
| Ferret (LPS-induced pulmonary inflammation) | Neutrophilia | Inhaled | Not specified | 18 µg/kg | [1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of TNF-α Production in Human PBMCs
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Isolation of PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from fresh human blood using Ficoll-Paque density gradient centrifugation.
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Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 pM to 100 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
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Pre-incubation: Add the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
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Stimulation: Add lipopolysaccharide (LPS) to each well at a final concentration of 100 ng/mL to stimulate TNF-α production.
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Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
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Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
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TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
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Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: In Vivo LPS-Induced Pulmonary Neutrophilia in Rats
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Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
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Compound Formulation:
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Aqueous Suspension: Prepare a suspension of this compound in sterile saline containing a suitable suspending agent (e.g., 0.5% methylcellulose).
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Dry Powder: Use a specialized dry powder insufflator for intratracheal administration.
-
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Compound Administration: Anesthetize the rats and administer this compound or the vehicle control intratracheally at the desired doses (e.g., 0.1 - 10 µg/kg).
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LPS Challenge: One hour after compound administration, challenge the rats with an intratracheal instillation of LPS (e.g., 1 mg/kg in sterile saline).
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Bronchoalveolar Lavage (BAL): 4-6 hours after the LPS challenge, euthanize the rats and perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.
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Cell Counting: Determine the total number of cells in the BAL fluid using a hemocytometer.
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Differential Cell Count: Prepare cytospin slides of the BAL fluid, stain with a differential stain (e.g., Diff-Quik), and perform a differential cell count to determine the number of neutrophils.
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Data Analysis: Calculate the percentage inhibition of neutrophil infiltration for each dose of this compound compared to the LPS-challenged vehicle control group. Determine the ED50 value using non-linear regression.
Visualizations
Caption: Mechanism of action of this compound in an inflammatory cell.
References
- 1. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 3. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
GSK256066 data interpretation challenges
Welcome to the technical support center for GSK256066. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities and data interpretation challenges associated with this potent and selective phosphodiesterase 4 (PDE4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an exceptionally potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cells. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP activates downstream signaling pathways, primarily through Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which collectively mediate a broad range of anti-inflammatory effects.
Q2: In which experimental systems has this compound demonstrated efficacy?
A2: this compound has shown significant anti-inflammatory effects in a variety of preclinical models. In vitro, it potently inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[1] In vivo, it has demonstrated efficacy in animal models of pulmonary inflammation, including LPS-induced neutrophilia and ovalbumin-induced eosinophilia in rats.[1][2]
Q3: Why were the clinical trial outcomes for this compound inconsistent, particularly between asthma and COPD?
A3: While this compound showed promising results in preclinical studies and some clinical trials for asthma, its development for Chronic Obstructive Pulmonary Disease (COPD) was less successful. A key challenge is the compound's low aqueous solubility. It is hypothesized that in the lungs of COPD patients, the drug may not have reached and sustained a high enough free concentration to exert its pharmacological effect. In contrast, the inflammatory environment in asthma may differ, potentially allowing for better target engagement.
Q4: What are the key considerations for preparing this compound for in vitro experiments?
A4: Due to its low solubility, proper preparation of this compound is critical for obtaining reliable and reproducible data. It is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to warm the solution gently and use sonication to aid dissolution. When diluting into aqueous media for cell-based assays, it is crucial to do so in a stepwise manner and to visually inspect for any signs of precipitation. The final DMSO concentration in the assay should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity. For long-term storage, stock solutions should be aliquoted and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1]
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue: Inconsistent or lack of inhibitory effect on cytokine production (e.g., TNF-α) in LPS-stimulated PBMCs.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the diluted this compound solution in your cell culture media under a microscope for any signs of crystals or precipitate. Prepare fresh dilutions from your DMSO stock and consider a serial dilution approach. |
| Cell Health and Density | Ensure your PBMCs are viable and seeded at a consistent density. High cell density can sometimes mask the inhibitory effects of a compound. |
| LPS Potency | Verify the activity of your LPS stock. If possible, test a new batch of LPS or include a positive control compound with a known inhibitory effect. |
| Incubation Time | Optimize the pre-incubation time with this compound before LPS stimulation. A longer pre-incubation period may be required for the compound to effectively engage with intracellular PDE4. |
| Assay Sensitivity | Confirm that your ELISA or other cytokine detection method is sensitive enough to detect the expected range of inhibition. |
In Vivo Animal Models
Issue: High variability in the reduction of pulmonary inflammation in rodent models.
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Delivery | For intratracheal or intranasal administration, ensure consistent and accurate dosing. The technique for administration should be standardized across all animals. |
| Formulation Issues | If preparing a suspension, ensure it is homogenous before each administration to avoid variability in the delivered dose. |
| Animal Strain and Sensitization | The inflammatory response can vary between different rat or mouse strains. Ensure you are using a consistent and appropriate strain for your model. The sensitization protocol (e.g., with ovalbumin) should be strictly followed. |
| Timing of Dosing and Readout | The timing of this compound administration relative to the inflammatory challenge is critical. Similarly, the timing of sample collection for analysis (e.g., bronchoalveolar lavage) will significantly impact the results. |
| Underlying Health Status of Animals | Ensure that the animals are healthy and free from any underlying infections that could confound the inflammatory response. |
Quantitative Data Summary
The following tables summarize the in vitro and in vivo potency of this compound in comparison to other notable PDE4 inhibitors.
Table 1: In Vitro Inhibition of TNF-α Release
| Compound | Cell Type | IC₅₀ (nM) |
| This compound | Human PBMCs | 0.01[1] |
| Roflumilast | Human PBMCs | ~5 |
| Cilomilast | Human PBMCs | ~389 |
Table 2: In Vivo Efficacy in Rodent Models of Pulmonary Inflammation
| Compound | Model | Endpoint | ED₅₀ (µg/kg) |
| This compound | Rat LPS-induced neutrophilia | Neutrophil count | 1.1 |
| This compound | Rat ovalbumin-induced eosinophilia | Eosinophil count | 0.4[1] |
| Fluticasone Propionate | Rat LPS-induced neutrophilia | Neutrophil count | 9.3 |
Detailed Experimental Protocols
Protocol 1: Inhibition of LPS-Induced TNF-α Production in Human PBMCs
-
Isolation of PBMCs: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Pre-incubation: Add the diluted this compound or vehicle control (DMSO) to the cells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.
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LPS Stimulation: Add LPS to a final concentration of 10 ng/mL to all wells except for the unstimulated control.
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Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
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Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
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TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: Ovalbumin-Induced Pulmonary Eosinophilia in Rats
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Sensitization: On days 0 and 7, sensitize Brown Norway rats by intraperitoneal injection of ovalbumin (1 mg) emulsified in aluminum hydroxide.
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Challenge: On days 14, 15, and 16, challenge the sensitized rats with an aerosolized solution of ovalbumin (1% in saline) for 20 minutes.
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Compound Administration: Administer this compound or vehicle control via intratracheal instillation 1 hour before the final ovalbumin challenge on day 16.
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Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, euthanize the rats and perform a bronchoalveolar lavage with phosphate-buffered saline (PBS).
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Cell Counting: Centrifuge the BAL fluid and resuspend the cell pellet. Perform a total cell count and a differential cell count (e.g., using Wright-Giemsa staining) to determine the number of eosinophils.
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Data Analysis: Compare the number of eosinophils in the BAL fluid of this compound-treated animals to the vehicle-treated control group.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for in vitro experiments.
References
Validation & Comparative
A Comparative Guide to GSK256066 and Other Selective PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective phosphodiesterase 4 (PDE4) inhibitor GSK256066 with other key inhibitors in its class, including Roflumilast, Apremilast, and Cilomilast. The comparison is based on publicly available preclinical and clinical data, focusing on potency, selectivity, anti-inflammatory activity, and clinical outcomes.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP) within immune and structural cells.[1][2][3] The inhibition of PDE4 leads to an accumulation of intracellular cAMP.[2][4][5] This increase in cAMP activates downstream signaling pathways, such as Protein Kinase A (PKA), which in turn suppresses the release of a wide array of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-17, IL-23), and other cytokines.[3][5][6] This mechanism makes PDE4 a highly attractive therapeutic target for managing chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis.[7][8][9]
This compound is a highly potent, second-generation PDE4 inhibitor designed for inhaled administration to maximize local efficacy in the lungs while minimizing systemic side effects.[10][11][12] This guide compares its performance characteristics against other notable PDE4 inhibitors.
Mechanism of Action: The PDE4 Signaling Pathway
All selective PDE4 inhibitors share a common mechanism of action. By blocking the PDE4 enzyme, they prevent the hydrolysis of cAMP to its inactive form, AMP. The resulting elevation in intracellular cAMP levels modulates the transcription of various genes, leading to a net anti-inflammatory effect.
Caption: General signaling pathway of PDE4 inhibitors.
Comparative Performance Data
The following tables summarize key quantitative data for this compound and its comparators.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | PDE4B IC₅₀ | Selectivity Profile | Source |
| This compound | 3.2 pM | >380,000-fold vs. PDE1/2/3/5/6; >2,500-fold vs. PDE7 | [10][11] |
| Roflumilast | 390 pM | Highly selective for PDE4 | [11] |
| Apremilast | Data not specified | Selective for PDE4 | [1][5] |
| Cilomilast | 74 nM | 10-fold more selective for PDE4D than PDE4A/B/C | [11][13] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of potency; a lower value indicates higher potency.
Table 2: In Vitro Anti-inflammatory Activity (Based on inhibition of TNF-α production from LPS-stimulated human peripheral blood monocytes)
| Inhibitor | IC₅₀ for TNF-α Inhibition | Source |
| This compound | 0.01 nM | [10][11] |
| Roflumilast | 5 nM | [11] |
| Apremilast | Modulates TNF-α, IL-17, IL-23 | [3][5][14] |
| Cilomilast | 389 nM | [11] |
Table 3: In Vivo Efficacy in Preclinical Models (Based on inhibition of LPS-induced pulmonary neutrophilia in rats)
| Inhibitor | Administration | ED₅₀ | Source |
| This compound | Intratracheal | 1.1 µg/kg (aqueous suspension) | [11] |
| Roflumilast | Oral | Data not directly comparable | |
| Cilomilast | Oral | Data not directly comparable |
ED₅₀ (Half-maximal effective dose) is the dose that produces 50% of the maximal response.
Table 4: Clinical Trial Overview and Adverse Effects
| Inhibitor | Indication(s) | Key Clinical Findings | Common Adverse Effects | Source |
| This compound | Asthma, COPD (Investigational) | Reduced early and late asthmatic responses to allergen challenge. Well-tolerated in moderate COPD patients. | Low incidence of gastrointestinal effects; nasopharyngitis reported. | [12][15][16] |
| Roflumilast | Severe COPD | Reduces exacerbations and improves lung function. | Diarrhea, nausea, weight loss, headache, insomnia. | [16][17][18] |
| Apremilast | Psoriatic Arthritis, Plaque Psoriasis, Behçet's Disease | Reduces severity of psoriasis and psoriatic arthritis symptoms. | Diarrhea, nausea, headache, upper respiratory tract infection, weight loss. | [1][5] |
| Cilomilast | COPD (Development Discontinued) | Showed some improvement in lung function but development was halted. | Gastrointestinal side effects (nausea, diarrhea) were problematic. | [13][19][20] |
Experimental Protocols
Protocol 1: PDE4 Enzyme Inhibition Assay (for IC₅₀ Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified PDE4 by 50%.
-
Methodology: Recombinant human PDE4 enzyme (e.g., PDE4B) is incubated with the inhibitor at various concentrations. The enzymatic reaction is initiated by adding the substrate, cAMP. The amount of AMP produced, or the remaining cAMP, is quantified, typically using methods like scintillation proximity assay (SPA) or fluorescence polarization. The IC₅₀ value is then calculated from the concentration-response curve.
Protocol 2: TNF-α Release Assay from LPS-stimulated Cells
-
Objective: To measure the inhibitor's ability to suppress the production of the pro-inflammatory cytokine TNF-α from immune cells.
-
Methodology: Human peripheral blood monocytes (PBMCs) or whole blood are pre-incubated with varying concentrations of the PDE4 inhibitor.[11] The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[10][11] After a set incubation period (e.g., 4-24 hours), the cell culture supernatant is collected. The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA). The IC₅₀ is determined by plotting inhibitor concentration against the percentage inhibition of TNF-α release.[11]
Protocol 3: Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia Model
-
Objective: To evaluate the anti-inflammatory efficacy of the inhibitor in an in vivo model of lung inflammation.
-
Methodology: A workflow for this experiment is detailed below.
Caption: Workflow for an in vivo lung inflammation model.
In this model, rats are administered the test compound (e.g., this compound) via the intended clinical route (intratracheal for inhaled drugs).[21] After a specified time, inflammation is induced in the lungs using LPS.[21] Following an incubation period, bronchoalveolar lavage (BAL) is performed to collect cells from the lungs. The number of neutrophils, a key inflammatory cell in this model, is counted. A significant reduction in neutrophil count compared to the placebo-treated group indicates anti-inflammatory activity.[11][21]
Comparative Summary
The following diagram provides a high-level comparison of the key features of the selected PDE4 inhibitors.
Caption: High-level feature comparison of PDE4 inhibitors.
Conclusion
This compound distinguishes itself from other selective PDE4 inhibitors primarily through its exceptionally high potency and its formulation for inhaled delivery.[10][11][12] Preclinical data show that it is significantly more potent than Roflumilast and Cilomilast at both the enzymatic and cellular levels.[11] Its inhaled route of administration is designed to deliver the drug directly to the site of inflammation in the lungs, potentially offering a superior therapeutic index by minimizing the systemic exposure that leads to the characteristic gastrointestinal side effects of oral PDE4 inhibitors like Roflumilast and Cilomilast.[12][21] While Roflumilast and Apremilast have established clinical efficacy in COPD and psoriatic diseases, respectively, the development of potent inhaled agents like this compound represents a promising strategy to optimize the therapeutic potential of PDE4 inhibition for respiratory diseases.[16][22]
References
- 1. Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor: A novel treatment option for nurse practitioners treating patients with psoriatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apremilast mechanism of action and application to psoriasis and psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Roflumilast Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 7. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Mechanisms Underlying the Clinical Effects of Apremilast for Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 15. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor this compound in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 17. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]
- 18. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 19. Cilomilast - Wikipedia [en.wikipedia.org]
- 20. Cilomilast for Treatment of Chronic Obstructive Pulmonary Disease [medscape.com]
- 21. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
GSK256066 versus cilomilast efficacy and side effects
A Comparative Guide to the Efficacy and Side Effects of GSK256066 and Cilomilast for Researchers
In the landscape of drug development for chronic obstructive pulmonary disease (COPD), phosphodiesterase 4 (PDE4) inhibitors have emerged as a promising therapeutic class. This guide provides a detailed comparison of two such inhibitors: this compound, a potent inhaled selective PDE4 inhibitor, and cilomilast, an orally administered second-generation PDE4 inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective efficacy, side effect profiles, mechanisms of action, and the experimental designs of key clinical studies.
Mechanism of Action
Both this compound and cilomilast exert their therapeutic effects by inhibiting the PDE4 enzyme. PDE4 is the predominant phosphodiesterase in inflammatory cells, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels have a broad range of anti-inflammatory effects, including the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle.[1][2]
This compound is an exceptionally potent and selective inhibitor of all four PDE4 isoforms (A, B, C, and D) and is designed for inhaled delivery to target the lungs directly, thereby minimizing systemic exposure.[3][4][5]
Cilomilast is an orally active PDE4 inhibitor with a degree of selectivity for the PDE4D subtype.[6][7] This selectivity has been suggested to contribute to its gastrointestinal side effect profile.[7][8]
Efficacy
Preclinical and In Vitro Potency
This compound has demonstrated exceptional potency in preclinical studies. In vitro, it is a slow and tight binding inhibitor of PDE4B with an apparent IC50 of 3.2 pM, making it significantly more potent than cilomilast (IC50 of 74 nM).[4][5] this compound also potently inhibited tumor necrosis factor-alpha (TNF-α) production from human peripheral blood monocytes with an IC50 of 0.01 nM, compared to 389 nM for cilomilast.[4][5]
Clinical Efficacy
This compound has been evaluated in early-phase clinical trials for asthma and COPD. In a study on mild asthmatics, inhaled this compound significantly attenuated both the early and late asthmatic responses to allergen challenge.[9][10] A Phase IIa study in patients with moderate COPD showed that while the drug was well-tolerated, there were no statistically significant changes in inflammatory markers in induced sputum and blood.[11][12] However, there was a trend towards an increase in post-bronchodilator FEV1.[11][12]
Cilomilast underwent a more extensive clinical development program, including several Phase III trials for COPD.[1][11][13] Phase II studies showed that cilomilast could produce statistically significant increases in trough FEV1.[11] However, the results from the Phase III studies were largely disappointing, showing only a modest improvement in FEV1 (a difference of 24-44 mL compared to placebo over 24 weeks) and failing to consistently meet the primary endpoints for improving lung function and quality of life.[13][14] Ultimately, the development of cilomilast was discontinued due to its unfavorable risk-benefit profile.
Data Presentation
Table 1: Comparative Efficacy Data
| Parameter | This compound | Cilomilast | Reference |
| Mechanism | Inhaled, potent, selective pan-PDE4 inhibitor | Oral, selective PDE4D inhibitor | [3][4][6][7] |
| In Vitro Potency (IC50) | 3.2 pM (PDE4B) | 74 nM | [4][5] |
| Anti-inflammatory Potency (IC50 for TNF-α inhibition) | 0.01 nM | 389 nM | [4][5] |
| Clinical Efficacy (COPD) | Trend for increased post-bronchodilator FEV1 in Phase IIa | Modest improvement in FEV1 (24-44 mL vs placebo) in Phase III | [11][12][13][14] |
Side Effects
A key differentiator between this compound and cilomilast is their side effect profiles, largely influenced by their route of administration and selectivity.
This compound , being an inhaled therapy, is designed to minimize systemic side effects. Clinical studies have shown it to be well-tolerated, with a low incidence of gastrointestinal adverse events.[2][11][12] The most frequently reported adverse event was nasopharyngitis.[11]
Cilomilast , administered orally, is associated with a significant incidence of gastrointestinal side effects, including nausea, diarrhea, and abdominal pain.[7][15] These side effects were dose-limiting and a major factor in the high withdrawal rates seen in clinical trials and the eventual cessation of its development.[15]
Table 2: Comparative Side Effect Profiles
| Side Effect Profile | This compound | Cilomilast | Reference |
| Route of Administration | Inhaled | Oral | [3][6] |
| Gastrointestinal Side Effects | Low incidence, similar to placebo | High incidence (nausea, diarrhea) | [7][11][12][15] |
| Most Common Adverse Event | Nasopharyngitis | Nausea, Diarrhea | [7][11] |
| Development Status | Development appears to have been discontinued | Discontinued due to poor side effect profile and efficacy | [1][16] |
Experimental Protocols
This compound Phase IIa COPD Study (NCT00549679)
This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[11][12]
-
Participants: 104 patients with moderate COPD.
-
Intervention: Patients were randomized to receive inhaled this compound at doses of 25 µg or 87.5 µg, or a placebo, once daily for 28 days.
-
Primary Endpoint: Safety and tolerability.
-
Secondary Endpoints: Changes in inflammatory markers in induced sputum and blood, lung function (spirometry, body plethysmography, impulse oscillometry), and pharmacokinetics.
Cilomilast Phase III COPD Studies
Several pivotal Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies of similar design were conducted.[11][13]
-
Participants: Patients with COPD who were poorly reversible to inhaled salbutamol.
-
Run-in Period: A 4-week single-blind placebo run-in period.
-
Intervention: Eligible patients were randomized to receive oral cilomilast (15 mg twice daily) or placebo for 24 weeks.[11][13][15]
-
Primary Efficacy Endpoints: Change from baseline in trough FEV1 and change from baseline in the total score of the St. George's Respiratory Questionnaire (SGRQ).[11][13][15]
-
Key Secondary Endpoint: Incidence rate of COPD exacerbations.[15]
Mandatory Visualization
Caption: PDE4 Inhibition Signaling Pathway
Caption: Typical Clinical Trial Workflow for COPD
References
- 1. An update and appraisal of the cilomilast Phase III clinical development programme for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 9. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. An update and appraisal of the cilomilast Phase III clinical development programme for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor this compound in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The efficacy and safety of cilomilast in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cilomilast for COPD: results of a 6-month, placebo-controlled study of a potent, selective inhibitor of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PDE Inhibition for COPD Therapy | Journal of the COPD Foundation [journal.copdfoundation.org]
GSK256066: A Comparative Guide to its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the anti-inflammatory effects of GSK256066, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. Through a detailed comparison with other relevant anti-inflammatory agents, supported by experimental data, this document aims to offer an objective assessment of this compound's performance and potential therapeutic applications.
Executive Summary
This compound is an inhaled PDE4 inhibitor designed to minimize systemic side effects often associated with oral PDE4 inhibitors. By increasing intracellular cyclic adenosine monophosphate (cAMP) levels, this compound modulates the activity of various inflammatory cells, leading to a reduction in the inflammatory response. Preclinical and clinical studies have demonstrated its potential in treating inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). This guide will delve into the quantitative data, experimental methodologies, and underlying signaling pathways to provide a clear comparison with other established and emerging therapies.
Comparative Data on Anti-Inflammatory Potency and Efficacy
The following tables summarize the in vitro potency and in vivo efficacy of this compound in comparison to other PDE4 inhibitors, such as roflumilast and cilomilast, and the inhaled corticosteroid, fluticasone propionate.
Table 1: In Vitro Potency (IC50) of PDE4 Inhibitors
| Compound | Target | IC50 (pM) | Selectivity |
| This compound | PDE4 | 3.2 | High selectivity for PDE4 over PDE1-7[1] |
| Roflumilast | PDE4 | ~390 | Non-selective PDE4 inhibitor |
| Cilomilast | PDE4 | ~74,000 | Predominantly PDE4D selective |
| CHF 6001 | PDE4 | 26 | Potent PDE4 inhibitor[2] |
Table 2: In Vivo Efficacy (ED50) in Preclinical Models of Pulmonary Inflammation
| Compound | Model | Endpoint | ED50 (µg/kg) |
| This compound | Rat LPS-induced pulmonary neutrophilia | Inhibition of neutrophil influx | 1.1 (aqueous suspension) |
| This compound | Rat LPS-induced pulmonary neutrophilia | Inhibition of neutrophil influx | 2.9 (dry powder) |
| Fluticasone Propionate | Rat LPS-induced pulmonary neutrophilia | Inhibition of neutrophil influx | 9.3 (aqueous suspension) |
| This compound | Rat OVA-induced pulmonary eosinophilia | Inhibition of eosinophil influx | 0.4 |
| Fluticasone Propionate | Rat OVA-induced pulmonary eosinophilia | Inhibition of eosinophil influx | 33 |
| This compound | Rat LPS-induced exhaled nitric oxide | Inhibition of eNO increase | 35 |
| Fluticasone Propionate | Rat LPS-induced exhaled nitric oxide | Inhibition of eNO increase | 92 |
Table 3: Clinical Trial Outcomes on Inflammatory Markers
| Compound | Disease | Key Findings on Inflammatory Markers |
| This compound | Moderate COPD | No statistically significant changes in inflammatory markers in induced sputum and blood after 28 days of treatment.[3][4] However, analysis of sputum mRNA suggested engagement of pharmacology based on increased expression of cAMP-dependent genes.[3][4] |
| This compound | Mild Asthma | Significantly reduced early and late asthmatic responses to allergen challenge.[5][6] The study would have been strengthened by proving an effect on TH2 cells like eosinophils and lymphocytes.[6] |
| Roflumilast | COPD | Significantly reduced the absolute number of neutrophils and eosinophils in sputum after 4 weeks of treatment.[1][7] |
| CHF 6001 | COPD with Chronic Bronchitis | Significantly reduced multiple inflammation-related biomarkers in induced sputum after 32 days of treatment, on top of triple therapy.[2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes involved in the validation of this compound, the following diagrams have been generated using Graphviz.
Signaling Pathway of PDE4 Inhibition
Caption: Mechanism of action of this compound.
Preclinical Validation Workflow
Caption: Preclinical validation workflow for this compound.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below to ensure reproducibility and critical evaluation of the presented data.
Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Rats
This model is utilized to assess the effect of anti-inflammatory compounds on neutrophil-dominant airway inflammation, a characteristic feature of COPD.
-
Animals: Male Sprague-Dawley rats are used.
-
Induction of Inflammation: Animals are exposed to an aerosol of LPS (e.g., 1 mg/ml in saline) for a specified duration (e.g., 30 minutes) to induce pulmonary inflammation.
-
Drug Administration: this compound, comparators (e.g., fluticasone propionate), or vehicle are administered intratracheally as an aqueous suspension or dry powder at various doses and time points prior to LPS challenge.
-
Sample Collection: At a predetermined time point post-LPS challenge (e.g., 4-6 hours), animals are euthanized, and bronchoalveolar lavage (BAL) is performed to collect airway fluid. Blood samples may also be collected.
-
Endpoint Analysis:
-
Cell Counts: Total and differential cell counts (neutrophils, macrophages, etc.) in the BAL fluid are determined using a hemocytometer and stained cytospins.
-
Biomarkers: Levels of inflammatory mediators such as TNF-α and nitric oxide (measured as exhaled nitric oxide - eNO) can be quantified using ELISA and chemiluminescence analyzers, respectively.
-
-
Data Analysis: The dose-dependent inhibition of inflammatory cell influx and biomarker levels is calculated, and the ED50 (the dose required to achieve 50% of the maximum inhibitory effect) is determined.
Ovalbumin (OVA)-Induced Pulmonary Eosinophilia in Rats
This model is employed to evaluate the efficacy of compounds on eosinophil-driven airway inflammation, which is characteristic of allergic asthma.
-
Animals: Brown Norway rats are typically used due to their robust eosinophilic response.
-
Sensitization and Challenge:
-
Sensitization: Rats are sensitized with an intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant (e.g., alum). This is typically done on day 0 and sometimes repeated on day 14.
-
Challenge: On a later day (e.g., day 21), sensitized rats are challenged with an aerosolized solution of OVA to induce an allergic inflammatory response in the lungs.
-
-
Drug Administration: this compound, comparators, or vehicle are administered intratracheally at various doses, typically 30 minutes before and 6 hours after the OVA challenge.
-
Sample Collection: 24 hours after the OVA challenge, BAL is performed to collect airway fluid.
-
Endpoint Analysis:
-
Eosinophil Count: The number of eosinophils in the BAL fluid is quantified to assess the extent of the allergic inflammatory response.
-
-
Data Analysis: The dose-dependent inhibition of eosinophil accumulation in the airways is determined, and the ED50 is calculated.
Conclusion
This compound demonstrates exceptional potency as a PDE4 inhibitor with significant anti-inflammatory effects in preclinical models of both neutrophilic and eosinophilic airway inflammation. Its inhaled route of administration offers the potential for a favorable safety profile by minimizing systemic exposure. While clinical trials in asthma have shown promising results in reducing allergen-induced airway responses, its effect on inflammatory biomarkers in COPD patients has been less clear, warranting further investigation. The comparative data presented in this guide suggest that this compound is a potent anti-inflammatory agent, and its continued development for inflammatory airway diseases is justified. This guide provides researchers and drug development professionals with a solid foundation for understanding and further evaluating the therapeutic potential of this compound.
References
- 1. Reduction in sputum neutrophil and eosinophil numbers by the PDE4 inhibitor roflumilast in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor this compound in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COPD sputum eosinophils: relationship to blood eosinophils and the effect of inhaled PDE4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction in sputum neutrophil and eosinophil numbers by the PDE4 inhibitor roflumilast in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: GSK256066 and Corticosteroids in Inflammatory Airway Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphodiesterase 4 (PDE4) inhibitor, GSK256066, and corticosteroids, two classes of anti-inflammatory agents investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The comparison is based on available preclinical and in vitro experimental data.
Mechanism of Action
This compound and corticosteroids exert their anti-inflammatory effects through distinct signaling pathways.
This compound: As a potent and selective PDE4 inhibitor, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells.[1] This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element binding protein (CREB).[1] Activated CREB promotes the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory mediators.[1]
Corticosteroids: These agents act by binding to cytosolic glucocorticoid receptors (GR).[2][3] Upon binding, the GR-corticosteroid complex translocates to the nucleus.[2][3] In the nucleus, it can directly bind to DNA to induce the expression of anti-inflammatory genes.[2][3] More commonly, it represses the activity of pro-inflammatory transcription factors, such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), by recruiting histone deacetylase-2 (HDAC2) to the activated inflammatory gene complex.[4][5] This reversal of histone acetylation leads to the suppression of multiple inflammatory genes.[4]
Figure 1: Signaling pathways of this compound and corticosteroids.
Preclinical Efficacy: Head-to-Head Comparison in a Rat Model of Pulmonary Inflammation
A preclinical study directly compared the anti-inflammatory potency of intratracheally administered this compound with the corticosteroid fluticasone propionate (FP) in a lipopolysaccharide (LPS)-induced pulmonary inflammation model in rats.[6][7]
Experimental Protocol
-
Animal Model: Male Sprague-Dawley rats were used.[6]
-
Induction of Inflammation: Pulmonary inflammation was induced by intratracheal administration of LPS.[6]
-
Drug Administration: this compound (as an aqueous suspension or dry powder) or fluticasone propionate (as an aqueous suspension) was administered intratracheally prior to LPS challenge.[6][7]
-
Primary Outcome: The primary endpoint was the inhibition of LPS-induced pulmonary neutrophilia, measured by cell counts in bronchoalveolar lavage fluid.[6]
-
Secondary Outcome: Inhibition of LPS-induced increases in exhaled nitric oxide was also assessed.[6]
-
Data Analysis: The dose required to cause 50% inhibition (ED50) was calculated.[6][7]
References
- 1. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Mechanisms of corticosteroid resistance in severe asthma and chronic obstructive pulmonary disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acpjournals.org [acpjournals.org]
- 5. Inhaled Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo characterization of this compound, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK256066: A Comparative Analysis of Efficacy in Human and Animal Models
For Researchers, Scientists, and Drug Development Professionals
GSK256066 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4) developed for the treatment of inflammatory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to airway smooth muscle relaxation and reduced inflammation.[1] This guide provides a comprehensive comparison of the efficacy of this compound in human clinical trials versus preclinical animal models, supported by experimental data and detailed methodologies.
Quantitative Efficacy Data
The following tables summarize the key quantitative efficacy data for this compound from human and animal studies.
Table 1: Efficacy of this compound in Human Clinical Trials
| Indication | Study Design | Treatment | Primary Endpoint | Result | Reference |
| Mild Allergic Asthma | Randomized, double-blind, placebo-controlled, crossover | Inhaled this compound 87.5 mcg once daily for 7 days | Attenuation of the Late Asthmatic Response (LAR) to allergen challenge | Significant reduction in the fall of minimum FEV1 by 26.2% and weighted mean FEV1 by 34.3% compared to placebo.[2][3] | [2][3] |
| Attenuation of the Early Asthmatic Response (EAR) to allergen challenge | Significant inhibition of the fall in minimum FEV1 by 40.9% and weighted mean FEV1 by 57.2% compared to placebo.[2][3] | [2][3] | |||
| Moderate COPD | Phase IIa, multicenter, parallel-group, double-blind, placebo-controlled, 4-week | Inhaled this compound 25 µg or 87.5 µg once daily | Safety and tolerability | Well-tolerated with a low incidence of gastrointestinal side effects.[4][5] | [4][5] |
| Change in inflammatory markers in induced sputum and blood | No statistically significant changes observed.[4][5] | [4][5] | |||
| Change in post-bronchodilator FEV1 | Trend towards an increase for both doses.[4][5] | [4][5] |
Table 2: Efficacy of this compound in Animal Models
| Animal Model | Species | Treatment | Efficacy Endpoint | Result | Reference |
| LPS-Induced Pulmonary Neutrophilia | Rat | Intratracheal this compound | Inhibition of neutrophil influx into BALF | ED50 = 1.0 µg/kg | [6] |
| Ferret | Inhaled this compound | Inhibition of neutrophil influx into BALF | ED50 = 18 µg/kg | [6] | |
| Ovalbumin-Induced Pulmonary Eosinophilia | Rat | Intratracheal this compound | Inhibition of eosinophil influx into BALF | ED50 = 0.4 µg/kg | [6] |
| Cigarette Smoke-Induced Pulmonary Inflammation | Mouse | Inhaled this compound | Inhibition of inflammatory cell influx | Efficacious in a 4-day acute model.[7][8] | [7][8] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows of the key studies.
Experimental Protocols
Human Studies
1. Allergen Challenge in Mild Allergic Asthma (NCT00380354) [2][3]
-
Study Design: A randomized, double-blind, placebo-controlled, two-period crossover study.
-
Participants: 24 steroid-naïve subjects with mild atopic asthma, demonstrating both early and late asthmatic responses to a specific inhaled allergen.
-
Intervention: Subjects received inhaled this compound (87.5 mcg) or a matching placebo once daily for 7 days in each treatment period, separated by a 14- to 21-day washout period.
-
Allergen Challenge: On day 7 of each treatment period, subjects underwent an inhaled allergen challenge with the allergen concentration known to induce a dual asthmatic response.
-
Efficacy Endpoints:
-
Primary: The maximum percentage fall in Forced Expiratory Volume in one second (FEV1) during the late asthmatic response (LAR), 3-10 hours post-challenge.
-
Secondary: The maximum percentage fall in FEV1 during the early asthmatic response (EAR), 0-2 hours post-challenge.
-
-
Statistical Analysis: A mixed-effects model was used to analyze the FEV1 data, with treatment, period, and baseline FEV1 as fixed effects and subject as a random effect.
2. Safety and Tolerability in Moderate COPD (NCT00549679) [4][5]
-
Study Design: A Phase IIa, multicenter, parallel-group, double-blind, placebo-controlled, four-week randomized study.
-
Participants: 104 patients with moderate COPD.
-
Intervention: Patients were randomized to receive inhaled this compound at doses of 25 µg or 87.5 µg, or placebo, once daily for 28 days.
-
Efficacy Endpoints:
-
Primary: Safety and tolerability, assessed by adverse events, vital signs, and clinical laboratory tests.
-
Secondary: Changes in inflammatory markers (e.g., neutrophils, macrophages, lymphocytes, eosinophils) in induced sputum and blood, and changes in lung function (post-bronchodilator FEV1).
-
-
Statistical Analysis: Descriptive statistics were used for safety data. Changes in inflammatory markers and lung function were analyzed using an analysis of covariance (ANCOVA) model, with baseline values as a covariate.
Animal Models
1. Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia in Rats [6]
-
Animals: Male Wistar rats.
-
Procedure:
-
This compound was administered intratracheally at various doses.
-
Thirty minutes after drug administration, rats were challenged with an intratracheal instillation of LPS (10 µ g/rat ) to induce neutrophilic lung inflammation.
-
Six hours after LPS challenge, the animals were euthanized, and bronchoalveolar lavage (BAL) was performed.
-
The total number of cells and the differential cell counts (specifically neutrophils) in the BAL fluid (BALF) were determined.
-
-
Analysis: The dose-response relationship was analyzed to calculate the ED50 value, which is the dose required to produce 50% of the maximum inhibitory effect on neutrophil accumulation.
2. Ovalbumin (OVA)-Induced Pulmonary Eosinophilia in Rats [6]
-
Animals: Male Brown Norway rats.
-
Procedure:
-
Rats were actively sensitized by an intraperitoneal injection of ovalbumin (OVA) and aluminum hydroxide on day 0.
-
On day 14, sensitized rats were challenged with an aerosol of OVA for 30 minutes.
-
This compound was administered intratracheally at various doses 30 minutes before the OVA challenge.
-
Twenty-four hours after the OVA challenge, BAL was performed.
-
The total and differential cell counts (specifically eosinophils) in the BALF were determined.
-
-
Analysis: The ED50 for the inhibition of eosinophil accumulation was calculated from the dose-response curve.
3. Cigarette Smoke (CS)-Induced Pulmonary Inflammation in Mice [7][8]
-
Animals: Female BALB/c mice.
-
Procedure:
-
Mice were exposed to cigarette smoke (CS) from research cigarettes for a specified number of days (e.g., 4 days for an acute model).
-
This compound was administered via inhalation prior to each CS exposure.
-
Following the final CS exposure, BAL was performed to collect lung inflammatory cells.
-
Total and differential cell counts in the BALF were determined to assess the extent of inflammation.
-
-
Analysis: The effect of this compound on the CS-induced increase in inflammatory cells was compared to a vehicle-treated control group.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 3. A murine model of cigarette smoke-induced pulmonary inflammation using intranasally administered smoke-conditioned medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. The inhaled phosphodiesterase 4 inhibitor this compound reduces allergen challenge responses in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
A Comparative Guide to GSK256066 in Combination with other Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphodiesterase 4 (PDE4) inhibitor, GSK256066, in combination with other anti-inflammatory agents. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential in inflammatory respiratory diseases.
This compound is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound increases intracellular cAMP levels, which leads to the relaxation of airway smooth muscle and the suppression of inflammatory cell activity.[3][4] This mechanism of action makes it a promising candidate for the treatment of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[5][6] This guide explores the efficacy of this compound when used in conjunction with corticosteroids and β2-agonists.
This compound in Combination with Corticosteroids
Corticosteroids are a cornerstone of anti-inflammatory therapy in respiratory diseases. The combination of this compound with corticosteroids has been investigated to determine if a synergistic or additive anti-inflammatory effect can be achieved.
Preclinical In Vitro Data: Additive Inhibition of Cytokine Release
Studies on peripheral blood mononuclear cells (PBMCs) from COPD patients have demonstrated that the combination of this compound with the corticosteroid dexamethasone results in an additive anti-inflammatory effect.[7][8] Specifically, the combination showed greater inhibition of T-cell-derived cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFNγ), compared to either agent alone.[8]
| Treatment | Concentration | Inhibition of IL-2 Release (%) | Inhibition of IFNγ Release (%) |
| Dexamethasone | 10⁻¹⁰ M | ~20% | ~15% |
| This compound | 10⁻⁹ M | ~40% | ~35% |
| Dexamethasone + this compound | 10⁻¹⁰ M + 10⁻⁹ M | ~60% | ~55% |
| Data derived from graphical representations in the cited literature and represent approximate values. |
Preclinical In Vivo Data: Inhibition of Pulmonary Inflammation
In animal models of pulmonary inflammation, intratracheally administered this compound has shown potent anti-inflammatory effects, comparable to or exceeding those of the corticosteroid fluticasone propionate (FP).[2][9][10]
| Compound | Model | Endpoint | ED₅₀ (μg/kg) |
| This compound | Rat LPS-induced pulmonary neutrophilia | Neutrophil Inhibition | 1.1 (aqueous suspension) / 2.9 (dry powder) |
| Fluticasone Propionate | Rat LPS-induced pulmonary neutrophilia | Neutrophil Inhibition | 9.3 |
| This compound | Rat LPS-induced exhaled nitric oxide | eNO Inhibition | 35 |
| Fluticasone Propionate | Rat LPS-induced exhaled nitric oxide | eNO Inhibition | 92 |
| This compound | Rat Ovalbumin-induced pulmonary eosinophilia | Eosinophil Inhibition | 0.4 |
These data suggest that this compound has potent anti-inflammatory activity in the lungs and that its combination with corticosteroids could provide enhanced therapeutic benefit.
This compound in Combination with β2-Agonists
Long-acting β2-agonists (LABAs) are standard-of-care bronchodilators in asthma and COPD. The co-administration of a PDE4 inhibitor and a β2-agonist is a rational approach, as both drug classes ultimately lead to an increase in intracellular cAMP, albeit through different mechanisms.[11]
Preclinical In Vivo Data: Bifunctional Molecule GS-5759
GS-5759 is a bifunctional molecule that covalently links a PDE4 inhibitor structurally related to this compound with an indacaterol-related β2-agonist.[6] Preclinical studies have compared the anti-inflammatory efficacy of GS-5759 to this compound alone in a rat model of lipopolysaccharide (LPS)-induced pulmonary neutrophilia.[1]
| Compound | Maximal Inhibition of Neutrophilia (%) | ED₅₀ (μg/kg) |
| GS-5759 | 85% | ≤ 10 |
| This compound | 79% | 55 |
The data indicates that the combined PDE4 inhibition and β2-agonist activity in GS-5759 results in a more potent anti-inflammatory effect than PDE4 inhibition alone.[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Signaling pathways of this compound, β2-agonists, and corticosteroids.
Caption: Workflow for in vitro cytokine release assays.
Caption: Workflow for in vivo LPS-induced pulmonary neutrophilia model.
Experimental Protocols
In Vitro Cytokine Release Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation:
-
Whole blood from healthy donors or COPD patients is diluted with an equal volume of phosphate-buffered saline (PBS).
-
The diluted blood is carefully layered onto a Ficoll-Paque density gradient.
-
Centrifugation is performed at 400g for 30 minutes with the brake off to separate the blood components.
-
The buffy coat layer containing PBMCs is carefully collected.
-
PBMCs are washed twice with PBS and then resuspended in complete RPMI 1640 culture medium supplemented with 10% fetal bovine serum and antibiotics.
-
-
Cell Culture and Treatment:
-
PBMCs are seeded in 96-well plates at a density of 2 x 10⁵ cells per well.
-
Cells are pre-incubated with various concentrations of this compound, dexamethasone, or the combination of both for 1 hour.
-
Inflammation is stimulated by adding anti-CD2, anti-CD3, and anti-CD28 antibodies.
-
The plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Cytokine Measurement:
-
After incubation, the plates are centrifuged, and the cell-free supernatants are collected.
-
The concentrations of cytokines such as IL-2 and IFNγ in the supernatants are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
In Vivo Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia in Rats
-
Animal Model and Dosing:
-
Male Sprague-Dawley rats are used for this model.
-
This compound or fluticasone propionate is formulated as a suspension and administered intratracheally to anesthetized rats at various doses. A vehicle control group receives the formulation vehicle.
-
-
Induction of Inflammation:
-
One hour after drug administration, rats are challenged with an intratracheal instillation of lipopolysaccharide (LPS) from E. coli to induce pulmonary inflammation.
-
-
Bronchoalveolar Lavage (BAL):
-
At a specified time point after LPS challenge (typically 4 to 24 hours), the rats are euthanized.
-
The trachea is cannulated, and the lungs are lavaged multiple times with a fixed volume of sterile saline.
-
The recovered bronchoalveolar lavage fluid (BALF) is collected.
-
-
Cell Analysis:
-
The BALF is centrifuged to pellet the cells.
-
The total number of cells is determined using a hemocytometer.
-
For differential cell counts, cytospin preparations of the cell pellet are made and stained with a Wright-Giemsa stain. The number of neutrophils, macrophages, and lymphocytes is counted under a microscope.
-
In Vivo Ovalbumin (OVA)-Induced Pulmonary Eosinophilia in Rats
-
Sensitization:
-
Rats are sensitized by an intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide. This is typically done on days 0 and 7.
-
-
Drug Administration and Allergen Challenge:
-
On the day of the challenge (e.g., day 14), rats are treated with this compound or a vehicle control via intratracheal administration.
-
Following drug administration, the rats are challenged with an aerosolized solution of OVA for a specified period to induce an allergic inflammatory response.
-
-
Sample Collection and Analysis:
-
24 hours after the OVA challenge, the rats are euthanized, and bronchoalveolar lavage is performed as described in the LPS model.
-
The total and differential cell counts in the BALF are determined, with a specific focus on the number of eosinophils.
-
Conclusion
The available preclinical data suggests that this compound, a potent PDE4 inhibitor, has significant anti-inflammatory effects in models of respiratory disease. Its combination with corticosteroids demonstrates an additive effect in suppressing key inflammatory cytokines. Furthermore, when a this compound-like PDE4 inhibitor is combined with a β2-agonist in a single molecule, it exhibits enhanced anti-inflammatory potency compared to the PDE4 inhibitor alone. These findings support the continued investigation of this compound in combination therapies for the treatment of inflammatory airway diseases like asthma and COPD. Further clinical studies are warranted to establish the efficacy and safety of these combination approaches in patients.
References
- 1. Isolation Protocol of Peripheral Blood Mononuclear Cells - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The strength of the OVA-induced airway inflammation in rats is strain dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Human Whole Blood and Peripheral Blood Mononuclear Cell Cultures to Analyze Nanoparticles’ Potential to Induce Cytokines In Vitro - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Replicating Published Studies on GSK256066: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potent phosphodiesterase 4 (PDE4) inhibitor, GSK256066, with key alternatives. This document summarizes critical performance data, outlines detailed experimental protocols from published studies, and visualizes the underlying biological pathways and experimental workflows to facilitate the replication and extension of these findings.
This compound is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators implicated in respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its development, however, has been discontinued.[3] This guide offers an objective comparison with other notable PDE4 inhibitors—roflumilast, cilomilast, and CHF 6001—supported by experimental data from peer-reviewed publications.
Quantitative Data Comparison
The following tables summarize the in vitro potency of this compound and its comparators against the PDE4 enzyme and their efficacy in cellular models of inflammation.
Table 1: In Vitro Potency (IC50) Against PDE4
| Compound | Apparent IC50 (pM) | Steady-State IC50 (pM) | Cell-Based TNF-α Release IC50 (nM) (Human PBMCs) | Reference(s) |
| This compound | 3.2 | <0.5 | 0.01 | [4] |
| Roflumilast | 390 | - | 5 | [4] |
| Cilomilast | 74,000 | - | 389 | [4] |
| CHF 6001 | - | - | - | |
| Tofimilast | 1,600 | - | 22 | [4] |
Note: Tofimilast is included for additional context as it is frequently cited in comparative studies.
Table 2: In Vivo Efficacy (ED50) in Rat Model of LPS-Induced Pulmonary Neutrophilia
| Compound | Formulation | ED50 (µg/kg) | Reference(s) |
| This compound | Aqueous Suspension | 1.1 | [4] |
| This compound | Dry Powder | 2.9 | [4] |
| Fluticasone Propionate | Aqueous Suspension | 9.3 | [4] |
Experimental Protocols
To aid in the replication of key findings, detailed methodologies for pivotal in vitro and in vivo experiments are provided below.
In Vitro Assay: Inhibition of TNF-α Release from Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the methodology used to assess the potency of PDE4 inhibitors in a cellular context by measuring their ability to inhibit the release of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), from lipopolysaccharide (LPS)-stimulated human PBMCs.
1. Isolation of Human PBMCs:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.[2][5]
-
Briefly, whole blood is diluted with an equal volume of phosphate-buffered saline (PBS).
-
The diluted blood is carefully layered onto a Ficoll-Paque solution in a centrifuge tube.
-
Centrifugation is performed at 400 x g for 30-40 minutes at room temperature.
-
The layer of mononuclear cells (the "buffy coat") is carefully collected.
-
The collected cells are washed multiple times with PBS to remove platelets and Ficoll solution.
2. Cell Culture and Stimulation:
-
PBMCs are resuspended in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 96-well culture plates at a density of 1 x 10^5 to 5 x 10^5 cells per well.[2]
-
The cells are pre-incubated with various concentrations of the test compounds (this compound or alternatives) or vehicle control for a specified period (e.g., 30 minutes).
-
Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce TNF-α production.[6]
3. Quantification of TNF-α:
-
After an incubation period of 4 to 24 hours, the cell culture supernatants are collected.[2][6]
-
The concentration of TNF-α in the supernatants is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[2][6]
4. Data Analysis:
-
The percentage inhibition of TNF-α release is calculated for each compound concentration relative to the vehicle-treated, LPS-stimulated control.
-
The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Assay: LPS-Induced Pulmonary Neutrophilia in Rats
This in vivo model is used to evaluate the anti-inflammatory effects of compounds in the lungs. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is administered to the lungs to induce an inflammatory response characterized by the influx of neutrophils.
1. Animal Model:
-
Male Sprague-Dawley rats are commonly used for this model.[7]
2. Compound Administration:
-
This compound or comparator compounds are administered to the rats, typically via intratracheal instillation or inhalation, at various doses prior to LPS challenge.[4][8]
3. Induction of Pulmonary Inflammation:
-
Rats are anesthetized, and a solution of LPS from E. coli is administered directly into the lungs via intratracheal instillation.[7] The dose of LPS can range from 10 µg to 50 µg per rat.[7]
4. Bronchoalveolar Lavage (BAL):
-
At a specified time point after LPS challenge (e.g., 4 to 24 hours), the animals are euthanized.[7][9]
-
A cannula is inserted into the trachea, and the lungs are lavaged with a fixed volume of sterile saline or PBS to collect the bronchoalveolar lavage fluid (BALF).
5. Cell Counting and Differentiation:
-
The total number of cells in the BALF is determined using a hemocytometer or an automated cell counter.
-
Differential cell counts are performed on cytospin preparations of the BALF stained with a suitable stain (e.g., Wright-Giemsa) to quantify the number of neutrophils.
6. Data Analysis:
-
The dose-dependent inhibition of neutrophil influx into the lungs is calculated for each compound.
-
The effective dose that causes 50% inhibition (ED50) is determined from the dose-response curve.
Visualizing the Mechanisms and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Mechanism of Action of this compound.
In Vitro TNF-α Release Assay Workflow.
In Vivo LPS-Induced Neutrophilia Workflow.
References
- 1. A novel inhaled phosphodiesterase 4 inhibitor (CHF6001) reduces the allergen challenge response in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor necrosis factor α release in peripheral blood mononuclear cells of cutaneous lupus and dermatomyositis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. Search Clinical Trials | Chiesi Clinical Trials Finder [chiesiclinicalstudies.com]
- 9. criver.com [criver.com]
Safety Operating Guide
Navigating the Disposal of GSK256066: A Procedural Guide for Laboratory Professionals
Providing essential safety and logistical information is paramount for the proper handling and disposal of investigational compounds like GSK256066. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, this guide offers a comprehensive, step-by-step operational plan based on established best practices for the disposal of potent pharmaceutical compounds in a research environment. This information is intended to empower researchers, scientists, and drug development professionals to manage waste streams safely and in compliance with environmental regulations.
The proper disposal of any chemical waste, particularly potent, biologically active compounds, is a critical component of laboratory safety and environmental responsibility.[1] All unused or expired investigational medications must be disposed of in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable environmental and safety regulations.[1]
Step 1: Waste Characterization and Segregation
The initial and most critical step in the proper disposal of this compound is to characterize it as a potentially hazardous waste. Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[2] Hazardous waste can be further classified as "listed" (specifically named in regulations, such as P- and U-listed wastes) or "characteristic" (exhibiting properties of ignitability, corrosivity, reactivity, or toxicity).[2][3]
Given that this compound is a potent phosphodiesterase 4 (PDE4) inhibitor, it should be handled as a hazardous waste unless determined otherwise by a qualified environmental health and safety (EHS) professional.
Procedure:
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to determine if this compound is considered a hazardous waste under local, state, and federal regulations.[4]
-
Segregate Waste: Do not mix this compound waste with other waste streams.[5] Keep solid and liquid waste separate.[6] Incompatible chemicals must be segregated to prevent dangerous reactions.[5][7]
Step 2: Proper Containerization and Labeling
Proper containment and labeling are essential to prevent accidental exposure and ensure compliant disposal.
Procedure:
-
Select a Compatible Container: Use a sturdy, leak-proof container that is chemically compatible with this compound.[5][6][8] For solid waste, the original container is often suitable.[9] For solutions, use a container that will not react with the solvent.
-
Label the Container: Affix a "Hazardous Waste" label to the container.[8] The label must include:
-
The full chemical name: this compound and any solvents.
-
The concentration and quantity of the waste.
-
The name and contact information of the Principal Investigator (PI).[8]
-
The date the waste was first added to the container.
-
Step 3: Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) while awaiting pickup for disposal.[7][8]
Procedure:
-
Designate an SAA: The SAA should be at or near the point of generation and under the control of laboratory personnel.[10]
-
Secure Storage: Keep waste containers securely closed except when adding waste.[5]
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent spills.[5]
-
Regular Inspections: Inspect the SAA weekly for leaks or deteriorating containers.[7]
Step 4: Disposal and Record Keeping
Never dispose of chemical waste down the drain or in the regular trash.[5][11] The final disposal must be handled by a licensed hazardous waste vendor.
Procedure:
-
Request Pickup: When the waste container is full or ready for disposal, submit a waste pickup request to your institution's EHS department.[8]
-
Incineration: Investigational drugs are typically disposed of via incineration by a licensed facility to ensure complete destruction.[4][8][12]
-
Maintain Records: Keep a copy of the waste pickup request and any documentation provided by the disposal vendor. These records are crucial for regulatory compliance.[4]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes general quantitative guidelines for hazardous waste accumulation in a laboratory setting.
| Parameter | Guideline | Source |
| Maximum Volume in SAA | 55 gallons of hazardous waste | [11] |
| Maximum Quantity of Acutely Hazardous Waste (P-listed) | 1 quart | [11] |
| Time Limit for Full Container Removal from SAA | Within 3 days | [7][11] |
| Maximum Storage Time for Partially Filled Containers in SAA | Up to 1 year | [7] |
Experimental Protocols
As this document pertains to disposal procedures, detailed experimental protocols for the use of this compound are not applicable. The primary "protocol" is the step-by-step disposal process outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a research laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. mwaste.com [mwaste.com]
- 3. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. danielshealth.com [danielshealth.com]
- 11. odu.edu [odu.edu]
- 12. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Essential Safety and Logistical Guide for Handling GSK256066
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, storage, and disposal of GSK256066, a highly potent and selective phosphodiesterase 4 (PDE4) inhibitor. Given the absence of a publicly available, official Safety Data Sheet (SDS) with established occupational exposure limits (OELs), this guide is based on the principles of handling potent active pharmaceutical ingredients (APIs) and hazardous drugs. A risk assessment specific to your facility's and experimental conditions is mandatory before commencing any work with this compound.
Hazard Communication and Physical Properties
This compound is an exceptionally high-affinity inhibitor of PDE4, designed for inhaled delivery.[1] Its high potency necessitates stringent handling procedures to prevent occupational exposure. Inhalation of airborne powder is the primary route of exposure and can lead to pharmacological effects even at very low doses. Skin contact and ingestion are also potential routes of exposure.
Quantitative Data Summary:
While specific toxicity data such as LD50 and official OELs are not publicly available, the following information has been compiled from various sources.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₆N₄O₅S | MedchemExpress |
| Molecular Weight | 518.58 g/mol | MedchemExpress |
| Appearance | Light yellow to yellow solid | MedchemExpress |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | MedchemExpress |
| Storage (in Solvent) | -80°C for 2 years, -20°C for 1 year | MedchemExpress |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure to this compound. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Respiratory Protection | Hand Protection | Eye Protection | Body Protection |
| Receiving/Unpacking | N95 or higher respirator (if outer packaging is damaged) | Single pair of chemotherapy-rated gloves | Safety glasses | Lab coat |
| Weighing/Aliquoting (in a containment enclosure) | As required by containment system | Double-gloving with chemotherapy-rated gloves | Safety glasses | Disposable gown or coveralls |
| Compounding/Solution Preparation (in a containment enclosure) | As required by containment system | Double-gloving with chemotherapy-rated gloves | Chemical splash goggles | Disposable gown or coveralls |
| Spill Cleanup | Powered Air-Purifying Respirator (PAPR) with P100 filters | Double-gloving with chemotherapy-rated gloves | Chemical splash goggles and face shield | Disposable, impervious coveralls and shoe covers |
| Waste Disposal | N95 or higher respirator | Double-gloving with chemotherapy-rated gloves | Safety glasses | Lab coat |
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposal is essential for maintaining a safe laboratory environment.
Operational Plan: Step-by-Step Guidance
-
Preparation and Decontamination:
-
Designate a specific area for handling this compound.
-
Ensure all necessary PPE and spill kit materials are readily available.
-
Prepare labeled, sealed waste containers for all anticipated waste streams (solid, liquid, sharps).
-
Before starting work, decontaminate the work surface with an appropriate cleaning agent.
-
-
Donning PPE:
-
Follow a strict donning procedure in a designated clean area before entering the handling zone. (See Donning and Doffing of PPE diagram below).
-
-
Handling the Compound:
-
All manipulations of powdered this compound (e.g., weighing, aliquoting, compounding) must be performed within a certified containment system, such as a ventilated balance enclosure, biological safety cabinet, or glove box.
-
Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them immediately after use or dispose of them as hazardous waste.
-
When preparing solutions, add the solvent to the solid to minimize dust generation.
-
-
Doffing PPE:
-
Remove PPE in a designated doffing area, taking care to avoid self-contamination. (See Donning and Doffing of PPE diagram below).
-
Dispose of single-use PPE in the designated hazardous waste container.
-
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water immediately after removing PPE.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous pharmaceutical waste and disposed of in accordance with all applicable federal, state, and local regulations.
-
Solid Waste: Contaminated PPE, weigh boats, paper towels, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Sharps: Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container labeled for hazardous pharmaceutical waste.
-
Waste Pickup: Arrange for disposal through a licensed hazardous waste management company.
Mandatory Visualizations
Workflow for Handling a Chemical Spill
Caption: Workflow for Handling a Chemical Spill of a Potent Powder.
Procedure for Donning and Doffing PPE
Caption: Standard Procedure for Donning and Doffing Personal Protective Equipment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
